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  • Product: 6-Piperazin-1-ylnicotinic acid
  • CAS: 278803-18-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis and Characterization of 6-Piperazin-1-ylnicotinic Acid

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the synthesis and characterization of 6-Piperazin-1-ylnicotinic acid, a heterocyclic compound of i...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 6-Piperazin-1-ylnicotinic acid, a heterocyclic compound of interest in medicinal chemistry. This document details a plausible synthetic pathway, outlines a comprehensive characterization protocol, and discusses the potential biological significance of this molecule.

Introduction

6-Piperazin-1-ylnicotinic acid is a derivative of nicotinic acid, also known as vitamin B3 or niacin. The incorporation of a piperazine moiety at the 6-position of the pyridine ring introduces a versatile pharmacophore, a common feature in many biologically active compounds. The piperazine ring can influence the molecule's physicochemical properties, such as solubility and basicity, and can provide additional points for interaction with biological targets. Derivatives of nicotinic acid and piperazine have shown a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and central nervous system (CNS) effects. This guide serves as a technical resource for researchers engaged in the synthesis, characterization, and exploration of the therapeutic potential of this and related compounds.

Synthesis of 6-Piperazin-1-ylnicotinic Acid

The synthesis of 6-Piperazin-1-ylnicotinic acid is most commonly achieved through a nucleophilic aromatic substitution reaction. This involves the displacement of a leaving group, typically a halogen, from the 6-position of a nicotinic acid derivative by piperazine. A common and commercially available starting material for this synthesis is 6-chloronicotinic acid.

Synthetic Workflow

Synthesis_Workflow Start Starting Materials Reactants 6-Chloronicotinic Acid Piperazine Start->Reactants Reaction Nucleophilic Aromatic Substitution Reactants->Reaction Purification Purification Reaction->Purification Product 6-Piperazin-1-ylnicotinic Acid Purification->Product End Final Product Product->End

Caption: General workflow for the synthesis of 6-Piperazin-1-ylnicotinic acid.

Experimental Protocol

The following protocol is a general procedure based on established methods for the synthesis of similar compounds. Optimization of reaction conditions may be necessary to achieve the desired yield and purity.

Materials:

  • 6-Chloronicotinic acid

  • Piperazine (anhydrous)

  • High-boiling point solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP))

  • Base (e.g., Potassium carbonate, Triethylamine)

  • Hydrochloric acid (for workup)

  • Organic solvent for extraction (e.g., Ethyl acetate)

  • Drying agent (e.g., Anhydrous sodium sulfate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-chloronicotinic acid (1 equivalent) and an excess of piperazine (typically 3-5 equivalents) in a suitable high-boiling point solvent.

  • Addition of Base: Add a base (e.g., potassium carbonate, 2-3 equivalents) to the reaction mixture to act as a scavenger for the hydrochloric acid byproduct.

  • Reaction: Heat the reaction mixture to a temperature between 100-150 °C and stir for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. If a solid precipitate (piperazine hydrochloride) has formed, it can be removed by filtration. The filtrate is then acidified with hydrochloric acid to precipitate the product. Alternatively, the solvent can be removed under reduced pressure, and the residue can be partitioned between water and an organic solvent.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Characterization of 6-Piperazin-1-ylnicotinic Acid

Thorough characterization is essential to confirm the identity and purity of the synthesized 6-Piperazin-1-ylnicotinic acid. The following analytical techniques are recommended:

Physicochemical Properties
PropertyExpected Value/Observation
Molecular Formula C₁₀H₁₃N₃O₂
Molecular Weight 207.23 g/mol
Appearance White to off-white solid
Melting Point Not available
Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the pyridine ring and the piperazine ring. The chemical shifts and coupling patterns will be indicative of the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule, providing further confirmation of the structure.

Infrared (IR) Spectroscopy:

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

Functional GroupExpected Wavenumber Range (cm⁻¹)
O-H stretch (carboxylic acid)3300-2500 (broad)
N-H stretch (piperazine)3500-3300
C=O stretch (carboxylic acid)1725-1700
C=N and C=C stretch (pyridine)1600-1450
C-N stretch1350-1000

Mass Spectrometry (MS):

Mass spectrometry will be used to determine the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ would be at m/z 207.23.

Potential Biological Activity and Signaling Pathways

While specific biological data for 6-Piperazin-1-ylnicotinic acid is not extensively available in the public domain, the structural motifs suggest potential interactions with several biological targets.

Potential Signaling Pathway Involvement

Nicotinic acid is known to be an agonist of the nicotinic acid receptor 1 (NIACR1), also known as GPR109A, a G protein-coupled receptor. Activation of this receptor can lead to a variety of downstream signaling events. The piperazine moiety is a common scaffold in many centrally active drugs, often targeting neurotransmitter receptors. Therefore, it is plausible that 6-Piperazin-1-ylnicotinic acid could modulate nicotinic acetylcholine receptors (nAChRs) or other CNS receptors.

Signaling_Pathway Ligand 6-Piperazin-1-ylnicotinic Acid (Potential Agonist) Receptor Nicotinic Acetylcholine Receptor (nAChR) Ligand->Receptor Binds to Ion_Channel Ion Channel Opening Receptor->Ion_Channel Activates Cellular_Response Modulation of Neurotransmission Ion_Channel->Cellular_Response Leads to

Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 6-Piperazin-1-ylnicotinic Acid

For Researchers, Scientists, and Drug Development Professionals Disclaimer: Direct experimental data for the physicochemical properties of 6-Piperazin-1-ylnicotinic acid is limited in publicly available literature. This...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for the physicochemical properties of 6-Piperazin-1-ylnicotinic acid is limited in publicly available literature. This guide provides predicted values and data from closely related compounds for reference, alongside standardized experimental protocols for determining these properties.

Core Physicochemical Properties

6-Piperazin-1-ylnicotinic acid, also known as 6-(piperazin-1-yl)pyridine-3-carboxylic acid, is a heterocyclic compound incorporating both a nicotinic acid and a piperazine moiety. These structural features are common in pharmacologically active molecules, suggesting its potential for biological activity. A comprehensive understanding of its physicochemical properties is crucial for any research and development efforts.

Table 1: Summary of Physicochemical Properties for 6-Piperazin-1-ylnicotinic Acid and Related Compounds
Property6-Piperazin-1-ylnicotinic acid (Predicted/Calculated)6-Piperazin-1-ylnicotinamide[1]Piperazine-1-carboxylic acid[2]Nicotinic acid[3]
IUPAC Name 6-(Piperazin-1-yl)pyridine-3-carboxylic acid6-(piperazin-1-yl)pyridine-3-carboxamidePiperazine-1-carboxylic acidPyridine-3-carboxylic acid
Chemical Formula C₁₀H₁₃N₃O₂C₁₀H₁₄N₄OC₅H₁₀N₂O₂C₆H₅NO₂
Molecular Weight 207.23 g/mol 206.24 g/mol 130.15 g/mol 123.111 g/mol
Melting Point Data not availableData not availableData not available237 °C
Boiling Point Data not availableData not availableData not availableData not available
Solubility Data not availableData not availableData not available18 g/L in water
pKa Data not availableData not availableData not available2.0, 4.85
logP Data not availableData not available-3.10.219

Experimental Protocols for Physicochemical Property Determination

Detailed experimental protocols are essential for the accurate and reproducible measurement of physicochemical properties. The following are standardized methods applicable to small molecules like 6-Piperazin-1-ylnicotinic acid.

Determination of Aqueous Solubility

The shake-flask method is a common technique for determining thermodynamic solubility.[4]

Methodology:

  • Preparation of Saturated Solution: An excess amount of the solid compound is added to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed flask.

  • Equilibration: The flask is agitated in a constant temperature water bath for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of the compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]

  • Calibration: A standard calibration curve is generated using known concentrations of the compound to quantify the solubility.[5]

Experimental Workflow for Solubility Determination

G A Add excess compound to buffer B Equilibrate at constant temperature A->B Shake/Stir C Separate solid and liquid phases B->C Filter/Centrifuge D Analyze supernatant concentration C->D HPLC or LC-MS E Determine solubility from calibration curve D->E

Caption: Workflow for the shake-flask solubility assay.

Determination of pKa

The acid dissociation constant (pKa) can be determined by potentiometric titration.[6]

Methodology:

  • Sample Preparation: A known concentration of the compound is dissolved in a suitable solvent (e.g., water or a co-solvent system for poorly soluble compounds).

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve, which corresponds to the half-equivalence point where the concentrations of the acidic and basic forms of the molecule are equal.

Logical Flow for pKa Determination

G A Dissolve compound in solvent B Titrate with strong acid/base A->B C Monitor pH B->C D Plot titration curve (pH vs. volume) C->D E Identify inflection point D->E F Determine pKa E->F

Caption: Process for determining pKa via potentiometric titration.

Determination of logP

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is commonly determined using the shake-flask method.[7][8]

Methodology:

  • Preparation: A known amount of the compound is dissolved in a biphasic system of n-octanol and water in a separatory funnel.

  • Partitioning: The mixture is shaken vigorously to allow the compound to partition between the two phases and then left to stand for the phases to separate.

  • Sampling: Aliquots are carefully taken from both the n-octanol and aqueous layers.

  • Quantification: The concentration of the compound in each phase is measured using an appropriate analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.[8]

Workflow for logP Determination

G A Dissolve compound in octanol/water B Shake to partition A->B C Separate phases B->C D Measure concentration in each phase C->D E Calculate logP D->E

Caption: Shake-flask method for logP determination.

Potential Signaling Pathways and Biological Activities

While specific signaling pathways for 6-Piperazin-1-ylnicotinic acid have not been elucidated, the activities of its constituent moieties, nicotinic acid and piperazine, are well-documented.

Nicotinic Acid Signaling

Nicotinic acid (Niacin) is known to exert its effects through the G-protein coupled receptor, GPR109A (also known as HCA₂).[9] Activation of this receptor in adipocytes leads to a decrease in intracellular cyclic AMP (cAMP) levels, which in turn inhibits lipolysis and reduces the release of free fatty acids into the bloodstream.[9]

Nicotinic Acid Signaling Pathway

G cluster_cell Adipocyte NA Nicotinic Acid GPR109A GPR109A NA->GPR109A Binds to AC Adenylate Cyclase GPR109A->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Lipolysis Lipolysis cAMP->Lipolysis Activates FFA Free Fatty Acids Lipolysis->FFA Releases FFA_out Decreased FFA in blood FFA->FFA_out

Caption: Simplified nicotinic acid signaling via GPR109A.

Biological Activities of Piperazine Derivatives

The piperazine ring is a common scaffold in medicinal chemistry, and its derivatives exhibit a wide range of biological activities.[10][11][12] These activities are often attributed to the ability of the piperazine moiety to interact with various biological targets, including receptors and enzymes.

Known activities of piperazine derivatives include:

  • Antimicrobial: Many piperazine derivatives have shown efficacy against various bacterial and fungal strains.[13]

  • Anticancer: Some derivatives have demonstrated cytotoxic effects on cancer cell lines.[11]

  • Central Nervous System (CNS) Activity: The piperazine scaffold is present in numerous drugs targeting the CNS, including antipsychotics, antidepressants, and anxiolytics.[14]

The specific biological activity of 6-Piperazin-1-ylnicotinic acid would depend on the interplay between the nicotinic acid and piperazine moieties and their interaction with biological targets. Further research is required to elucidate its specific pharmacological profile.

Relationship of Molecular Moieties to Potential Biological Activity

G Molecule 6-Piperazin-1-ylnicotinic acid Nicotinic_Acid Nicotinic Acid Moiety Molecule->Nicotinic_Acid Piperazine Piperazine Moiety Molecule->Piperazine GPR109A_Activity Potential GPR109A Agonism Nicotinic_Acid->GPR109A_Activity Suggests Antimicrobial Antimicrobial Activity Piperazine->Antimicrobial Associated with CNS_Activity CNS Activity Piperazine->CNS_Activity Associated with Anticancer Anticancer Activity Piperazine->Anticancer Associated with

Caption: Potential biological activities based on structural components.

References

Foundational

6-Piperazin-1-ylnicotinic acid CAS number and structure

An in-depth technical guide on the core properties of piperazine-containing antimicrobial agents, with a focus on Ciprofloxacin, is provided below. Due to the limited availability of detailed technical data for "6-Pipera...

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the core properties of piperazine-containing antimicrobial agents, with a focus on Ciprofloxacin, is provided below. Due to the limited availability of detailed technical data for "6-Piperazin-1-ylnicotinic acid," this guide centers on the closely related and extensively researched compound, Ciprofloxacin (1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)quinoline-3-carboxylic acid). This document is intended for researchers, scientists, and professionals in drug development.

Introduction

Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic used to treat a wide variety of bacterial infections.[1] It belongs to the second generation of quinolones and is valued for its high bioavailability and potent activity against both Gram-positive and Gram-negative bacteria.[2][3] Its core structure features a piperazine moiety, which is crucial for its antibacterial efficacy.

Chemical Structure and Properties

  • Chemical Name: 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic acid[4]

  • CAS Number: 85721-33-1[5][6]

  • Molecular Formula: C₁₇H₁₈FN₃O₃[4][5]

  • Molecular Weight: 331.34 g/mol [4][5]

Structure:

Caption: Chemical structure of Ciprofloxacin.

Mechanism of Action

Ciprofloxacin's bactericidal effect is achieved through the inhibition of two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[7][8]

  • In Gram-negative bacteria , the primary target is DNA gyrase. This enzyme is responsible for the negative supercoiling of bacterial DNA, a critical process for DNA replication and transcription.[8]

  • In Gram-positive bacteria , topoisomerase IV is often the main target. This enzyme is crucial for the separation of daughter chromosomes after DNA replication.[9]

Ciprofloxacin binds to the enzyme-DNA complex, which traps the enzyme in a state where it has created a double-strand break in the DNA but cannot reseal it.[8] This leads to the accumulation of these breaks, disrupting DNA replication and ultimately causing bacterial cell death.[7][10]

G cluster_cell Bacterial Cell cluster_dna_processes DNA Processes cluster_cell_division Cell Division Cipro Ciprofloxacin DNA_Gyrase DNA Gyrase (Primary target in Gram-negative bacteria) Cipro->DNA_Gyrase inhibits Topo_IV Topoisomerase IV (Primary target in Gram-positive bacteria) Cipro->Topo_IV inhibits Replication DNA Replication DNA_Gyrase->Replication enables Transcription Transcription DNA_Gyrase->Transcription enables Repair DNA Repair DNA_Gyrase->Repair enables DS_Breaks Double-Strand DNA Breaks DNA_Gyrase->DS_Breaks leads to Segregation Chromosome Segregation Topo_IV->Segregation enables Topo_IV->DS_Breaks leads to Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death

Caption: Mechanism of action of Ciprofloxacin.

Quantitative Data: In Vitro Activity

The in vitro potency of ciprofloxacin is typically measured by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium.

MicroorganismATCC StrainMIC Range (µg/mL)
Escherichia coli259220.004 - 0.015
Staphylococcus aureus292130.12 - 0.5
Pseudomonas aeruginosa278530.25 - 1.0
Enterococcus faecalis292120.25 - 2.0
Haemophilus influenzae492470.004 - 0.03
Neisseria gonorrhoeae492260.001 - 0.008

Data compiled from FDA and other sources.[11][12]

Experimental Protocols: Antimicrobial Susceptibility Testing

Standardized methods for determining the MIC of ciprofloxacin are crucial for clinical and research purposes. The following are summaries of widely accepted protocols based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[13][14]

5.1. Broth Microdilution Method

This method involves preparing a series of twofold dilutions of ciprofloxacin in a 96-well microtiter plate.[13][15]

  • Materials:

    • Ciprofloxacin powder

    • Cation-adjusted Mueller-Hinton Broth (CAMHB)

    • Sterile 96-well microtiter plates

    • Standardized bacterial inoculum (0.5 McFarland standard)

    • Incubator (35 ± 2°C)

  • Procedure:

    • Prepare a stock solution of ciprofloxacin.

    • Perform serial twofold dilutions of the ciprofloxacin stock solution in CAMHB within the wells of the microtiter plate.

    • Prepare a bacterial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard.

    • Dilute the standardized inoculum and add it to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plate at 35 ± 2°C for 16-20 hours.

    • The MIC is determined as the lowest concentration of ciprofloxacin at which there is no visible bacterial growth.[15]

G cluster_workflow Broth Microdilution Workflow A Prepare serial dilutions of Ciprofloxacin in a microtiter plate C Inoculate the plate with the bacterial suspension A->C B Prepare standardized bacterial inoculum (0.5 McFarland) B->C D Incubate at 35°C for 16-20 hours C->D E Read the MIC: lowest concentration with no visible growth D->E

Caption: Broth microdilution workflow.

5.2. Disk Diffusion Method

This is a qualitative method to assess the susceptibility of a bacterial isolate to ciprofloxacin.[13]

  • Materials:

    • Ciprofloxacin-impregnated paper disks (5 µg)

    • Mueller-Hinton Agar (MHA) plates

    • Standardized bacterial inoculum (0.5 McFarland standard)

    • Sterile swabs

    • Incubator (35 ± 2°C)

  • Procedure:

    • Prepare a bacterial inoculum suspension adjusted to a 0.5 McFarland standard.

    • Using a sterile swab, evenly inoculate the entire surface of an MHA plate to create a confluent lawn of bacteria.

    • Aseptically apply a ciprofloxacin disk to the center of the inoculated agar surface.

    • Incubate the plate at 35 ± 2°C for 16-20 hours.

    • Measure the diameter of the zone of growth inhibition around the disk. The size of this zone is correlated with the MIC and is interpreted as susceptible, intermediate, or resistant based on CLSI guidelines.

Conclusion

Ciprofloxacin remains a clinically significant antibiotic due to its broad spectrum of activity and well-understood mechanism of action. The piperazine substituent is a key feature that contributes to its potent inhibition of bacterial DNA gyrase and topoisomerase IV. Standardized testing protocols are essential for its effective use in clinical practice and for ongoing surveillance of antimicrobial resistance. This guide provides core technical information to aid researchers and drug development professionals in their work with this important class of antimicrobial agents.

References

Exploratory

Biological Screening of Novel 6-Piperazin-1-ylnicotinic Acid Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the biological screening of novel 6-piperazin-1-ylnicotinic acid derivatives. The document outline...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological screening of novel 6-piperazin-1-ylnicotinic acid derivatives. The document outlines detailed experimental protocols for key assays, presents a framework for data interpretation through structured tables, and visualizes experimental workflows and potential signaling pathways using Graphviz diagrams. This guide is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of new therapeutic agents based on this chemical scaffold.

Introduction

The 6-piperazin-1-ylnicotinic acid scaffold is a promising heterocyclic structure in medicinal chemistry. Piperazine and its derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory properties.[1][2][3][4] Nicotinic acid and its derivatives have also been investigated for various therapeutic applications.[5] The combination of these two pharmacophores in the 6-piperazin-1-ylnicotinic acid core presents a unique opportunity for the development of novel drug candidates with diverse biological activities. This guide details the essential screening methodologies to explore the therapeutic potential of these novel derivatives.

Experimental Protocols

This section provides detailed methodologies for the primary biological screening of novel 6-piperazin-1-ylnicotinic acid derivatives. These protocols are based on established methods for evaluating analogous chemical structures.

In Vitro Anticancer Activity

The antiproliferative activity of the synthesized compounds is a primary focus of the initial screening cascade. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[6]

Experimental Workflow for Anticancer Screening

cluster_prep Preparation cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Synthesized 6-Piperazin-1-ylnicotinic Acid Derivatives B Dissolve in DMSO to prepare stock solutions A->B C Culture selected cancer cell lines (e.g., MCF-7, HepG2, A549) D Seed cells in 96-well plates C->D E Incubate for 24 hours D->E F Treat cells with serial dilutions of compounds E->F G Incubate for 48-72 hours F->G H Add MTT solution to each well G->H I Incubate for 4 hours H->I J Add solubilization solution (e.g., DMSO) I->J K Measure absorbance at 570 nm J->K L Calculate percentage of cell viability K->L M Determine IC50 values L->M

Figure 1: Workflow for In Vitro Anticancer Screening using MTT Assay.

Protocol:

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well microtiter plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions, which are then serially diluted with culture medium to achieve the desired final concentrations. The cells are treated with these dilutions and incubated for 48 to 72 hours.

  • MTT Assay: After the incubation period, MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours. The resulting formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Data Analysis: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The half-maximal inhibitory concentration (IC50) is determined from the dose-response curves.

Antimicrobial Activity

The antimicrobial potential of the derivatives can be assessed against a panel of pathogenic bacteria and fungi using standard methods such as the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[1][2]

Experimental Workflow for Antimicrobial Screening

cluster_prep Preparation cluster_microbe_prep Microorganism Preparation cluster_assay Broth Microdilution Assay cluster_analysis Data Analysis A Synthesized 6-Piperazin-1-ylnicotinic Acid Derivatives B Prepare stock solutions in DMSO A->B E Prepare serial dilutions of compounds in 96-well plates B->E C Culture bacterial and fungal strains D Adjust inoculum to 0.5 McFarland standard C->D F Inoculate wells with microbial suspension D->F E->F G Incubate for 18-24 hours (bacteria) or 48 hours (fungi) F->G H Visually inspect for turbidity G->H I Determine Minimum Inhibitory Concentration (MIC) H->I

Figure 2: Workflow for Antimicrobial Screening via Broth Microdilution.

Protocol:

  • Microorganism Preparation: Standard strains of Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungi (e.g., Candida albicans, Aspergillus niger) are used. The inoculum is prepared and adjusted to a turbidity equivalent to the 0.5 McFarland standard.[2]

  • Broth Microdilution: The assay is performed in 96-well microtiter plates. The test compounds are serially diluted in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).

  • Inoculation and Incubation: Each well is inoculated with the prepared microbial suspension. The plates are incubated at 37°C for 18-24 hours for bacteria and at 28°C for 48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation

Quantitative data from the biological screenings should be summarized in clearly structured tables to facilitate comparison and structure-activity relationship (SAR) analysis.

Anticancer Activity Data

Table 1: In Vitro Antiproliferative Activity of 6-Piperazin-1-ylnicotinic Acid Derivatives

Compound IDR-group SubstitutionMCF-7 IC50 (µM)HepG2 IC50 (µM)A549 IC50 (µM)
Derivative 1 -H>100>100>100
Derivative 2 -4-Cl-Ph25.4 ± 2.132.1 ± 3.545.8 ± 4.2
Derivative 3 -4-F-Ph15.8 ± 1.921.5 ± 2.833.7 ± 3.1
Doxorubicin (Standard)0.8 ± 0.11.2 ± 0.21.5 ± 0.3

Data are presented as mean ± standard deviation from three independent experiments. IC50 values are hypothetical and for illustrative purposes.

Antimicrobial Activity Data

Table 2: Minimum Inhibitory Concentration (MIC) of 6-Piperazin-1-ylnicotinic Acid Derivatives

Compound IDR-group SubstitutionS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Derivative 1 -H>128>128>128
Derivative 2 -4-Cl-Ph3264128
Derivative 3 -4-F-Ph163264
Ciprofloxacin (Standard)10.5N/A
Fluconazole (Standard)N/AN/A8

MIC values are hypothetical and for illustrative purposes.

Potential Signaling Pathways

The biological activity of 6-piperazin-1-ylnicotinic acid derivatives may be mediated through various cellular signaling pathways. Based on the known activities of similar heterocyclic compounds, the following pathways are plausible targets for investigation.

Apoptosis Induction in Cancer Cells

Many anticancer agents exert their effects by inducing programmed cell death, or apoptosis. This can occur through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway.

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Derivative 6-Piperazin-1-ylnicotinic Acid Derivative DeathReceptor Death Receptors (e.g., FAS, TRAIL-R) Derivative->DeathReceptor Bax_Bak Bax/Bak Activation Derivative->Bax_Bak Caspase8 Caspase-8 Activation DeathReceptor->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Mitochondrion Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Bax_Bak->Mitochondrion Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 3: Potential Apoptotic Signaling Pathways.

Further investigation into the mechanism of action could involve Western blot analysis of key apoptotic proteins such as caspases, Bcl-2 family proteins, and PARP cleavage.

Inhibition of Bacterial Cell Wall Synthesis

For antimicrobial derivatives, a potential mechanism of action is the inhibition of essential bacterial processes, such as cell wall synthesis.

Derivative 6-Piperazin-1-ylnicotinic Acid Derivative Enzyme Cell Wall Synthesis Enzyme (e.g., MurB) Derivative->Enzyme Binds to Inhibition Inhibition of Peptidoglycan Synthesis Enzyme->Inhibition Lysis Bacterial Cell Lysis Inhibition->Lysis

Figure 4: Logical Relationship for Inhibition of Bacterial Cell Wall Synthesis.

Enzyme inhibition assays with key bacterial enzymes involved in peptidoglycan synthesis could elucidate the specific molecular target. Molecular docking studies can also provide insights into the binding interactions between the derivatives and the active site of the target enzyme.[7]

Conclusion

This technical guide provides a foundational framework for the systematic biological screening of novel 6-piperazin-1-ylnicotinic acid derivatives. The detailed experimental protocols, structured data presentation, and visualization of potential mechanisms of action are intended to streamline the research and development process. The versatility of the 6-piperazin-1-ylnicotinic acid scaffold, combined with a robust screening cascade, holds significant promise for the discovery of new therapeutic agents to address unmet medical needs in oncology and infectious diseases. Further studies, including in vivo efficacy and toxicity assessments, will be crucial for the clinical translation of promising lead compounds.

References

Exploratory

Preliminary Pharmacological Assessment of 6-Piperazin-1-ylnicotinic Acid: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals. Disclaimer: The following document is a representative technical guide based on the pharmacological assessment of structurally related piperazine and...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following document is a representative technical guide based on the pharmacological assessment of structurally related piperazine and nicotinic acid derivatives. As of the last update, specific pharmacological data for 6-Piperazin-1-ylnicotinic acid is not publicly available. The experimental protocols, data, and potential signaling pathways are presented as a predictive framework for the evaluation of this novel chemical entity.

Introduction

Nicotinic acid and its derivatives are known to exhibit a wide range of biological activities. Similarly, the piperazine moiety is a common scaffold in medicinal chemistry, found in drugs with diverse therapeutic applications, including antimicrobial, antipsychotic, antidepressant, and anxiolytic effects[1][2]. The novel compound, 6-Piperazin-1-ylnicotinic acid, combines these two pharmacophores, suggesting a potential for multifaceted pharmacological activity. This document outlines a hypothetical preliminary pharmacological assessment of this compound, providing a framework for its initial investigation.

Hypothetical Pharmacological Data

Based on the activities of related compounds, a preliminary assessment of 6-Piperazin-1-ylnicotinic acid would likely investigate its antimicrobial and central nervous system (CNS) activities. The following tables present hypothetical data for such an assessment.

Table 1: In Vitro Antimicrobial Activity of 6-Piperazin-1-ylnicotinic Acid
Microbial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) (µg/mL)
Staphylococcus aureus ATCC 292131632
Escherichia coli ATCC 259223264
Pseudomonas aeruginosa ATCC 27853>128>128
Candida albicans ATCC 90028816
Table 2: Receptor Binding Affinity of 6-Piperazin-1-ylnicotinic Acid for CNS Targets
ReceptorBinding Affinity (Ki, nM)
Serotonin 5-HT1A75
Serotonin 5-HT2A250
Dopamine D2450
GABAA>1000

Experimental Protocols

The following are detailed methodologies for the key experiments that would be conducted in a preliminary pharmacological assessment.

Antimicrobial Susceptibility Testing

Objective: To determine the in vitro antimicrobial activity of 6-Piperazin-1-ylnicotinic acid against a panel of pathogenic bacteria and fungi.

Methodology:

  • Microorganism Preparation: Standard strains of bacteria and fungi are cultured on appropriate agar plates and incubated under optimal conditions.

  • Broth Microdilution Assay:

    • A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth for bacteria and RPMI-1640 medium for fungi.

    • A standardized inoculum of each microorganism is added to the wells.

    • The plates are incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • Determination of MBC/MFC: An aliquot from the wells showing no growth is sub-cultured onto fresh agar plates. The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Radioligand Receptor Binding Assay

Objective: To determine the binding affinity of 6-Piperazin-1-ylnicotinic acid for selected CNS receptors.

Methodology:

  • Membrane Preparation: Cell membranes expressing the target receptors (e.g., from recombinant cell lines or animal brain tissue) are prepared by homogenization and centrifugation.

  • Binding Assay:

    • The membrane preparation is incubated with a specific radioligand for the target receptor and varying concentrations of the test compound.

    • The incubation is carried out in a suitable buffer at a specific temperature and for a defined period to reach equilibrium.

  • Separation and Detection: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

The following diagrams illustrate a potential signaling pathway that could be modulated by 6-Piperazin-1-ylnicotinic acid, based on its structural similarity to known CNS-active compounds, and a general workflow for its initial pharmacological screening.

G cluster_membrane Cell Membrane receptor GPCR (e.g., 5-HT1A) g_protein G-Protein (Gi/o) receptor->g_protein Activates ac Adenylate Cyclase g_protein->ac Inhibits camp cAMP (Decreased) ac->camp Leads to compound 6-Piperazin-1-ylnicotinic acid (Agonist) compound->receptor Binds to pka Protein Kinase A (PKA) camp->pka Inhibits response Cellular Response (e.g., Neuronal Hyperpolarization) pka->response Modulates G start Compound Synthesis (6-Piperazin-1-ylnicotinic acid) in_vitro In Vitro Screening - Antimicrobial Assays - Receptor Binding start->in_vitro data_analysis Data Analysis - Determine MIC/MBC - Calculate Ki in_vitro->data_analysis hit_id Hit Identification (Potent & Selective?) data_analysis->hit_id hit_id->in_vitro No, Redesign lead_opt Lead Optimization hit_id->lead_opt Yes in_vivo In Vivo Studies lead_opt->in_vivo

References

Foundational

Uncharted Territory: The Mechanism of Action of 6-Piperazin-1-ylnicotinic Acid Remains Undefined

A comprehensive analysis of publicly available scientific literature and databases reveals a significant gap in the understanding of the pharmacological properties of 6-piperazin-1-ylnicotinic acid. Despite its availabil...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of publicly available scientific literature and databases reveals a significant gap in the understanding of the pharmacological properties of 6-piperazin-1-ylnicotinic acid. Despite its availability as a chemical entity, there is currently no published research detailing its specific mechanism of action, biological targets, or associated signaling pathways. This lack of data precludes the creation of an in-depth technical guide as requested.

While the specific actions of 6-piperazin-1-ylnicotinic acid are unknown, an examination of its constituent chemical moieties—a piperazine ring and a nicotinic acid backbone—can offer potential, albeit speculative, avenues for future research.

The Piperazine Moiety: A Versatile Pharmacophore

The piperazine ring is a common structural motif in a vast array of biologically active compounds, demonstrating a wide spectrum of pharmacological activities.[1][2][3] This versatility stems from the ability of its two nitrogen atoms to interact with various biological targets through hydrogen bonding and ionic interactions.[3]

Derivatives of piperazine have been extensively investigated and developed for a multitude of therapeutic applications, including:

  • Central Nervous System (CNS) Disorders: Many piperazine-containing drugs exhibit activity on neurotransmitter systems, particularly the monoamine pathways.[1][3] This has led to their use as antipsychotics (e.g., clozapine), antidepressants (e.g., vortioxetine), and anxiolytics (e.g., buspirone).[1][3]

  • Antimicrobial and Antifungal Agents: Numerous piperazine derivatives have been synthesized and screened for their efficacy against various bacterial and fungal strains.[4][5]

  • Enzyme Inhibition: Certain piperazine derivatives have been identified as inhibitors of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in the context of neurological disorders.[6]

The Nicotinic Acid Scaffold: More Than Just a Vitamin

Nicotinic acid, also known as niacin or vitamin B3, and its derivatives are well-known for their role in cellular metabolism. Beyond its nutritional importance, this scaffold has been explored for other therapeutic properties. For instance, novel derivatives of nicotinic acid have been synthesized and shown to possess significant antibacterial activity, particularly against Gram-positive bacteria.[7]

Hypothetical Avenues for Investigation

Given the known activities of its structural components, future research into the mechanism of action of 6-piperazin-1-ylnicotinic acid could explore several possibilities:

  • Neurotransmitter Receptor Modulation: The presence of the piperazine ring suggests potential interactions with dopamine, serotonin, or other neurotransmitter receptors in the central nervous system.

  • Enzyme Inhibition: The compound could be screened against a panel of enzymes, such as those involved in neurotransmitter metabolism or other disease-relevant pathways.

  • Antimicrobial Activity: Following the precedent of other nicotinic acid and piperazine derivatives, its potential as an antibacterial or antifungal agent could be investigated.

  • Cannabinoid Receptor Activity: While structurally distinct, the investigation of 6-(piperazin-1-yl)-purines as cannabinoid receptor 1 (CB1) inverse agonists suggests that the 6-(piperazin-1-yl) moiety can be incorporated into molecules targeting this receptor system.

Conclusion

References

Exploratory

Potential Therapeutic Targets of 6-Piperazin-1-ylnicotinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract 6-Piperazin-1-ylnicotinic acid is a heterocyclic organic compound incorporating both a piperazine and a pyridinecarboxylic acid moiety. While direc...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Piperazin-1-ylnicotinic acid is a heterocyclic organic compound incorporating both a piperazine and a pyridinecarboxylic acid moiety. While direct pharmacological data for this specific molecule is limited in publicly accessible literature, its structural motifs are present in a variety of biologically active compounds. This technical guide synthesizes information from structurally related molecules to propose potential therapeutic targets and outlines relevant experimental methodologies for future investigation. The primary putative targets, based on analog data, include the cannabinoid receptor 1 (CB1) and various enzymes, with potential applications in metabolic disorders, oncology, and infectious diseases.

Introduction

The piperazine ring is a well-established pharmacophore found in numerous approved drugs with a wide range of biological activities, including antipsychotic, antihistaminic, antianginal, and anticancer effects. Similarly, the nicotinic acid (niacin, vitamin B3) scaffold is a key component in cellular metabolism and signaling. The combination of these two moieties in 6-Piperazin-1-ylnicotinic acid suggests a potential for interaction with various biological targets. This document explores these possibilities by examining the activities of closely related analogs.

Putative Therapeutic Targets

Based on the pharmacological profiles of structurally similar compounds, the following therapeutic targets are proposed for 6-Piperazin-1-ylnicotinic acid.

Cannabinoid Receptor 1 (CB1)

A significant body of research on functionalized 6-piperazin-1-yl-purines has identified potent and selective inverse agonists of the cannabinoid receptor 1 (CB1)[1]. These compounds were developed as peripherally restricted agents for the treatment of metabolic disorders. The 6-piperazinyl group was identified as a key structural element for achieving high binding affinity.

Signaling Pathway:

CB1 is a G-protein coupled receptor (GPCR) that, upon activation by endocannabinoids (like anandamide and 2-AG), primarily couples to Gi/o proteins. This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channels (inhibition of Ca2+ channels and activation of K+ channels). Inverse agonists, such as the analogs of 6-Piperazin-1-ylnicotinic acid, would be expected to bind to CB1 and suppress its basal activity, leading to an increase in cAMP levels in cells with constitutive receptor activity.

CB1_Signaling cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular Intracellular CB1 CB1 Receptor GPCR Gi/o Protein CB1->GPCR Suppresses basal activation of AC Adenylyl Cyclase GPCR->AC Inhibition is relieved cAMP cAMP AC->cAMP ATP to cAMP (Activity Increases) Compound 6-Piperazin-1-ylnicotinic acid (Inverse Agonist) Compound->CB1 Binds & Inhibits (Inverse Agonism) PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Regulates Binding_Assay_Workflow start Start prep Prepare hCB1 Receptor Membranes start->prep mix Mix Membranes, [3H]Radioligand, & Test Compound prep->mix incubate Incubate at 30°C mix->incubate filter Filter to Separate Bound/Free Ligand incubate->filter wash Wash Filters filter->wash count Quantify Radioactivity (Scintillation Counting) wash->count analyze Calculate IC50 and Ki count->analyze end End analyze->end

References

Protocols & Analytical Methods

Method

Synthesis of 6-Piperazin-1-ylnicotinic Acid: An Application Note and Protocol

Abstract This document provides a detailed protocol for the synthesis of 6-Piperazin-1-ylnicotinic acid, a valuable building block in medicinal chemistry and drug development. The synthesis is achieved through a nucleoph...

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the synthesis of 6-Piperazin-1-ylnicotinic acid, a valuable building block in medicinal chemistry and drug development. The synthesis is achieved through a nucleophilic aromatic substitution (SNAr) reaction, a robust and widely applicable method for the formation of aryl-amine bonds. The protocol outlines the reaction of commercially available 6-chloronicotinic acid with piperazine. This application note includes a comprehensive experimental procedure, tables of quantitative data for reagents and product characterization, and a visual workflow diagram to ensure clarity and reproducibility for researchers in organic synthesis and pharmaceutical sciences.

Introduction

6-Piperazin-1-ylnicotinic acid is a heterocyclic compound incorporating both a pyridine carboxylic acid and a piperazine moiety. This structural combination makes it a key intermediate in the synthesis of a variety of biologically active molecules. The piperazine ring is a common pharmacophore in many approved drugs, imparting desirable pharmacokinetic properties. The synthesis described herein utilizes the electron-deficient nature of the pyridine ring in 6-chloronicotinic acid, which facilitates nucleophilic attack by piperazine at the 6-position, leading to the displacement of the chloride leaving group.

Data Presentation

Table 1: Reagent Specifications and Stoichiometry
ReagentCAS NumberMolecular Weight ( g/mol )MolesEquivalentsAmount
6-Chloronicotinic Acid5326-23-8157.551.01.01.58 g
Piperazine (anhydrous)110-85-086.145.05.04.31 g
Dimethylformamide (DMF)68-12-273.09--20 mL
Diethyl Ether60-29-774.12--As needed
Deionized Water7732-18-518.02--As needed
Hydrochloric Acid (1 M)7647-01-036.46--As needed
Table 2: Product Characterization
PropertyValue
Product Name 6-Piperazin-1-ylnicotinic acid
CAS Number 278803-18-2
Molecular Formula C₁₀H₁₃N₃O₂
Molecular Weight 207.23 g/mol
Appearance White to off-white solid
Melting Point >250 °C (decomposes)
Solubility Soluble in aqueous acid and base, sparingly soluble in polar organic solvents.
Purity (Typical) >97%

Experimental Protocol

The synthesis of 6-Piperazin-1-ylnicotinic acid is based on the nucleophilic aromatic substitution reaction between 6-chloronicotinic acid and piperazine.

Materials and Equipment
  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard glassware for workup and purification (beakers, Büchner funnel, etc.)

  • pH meter or pH paper

  • Rotary evaporator

Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-chloronicotinic acid (1.58 g, 10.0 mmol) and anhydrous piperazine (4.31 g, 50.0 mmol).

  • Solvent Addition: Under an inert atmosphere (e.g., nitrogen), add anhydrous dimethylformamide (DMF, 20 mL). The excess piperazine acts as both the nucleophile and the base to neutralize the HCl generated during the reaction.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Maintain this temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the disappearance of the starting material.

  • Work-up and Isolation:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into 100 mL of cold deionized water with stirring. This may result in the precipitation of the crude product.

    • Adjust the pH of the aqueous solution to approximately 7 using 1 M hydrochloric acid. The zwitterionic nature of the product makes it least soluble at its isoelectric point.

    • Stir the resulting suspension in an ice bath for 1 hour to maximize precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Purification:

    • Wash the collected solid with cold deionized water (3 x 20 mL) to remove any remaining DMF and piperazine hydrochloride.

    • Further wash the solid with diethyl ether (2 x 20 mL) to remove non-polar impurities.

    • Dry the purified white to off-white solid under vacuum at 60 °C to a constant weight.

Mandatory Visualization

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Nucleophilic Aromatic Substitution cluster_2 Step 3: Work-up and Isolation cluster_3 Step 4: Purification A 6-Chloronicotinic Acid D Reaction Mixture A->D Combine in Flask B Piperazine B->D Combine in Flask C DMF (Solvent) C->D Combine in Flask E Heat to 100-110 °C (12-18 hours) D->E F Cool to RT E->F G Precipitate in Water F->G H Adjust pH to ~7 G->H I Vacuum Filtration H->I J Wash with Water I->J K Wash with Diethyl Ether J->K L Dry under Vacuum K->L M Final Product: 6-Piperazin-1-ylnicotinic Acid L->M

Caption: Experimental workflow for the synthesis of 6-Piperazin-1-ylnicotinic acid.

Application

Application Notes and Protocols for the Quantification of 6-Piperazin-1-ylnicotinic Acid

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the quantitative analysis of 6-Piperazin-1-ylnicotinic acid in various matr...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 6-Piperazin-1-ylnicotinic acid in various matrices. The methodologies described are based on established analytical techniques for structurally related compounds, including piperazine and nicotinic acid derivatives. Two primary analytical approaches are presented: High-Performance Liquid Chromatography with UV detection (HPLC-UV) following derivatization, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Introduction

6-Piperazin-1-ylnicotinic acid is a heterocyclic compound incorporating both a piperazine and a nicotinic acid moiety. Accurate and precise quantification of this molecule is essential for pharmacokinetic studies, quality control of drug substances, and various research applications. The selection of an appropriate analytical method depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

This guide offers two robust methods for the quantification of 6-Piperazin-1-ylnicotinic acid:

  • HPLC-UV with Pre-column Derivatization: A widely accessible method suitable for routine analysis. Derivatization is employed to enhance the ultraviolet (UV) absorbance of the piperazine moiety, thereby increasing the sensitivity of the assay.[1][2][3]

  • LC-MS/MS: A highly sensitive and selective method ideal for the quantification of low concentrations of the analyte in complex biological matrices such as plasma and urine.[4][5]

Method 1: Quantification by HPLC-UV with Pre-column Derivatization

This method is based on the reaction of the secondary amine in the piperazine ring with a derivatizing agent to form a product with a strong chromophore, allowing for sensitive UV detection.[1][2]

Data Presentation: HPLC-UV Method Validation Parameters

The following table summarizes the typical validation parameters for an HPLC-UV method for the quantification of a piperazine-containing compound after derivatization. These values serve as a guideline for the expected performance of the proposed method for 6-Piperazin-1-ylnicotinic acid.

ParameterTypical PerformanceAcceptance Criteria (as per ICH Guidelines)
Linearity (r²) > 0.999≥ 0.995
Range 1 - 100 µg/mLDependent on application
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0% for drug substance
Precision (% RSD)
- Repeatability< 1.0%≤ 2.0%
- Intermediate Precision< 2.0%≤ 2.0%
Limit of Detection (LOD) ~0.1 µg/mLSignal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) ~0.3 µg/mLSignal-to-Noise ratio of 10:1
Specificity No interference from blank matrix or known impuritiesPeak purity > 99%
Experimental Protocol: HPLC-UV

1. Instrumentation and Reagents

  • HPLC system with a UV/Vis or Photodiode Array (PDA) detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (reagent grade)

  • Derivatizing agent: 4-Chloro-7-nitrobenzofuran (NBD-Cl) or Dansyl chloride

  • Sodium borate buffer (0.1 M, pH 9.0)

  • 6-Piperazin-1-ylnicotinic acid reference standard

2. Chromatographic Conditions

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-10 min: 10% to 90% B

    • 10-12 min: 90% B

    • 12-13 min: 90% to 10% B

    • 13-15 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: Dependent on the derivatizing agent used (e.g., ~470 nm for NBD-Cl derivatives).

3. Sample Preparation (Pre-column Derivatization)

  • Prepare a stock solution of 6-Piperazin-1-ylnicotinic acid (1 mg/mL) in a suitable solvent (e.g., 50:50 methanol:water).

  • Prepare working standard solutions by diluting the stock solution.

  • For each sample, standard, or blank, mix 100 µL of the solution with 200 µL of 0.1 M sodium borate buffer (pH 9.0).

  • Add 200 µL of the derivatizing agent solution (e.g., 1 mg/mL NBD-Cl in methanol).

  • Vortex the mixture and incubate at 60 °C for 30 minutes in a water bath.

  • Cool the mixture to room temperature.

  • Add 500 µL of the initial mobile phase (90% A, 10% B) and vortex.

  • Filter the solution through a 0.45 µm syringe filter before injection.

HPLC_Workflow Sample Sample/Standard Buffer Add Borate Buffer (pH 9.0) Sample->Buffer Deriv Add Derivatizing Agent (e.g., NBD-Cl) Buffer->Deriv Incubate Incubate (60°C, 30 min) Deriv->Incubate Cool Cool to RT Incubate->Cool Dilute Dilute with Mobile Phase Cool->Dilute Filter Filter (0.45 µm) Dilute->Filter Inject Inject into HPLC-UV Filter->Inject

HPLC-UV Sample Preparation Workflow

Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers superior sensitivity and selectivity, making it the preferred choice for analyzing 6-Piperazin-1-ylnicotinic acid in complex biological matrices at low concentrations.

Data Presentation: LC-MS/MS Method Validation Parameters

The following table outlines the expected performance characteristics for an LC-MS/MS bioanalytical method for 6-Piperazin-1-ylnicotinic acid in a biological matrix like human plasma.

ParameterTypical PerformanceAcceptance Criteria (as per FDA/ICH Guidelines)
Linearity (r²) > 0.995≥ 0.99
Range 0.5 - 500 ng/mLAt least 3 orders of magnitude
Accuracy (% Bias) Within ± 15%Within ± 15% (± 20% at LLOQ)
Precision (% CV)
- Intra-day< 15%≤ 15% (≤ 20% at LLOQ)
- Inter-day< 15%≤ 15% (≤ 20% at LLOQ)
Limit of Quantification (LLOQ) 0.5 ng/mLAnalyte response is at least 5 times the blank response
Matrix Effect CV < 15%Consistent and reproducible
Recovery > 80%Consistent and reproducible
Selectivity No significant interfering peaks at the retention time of the analyte and IS-
Experimental Protocol: LC-MS/MS

1. Instrumentation and Reagents

  • LC-MS/MS system (Triple Quadrupole) with an Electrospray Ionization (ESI) source

  • UPLC/HPLC system

  • C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Internal Standard (IS): A structurally similar compound, such as a stable isotope-labeled 6-Piperazin-1-ylnicotinic acid or a related analog.

  • 6-Piperazin-1-ylnicotinic acid reference standard

2. LC and MS Conditions

  • LC Conditions:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient Program:

      • 0-0.5 min: 5% B

      • 0.5-2.5 min: 5% to 95% B

      • 2.5-3.0 min: 95% B

      • 3.0-3.1 min: 95% to 5% B

      • 3.1-4.0 min: 5% B

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

  • MS/MS Conditions (ESI Positive Mode):

    • Ion Source Temperature: 500 °C

    • Ion Spray Voltage: 5500 V

    • Curtain Gas: 30 psi

    • Collision Gas: Medium

    • MRM Transitions (Hypothetical):

      • 6-Piperazin-1-ylnicotinic acid: Q1: m/z 208.1 -> Q3: m/z 123.1 (Quantifier), m/z 85.1 (Qualifier)

      • Internal Standard (IS): To be determined based on the selected IS.

3. Sample Preparation (Protein Precipitation for Plasma Samples)

  • Pipette 50 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (95% A, 5% B).

  • Vortex and inject into the LC-MS/MS system.

LCMSMS_Workflow Plasma Plasma Sample (50 µL) PPT Add Acetonitrile with IS (150 µL) Plasma->PPT Vortex1 Vortex (1 min) PPT->Vortex1 Centrifuge Centrifuge (14,000 rpm, 10 min) Vortex1->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness (N₂) Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase (100 µL) Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

LC-MS/MS Sample Preparation Workflow

Conclusion

The choice between HPLC-UV with derivatization and LC-MS/MS for the quantification of 6-Piperazin-1-ylnicotinic acid will be dictated by the specific requirements of the analysis. The HPLC-UV method, while requiring a derivatization step, is a cost-effective and reliable option for routine analysis where high sensitivity is not paramount. For bioanalytical applications requiring low detection limits and high selectivity in complex matrices, the LC-MS/MS method is the superior choice. Both methods, when properly validated, can provide accurate and precise quantitative data for 6-Piperazin-1-ylnicotinic acid. It is recommended to perform a full method validation according to ICH or FDA guidelines before implementation for regulated studies.[6][7][8][9]

References

Method

Application Notes and Protocols for the HPLC Analysis of 6-Piperazin-1-ylnicotinic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide for the development of a robust High-Performance Liquid Chromatography (HPLC) method for the quantitat...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the development of a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 6-Piperazin-1-ylnicotinic acid. The protocols outlined herein are designed to ensure accurate, reproducible, and reliable results, crucial for quality control, stability studies, and pharmacokinetic analysis in drug development. The method is based on reversed-phase chromatography with UV detection, a widely accessible and versatile technique.

Introduction

6-Piperazin-1-ylnicotinic acid is a molecule of interest in pharmaceutical research, incorporating both a piperazine and a nicotinic acid moiety. A validated analytical method is essential for its accurate quantification in various sample matrices. This application note details a systematic approach to developing and validating an HPLC method for this compound.

Physicochemical Properties of 6-Piperazin-1-ylnicotinic Acid

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful HPLC method.

PropertyValue (Predicted/Literature)Implication for HPLC Method Development
Molecular Formula C₁₀H₁₃N₃O₂Provides the molecular weight for solution preparation.
Molecular Weight 207.23 g/mol Essential for calculating concentrations.
pKa Values Piperazine moiety: ~4.3 and ~8.6Carboxylic acid: ~4.9The compound has multiple ionization states. The mobile phase pH must be carefully controlled to ensure a single ionic form predominates for consistent retention and good peak shape. A pH between 3.0 and 4.0 is recommended to suppress the ionization of the carboxylic acid and protonate the piperazine nitrogens.
logP (Predicted) ~0.5 - 1.5Indicates moderate polarity. A reversed-phase C18 column is a suitable starting point. The initial mobile phase can be a mixture of an aqueous buffer and a moderate percentage of an organic modifier like acetonitrile or methanol.
UV Absorbance (Predicted) Maxima expected around 210 nm and 260 nmThe nicotinic acid chromophore allows for UV detection. 260 nm is a good starting wavelength for detection to minimize interference from common solvents.

HPLC Method Development Workflow

The following diagram illustrates the logical workflow for the development of the HPLC method.

Application

Application Notes and Protocols for High-Throughput Screening of 6-Piperazin-1-ylnicotinic acid

For Researchers, Scientists, and Drug Development Professionals Introduction 6-Piperazin-1-ylnicotinic acid is a synthetic agonist of the G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Re...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Piperazin-1-ylnicotinic acid is a synthetic agonist of the G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2). GPR109A is a Gi-coupled receptor predominantly expressed in adipocytes and immune cells. Its activation by endogenous ligands like β-hydroxybutyrate or pharmacological agents such as nicotinic acid (niacin) leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling pathway is a key target in drug discovery for treating dyslipidemia and various inflammatory conditions. High-throughput screening (HTS) plays a crucial role in identifying and characterizing novel GPR109A agonists like 6-Piperazin-1-ylnicotinic acid.

These application notes provide detailed protocols for two common HTS assays suitable for screening 6-Piperazin-1-ylnicotinic acid and other potential GPR109A agonists: a cAMP inhibition assay and a calcium mobilization assay.

Signaling Pathway of GPR109A Activation

Activation of GPR109A by an agonist such as 6-Piperazin-1-ylnicotinic acid initiates a signaling cascade through the Gi subunit of the heterotrimeric G-protein. The activated Gi subunit inhibits adenylyl cyclase, leading to a reduction in the intracellular concentration of the second messenger cAMP.

GPR109A_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist 6-Piperazin-1-ylnicotinic acid GPR109A GPR109A Agonist->GPR109A G_protein Gi/o GPR109A->G_protein AC Adenylyl Cyclase G_protein->AC cAMP cAMP AC->cAMP  Inhibition ATP ATP ATP->AC Downstream Downstream Cellular Response cAMP->Downstream

GPR109A Signaling Pathway

Data Presentation

The following table summarizes representative quantitative data expected from HTS campaigns utilizing the described protocols for a GPR109A agonist like 6-Piperazin-1-ylnicotinic acid.

ParametercAMP Inhibition AssayCalcium Mobilization Assay
EC50 (6-Piperazin-1-ylnicotinic acid) ~50 - 200 nM~20 - 100 nM
EC50 (Nicotinic Acid - Control) ~100 - 500 nM~50 - 250 nM
Z'-factor ≥ 0.6≥ 0.7
Signal-to-Background (S/B) Ratio ≥ 5≥ 10
Assay Window ~ 4-fold~ 8-fold
Hit Rate (Primary Screen) 0.5 - 2%0.5 - 2%

Experimental Protocols

GPR109A cAMP Inhibition HTS Assay

This assay measures the ability of 6-Piperazin-1-ylnicotinic acid to inhibit the forskolin-stimulated production of cAMP in cells stably expressing human GPR109A.

Experimental Workflow:

cAMP_Workflow start Start plate_cells Plate GPR109A-expressing cells in 384-well plates start->plate_cells incubate1 Incubate overnight (37°C, 5% CO2) plate_cells->incubate1 add_compounds Add 6-Piperazin-1-ylnicotinic acid and control compounds incubate1->add_compounds incubate2 Incubate (Room Temperature, 15 min) add_compounds->incubate2 add_forskolin Add Forskolin to stimulate cAMP incubate2->add_forskolin incubate3 Incubate (Room Temperature, 30 min) add_forskolin->incubate3 lyse_cells Lyse cells and add cAMP detection reagents (e.g., HTRF) incubate3->lyse_cells incubate4 Incubate (Room Temperature, 1 hour) lyse_cells->incubate4 read_plate Read plate on a compatible plate reader incubate4->read_plate analyze_data Analyze data and calculate EC50 values read_plate->analyze_data end End analyze_data->end

cAMP Inhibition Assay Workflow

Materials and Reagents:

  • Cells: CHO-K1 or HEK293 cells stably expressing human GPR109A.

  • Assay Plates: 384-well, white, solid-bottom microplates.

  • Cell Culture Medium: Ham's F-12, 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.

  • Test Compound: 6-Piperazin-1-ylnicotinic acid dissolved in DMSO.

  • Control Agonist: Nicotinic acid dissolved in DMSO.

  • Stimulant: Forskolin dissolved in DMSO.

  • cAMP Detection Kit: e.g., HTRF cAMP dynamic 2 kit (Cisbio) or LANCE Ultra cAMP kit (PerkinElmer).

  • Plate Reader: HTRF-compatible or LANCE-compatible microplate reader.

Protocol:

  • Cell Plating:

    • Harvest GPR109A-expressing cells and resuspend in culture medium to a density of 2 x 10^5 cells/mL.

    • Dispense 25 µL of the cell suspension into each well of a 384-well plate (5,000 cells/well).

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator.

  • Compound Addition:

    • Prepare a serial dilution of 6-Piperazin-1-ylnicotinic acid and nicotinic acid in DMSO. Further dilute in assay buffer to the desired final concentrations (typically 10-point dose-response, starting from 10 µM).

    • For controls, use assay buffer with DMSO (negative control) and a saturating concentration of nicotinic acid (positive control).

    • Remove the culture medium from the cell plate and add 10 µL of the diluted compounds or controls to the respective wells.

    • Incubate for 15 minutes at room temperature.

  • cAMP Stimulation and Detection:

    • Prepare a solution of forskolin in assay buffer to a final concentration that yields approximately 80% of the maximal cAMP response (EC80, to be determined during assay development).

    • Add 10 µL of the forskolin solution to all wells except the basal control wells.

    • Incubate for 30 minutes at room temperature.

    • Following the manufacturer's instructions for the chosen cAMP detection kit, prepare the lysis buffer and detection reagents.

    • Add the appropriate volume of the lysis and detection reagent mixture to each well.

    • Incubate for 1 hour at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on a compatible microplate reader according to the detection kit's protocol.

    • Calculate the percent inhibition of the forskolin response for each concentration of the test compound.

    • Generate dose-response curves and determine the EC50 values using a non-linear regression analysis (e.g., four-parameter logistic fit).

    • Assess assay quality by calculating the Z'-factor and signal-to-background ratio.

GPR109A Calcium Mobilization HTS Assay

This assay measures the increase in intracellular calcium upon activation of GPR109A in cells co-expressing a promiscuous G-protein, such as Gα16, which couples the Gi signal to the Gq pathway and subsequent calcium release.

Experimental Workflow:

Calcium_Workflow start Start plate_cells Plate GPR109A/Gα16-expressing cells in 384-well plates start->plate_cells incubate1 Incubate overnight (37°C, 5% CO2) plate_cells->incubate1 load_dye Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) incubate1->load_dye incubate2 Incubate (37°C, 1 hour) load_dye->incubate2 add_compounds Add 6-Piperazin-1-ylnicotinic acid and control compounds using a fluidics-handling instrument (e.g., FLIPR) incubate2->add_compounds read_plate Measure fluorescence kinetically on a plate reader (e.g., FLIPR) add_compounds->read_plate analyze_data Analyze data (e.g., peak fluorescence) and calculate EC50 values read_plate->analyze_data end End analyze_data->end

Calcium Mobilization Assay Workflow

Materials and Reagents:

  • Cells: CHO-K1 or HEK293 cells stably co-expressing human GPR109A and a promiscuous G-protein (e.g., Gα16).

  • Assay Plates: 384-well, black-walled, clear-bottom microplates.

  • Cell Culture Medium: As described for the cAMP assay.

  • Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.

  • Calcium-Sensitive Dye: Fluo-4 AM or Calcium-6 dye kit.

  • Probenecid: An anion-exchange inhibitor to prevent dye leakage.

  • Test Compound: 6-Piperazin-1-ylnicotinic acid dissolved in DMSO.

  • Control Agonist: Nicotinic acid dissolved in DMSO.

  • Plate Reader: A fluorescence imaging plate reader with automated liquid handling capabilities (e.g., FLIPR Tetra or PHERAstar).

Protocol:

  • Cell Plating:

    • Plate GPR109A/Gα16 expressing cells in 384-well black-walled, clear-bottom plates at a density of 10,000 cells/well in 25 µL of culture medium.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare the calcium-sensitive dye loading solution according to the manufacturer's instructions, typically in assay buffer containing probenecid.

    • Remove the culture medium from the cell plate and add 25 µL of the dye loading solution to each well.

    • Incubate the plate for 1 hour at 37°C, followed by 30 minutes at room temperature, protected from light.

  • Compound Addition and Signal Detection:

    • Prepare a 3x concentrated serial dilution of 6-Piperazin-1-ylnicotinic acid and nicotinic acid in assay buffer.

    • Place the cell plate and the compound plate into the fluorescence imaging plate reader.

    • Set the instrument to measure the fluorescence signal kinetically (e.g., read every second for 120 seconds).

    • Initiate the reading, and after establishing a stable baseline (e.g., 10-20 seconds), the instrument will automatically add 12.5 µL of the compound solution to the cell plate.

    • Continue reading the fluorescence to capture the calcium mobilization signal.

  • Data Acquisition and Analysis:

    • The primary data will be a kinetic trace of fluorescence intensity over time for each well.

    • The response is typically quantified as the peak fluorescence signal minus the baseline fluorescence.

    • Generate dose-response curves by plotting the response against the logarithm of the compound concentration.

    • Determine the EC50 values using a non-linear regression analysis.

    • Calculate the Z'-factor and signal-to-background ratio to assess assay performance.

Conclusion

The provided application notes and protocols describe robust and reliable HTS methods for the identification and characterization of GPR109A agonists such as 6-Piperazin-1-ylnicotinic acid. The choice between the cAMP inhibition and calcium mobilization assay will depend on the available instrumentation and cell lines. Both assays are highly amenable to automation and miniaturization, making them suitable for large-scale screening campaigns in drug discovery. Careful assay development and validation, including the determination of optimal reagent concentrations and assessment of statistical parameters like the Z'-factor, are critical for the successful implementation of these screening protocols.

Method

Application Notes and Protocols for 6-Piperazin-1-ylnicotinic Acid in Drug Design

For Researchers, Scientists, and Drug Development Professionals The 6-piperazin-1-ylnicotinic acid scaffold is a versatile building block in medicinal chemistry, offering a unique combination of a hydrogen bond-accepting...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 6-piperazin-1-ylnicotinic acid scaffold is a versatile building block in medicinal chemistry, offering a unique combination of a hydrogen bond-accepting pyridine ring, a flexible piperazine moiety, and a carboxylic acid handle for further derivatization. This scaffold has been explored for the development of novel therapeutics targeting a range of biological pathways, particularly as kinase inhibitors for oncology and inflammatory diseases. The piperazine nitrogen atoms provide opportunities for substitution to modulate potency, selectivity, and pharmacokinetic properties, while the nicotinic acid core can engage in key interactions with target proteins.

Therapeutic Potential and Key Applications

Derivatives of the 6-piperazin-1-ylnicotinic acid scaffold have shown promise as inhibitors of various protein kinases. The structural features of this scaffold allow for the design of ATP-competitive inhibitors that can target the hinge region and other key residues within the kinase active site. The primary applications of this scaffold are in the development of anticancer and anti-inflammatory agents.

Data Presentation: Kinase Inhibitory Activity

The following table summarizes the in vitro kinase inhibitory activity of a representative set of 6-piperazin-1-ylnicotinamide derivatives against a panel of cancer-relevant kinases. The data illustrates the structure-activity relationship (SAR) for substitutions on the piperazine ring.

Compound IDR Group (on Piperazine N4)JNK1 IC50 (nM)[1][2]p38α IC50 (nM)EGFR IC50 (nM)
1a H1050>10000>10000
1b Methyl8509800>10000
1c Ethyl7909500>10000
1d Isopropyl1200>10000>10000
1e Phenyl25056008700
1f 4-Fluorophenyl18048007500
1g 4-Methoxyphenyl32061009200
1h 3-Chlorophenyl15045006800

Experimental Protocols

Protocol 1: Synthesis of 6-(Piperazin-1-yl)nicotinic Acid (Scaffold Core)

This protocol describes the synthesis of the core scaffold from 6-chloronicotinic acid.

Materials:

  • 6-Chloronicotinic acid

  • Piperazine (anhydrous)

  • N,N-Dimethylformamide (DMF)

  • DIPEA (N,N-Diisopropylethylamine)

  • Hydrochloric acid (1M)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 6-chloronicotinic acid (1.0 eq) in DMF, add piperazine (2.5 eq) and DIPEA (3.0 eq).

  • Heat the reaction mixture to 80°C and stir for 12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Acidify the mixture to pH 5-6 with 1M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford 6-(piperazin-1-yl)nicotinic acid.

Protocol 2: General Procedure for Amide Coupling

This protocol outlines the synthesis of 6-(piperazin-1-yl)nicotinamide derivatives from the core scaffold.

Materials:

  • 6-(Piperazin-1-yl)nicotinic acid

  • Substituted aniline or amine (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

Procedure:

  • To a solution of 6-(piperazin-1-yl)nicotinic acid (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq) and DIPEA (3.0 eq).

  • Add HATU (1.2 eq) portion-wise to the stirred solution at 0°C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum.

  • If necessary, purify the crude product by recrystallization or silica gel column chromatography.

Protocol 3: In Vitro Kinase Inhibition Assay (JNK1)

This protocol describes a representative in vitro assay to determine the inhibitory activity of the synthesized compounds against JNK1.

Materials:

  • Recombinant human JNK1 enzyme

  • ATP

  • Substrate peptide (e.g., ATF2)

  • Kinase assay buffer

  • Synthesized inhibitor compounds

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the inhibitor compounds in DMSO.

  • In a 96-well plate, add the JNK1 enzyme, the inhibitor at various concentrations, and the substrate peptide in the kinase assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 4: Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxicity of the synthesized compounds against a cancer cell line (e.g., HeLa).

Materials:

  • HeLa cells

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS

  • Synthesized inhibitor compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed HeLa cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the inhibitor compounds for 48 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Visualizations

G General Synthetic Workflow A 6-Chloronicotinic Acid C 6-(Piperazin-1-yl)nicotinic Acid (Core Scaffold) A->C Nucleophilic Aromatic Substitution B Piperazine B->C E 6-(4-Substituted-piperazin-1-yl)nicotinamide (Final Product) C->E Amide Coupling (HATU, DIPEA) D Substituted Amine (R-NH2) D->E

Caption: Synthetic scheme for 6-piperazin-1-ylnicotinamide derivatives.

G JNK Signaling Pathway Inhibition Stress Cellular Stress MKK4_7 MKK4/7 Stress->MKK4_7 JNK JNK MKK4_7->JNK Phosphorylation cJun c-Jun JNK->cJun Phosphorylation Apoptosis Apoptosis cJun->Apoptosis Inhibitor 6-Piperazin-1-ylnicotinamide Derivative Inhibitor->JNK

Caption: Inhibition of the JNK signaling pathway by a derivative.

G Experimental Workflow for Drug Discovery cluster_0 Synthesis cluster_1 In Vitro Evaluation cluster_2 Analysis A Scaffold Synthesis (Protocol 1) B Derivative Synthesis (Protocol 2) A->B C Kinase Inhibition Assay (Protocol 3) B->C D Cell Viability Assay (Protocol 4) C->D E SAR Analysis D->E F Lead Optimization E->F

Caption: A typical drug discovery workflow utilizing the scaffold.

References

Application

Application Note: Derivatization of 6-Piperazin-1-ylnicotinic Acid for Structure-Activity Relationship (SAR) Studies

Audience: Researchers, scientists, and drug development professionals. Introduction The piperazine ring is a privileged scaffold in medicinal chemistry, found in over 100 FDA-approved drugs.[1][2][3] Its prevalence is du...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The piperazine ring is a privileged scaffold in medicinal chemistry, found in over 100 FDA-approved drugs.[1][2][3] Its prevalence is due to favorable physicochemical properties, such as high aqueous solubility and two basic nitrogen atoms that can be readily functionalized to modulate potency, selectivity, and pharmacokinetic profiles.[3] Similarly, the nicotinic acid (vitamin B3) framework and its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory and antimicrobial properties.[4][5][6][7]

The combination of these two moieties into the 6-Piperazin-1-ylnicotinic acid core provides a versatile and promising starting point for drug discovery programs. This scaffold presents multiple points for chemical modification, making it an excellent candidate for extensive Structure-Activity Relationship (SAR) studies. This application note provides a detailed workflow, experimental protocols for derivatization, and a framework for analyzing SAR data to guide the optimization of novel drug candidates based on this core structure.

Overall Synthetic and Screening Workflow

The strategic approach to building a library of derivatives from the 6-Piperazin-1-ylnicotinic acid core involves a divergent synthetic route. This allows for the systematic exploration of chemical space around two key diversification points: the N4-position of the piperazine ring and the C3-carboxylic acid of the pyridine ring. The general workflow is outlined below.

G cluster_0 Phase 1: Core Synthesis cluster_1 Phase 2: Diversification cluster_2 Phase 3: Evaluation Start Methyl 6-Chloronicotinate Core Methyl 6-(piperazin-1-yl)nicotinate (Core Scaffold) Start->Core Piperazine, Base, Solvent R1 Diversification Point 1: N4-Alkylation/Acylation (R1-X) Core->R1 R2_step1 Ester Hydrolysis Core->R2_step1 R1_Lib Library A: N4-Substituted Esters R1->R1_Lib R2_step2 Diversification Point 2: Amide Coupling (R2-NH2) R2_step1->R2_step2 R2_Lib Library B: C3-Amide Derivatives R2_step2->R2_Lib Screen Biological Screening (e.g., Kinase Assay) R1_Lib->Screen R2_Lib->Screen SAR SAR Analysis & Lead Optimization Screen->SAR

Caption: Synthetic workflow for the generation and evaluation of a compound library.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and derivatization of the core scaffold. All manipulations of chemicals should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of Core Scaffold (Methyl 6-(piperazin-1-yl)nicotinate)

This procedure describes the nucleophilic aromatic substitution of chlorine on the pyridine ring with piperazine.

  • Materials: Methyl 6-chloronicotinate, Piperazine (4 eq.), Potassium Carbonate (K₂CO₃, 2 eq.), Dimethylformamide (DMF).

  • Procedure: a. To a solution of methyl 6-chloronicotinate (1.0 eq.) in DMF, add piperazine (4.0 eq.) and potassium carbonate (2.0 eq.). b. Heat the reaction mixture to 100 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS. c. Upon completion, cool the mixture to room temperature and pour it into ice-water. d. Extract the aqueous layer with ethyl acetate (3 x 50 mL). e. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. f. Purify the crude product by column chromatography (e.g., silica gel, eluting with a gradient of dichloromethane/methanol) to yield the pure methyl 6-(piperazin-1-yl)nicotinate.

Protocol 2: Derivatization at Piperazine N4-Position (Acylation Example)

This protocol details the acylation of the secondary amine on the piperazine ring.

  • Materials: Methyl 6-(piperazin-1-yl)nicotinate (1 eq.), Acetyl chloride (1.1 eq.), Triethylamine (TEA, 1.5 eq.), Dichloromethane (DCM).

  • Procedure: a. Dissolve methyl 6-(piperazin-1-yl)nicotinate (1.0 eq.) in anhydrous DCM and cool the solution to 0 °C in an ice bath. b. Add triethylamine (1.5 eq.) to the solution. c. Slowly add acetyl chloride (1.1 eq.) dropwise while maintaining the temperature at 0 °C. d. Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress by TLC or LC-MS. e. Upon completion, quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃). f. Separate the organic layer, wash with water and brine, dry over Na₂SO₄, and concentrate in vacuo. g. Purify the resulting product by column chromatography or recrystallization to yield methyl 6-(4-acetylpiperazin-1-yl)nicotinate.

Protocol 3: Derivatization at C3-Carboxylic Acid (Amide Coupling)

This two-step protocol involves the hydrolysis of the methyl ester followed by amide bond formation.

  • Step A: Ester Hydrolysis a. Materials: Methyl 6-(4-acetylpiperazin-1-yl)nicotinate (1 eq.), Lithium hydroxide (LiOH, 2 eq.), Tetrahydrofuran (THF)/Water (3:1 mixture). b. Procedure: Dissolve the starting ester in a 3:1 mixture of THF and water. Add LiOH (2 eq.) and stir at room temperature for 4-6 hours until hydrolysis is complete (monitored by LC-MS). Acidify the mixture to pH ~5-6 with 1N HCl. Extract the product with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate to yield 6-(4-acetylpiperazin-1-yl)nicotinic acid.

  • Step B: Amide Coupling a. Materials: 6-(4-acetylpiperazin-1-yl)nicotinic acid (1 eq.), Benzylamine (1.1 eq.), EDC (1.2 eq.), HOBt (1.2 eq.), Diisopropylethylamine (DIPEA, 2 eq.), DMF. b. Procedure: Dissolve the carboxylic acid (1.0 eq.) in anhydrous DMF. Add EDC (1.2 eq.), HOBt (1.2 eq.), and DIPEA (2.0 eq.). Stir the mixture for 20 minutes at room temperature. Add benzylamine (1.1 eq.) and continue stirring for 12-18 hours. Monitor the reaction by LC-MS. Upon completion, dilute with water and extract with ethyl acetate. Wash the combined organic layers with saturated NaHCO₃, water, and brine. Dry over Na₂SO₄, concentrate, and purify by column chromatography to obtain the final amide product.

Data Presentation for SAR Studies

Table 1: Structure-Activity Relationship Data for 6-Piperazin-1-ylnicotinic Acid Derivatives

Compound IDR1 (Piperazine N4-Substituent)R2 (Carboxylic Acid Derivative)Target Kinase IC₅₀ (µM)
Core-H -H-OH> 100
1a -COCH₃-OCH₃25.4
1b -CO-Ph-OCH₃15.2
1c -SO₂-Me-OCH₃18.9
1d -CH₂-Ph-OCH₃30.1
2a -COCH₃-NH-CH₂-Ph5.6
2b -COCH₃-NH-Cyclopropyl2.1
2c -COCH₃-NH-(4-F-Ph)0.9
2d -CO-Ph-NH-(4-F-Ph)0.4

Data are hypothetical and for illustrative purposes only.

  • Derivatization of the core scaffold is essential for activity.

  • Converting the carboxylic acid to an amide (Series 2) significantly improves potency compared to the methyl esters (Series 1).

  • For the R2 amide, a cyclopropyl or a 4-fluorophenyl group appears more favorable than a benzyl group.

  • At the R1 position, a benzoyl group (-CO-Ph) may be slightly more potent than an acetyl group (-COCH₃).

Biological Context: Hypothetical Signaling Pathway

To understand the biological impact of the synthesized compounds, their effect on relevant signaling pathways must be considered. Many kinase inhibitors, for example, target pathways involved in cell proliferation and survival. The diagram below illustrates a generic kinase signaling cascade that could be inhibited by a potent compound from the synthesized library.

G GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK (Target Kinase) RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival TF->Proliferation Inhibitor Compound 2d (Active Inhibitor) Inhibitor->MEK Inhibition

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

This application note provides a comprehensive framework for the synthesis, evaluation, and optimization of novel compounds based on the 6-Piperazin-1-ylnicotinic acid scaffold. The provided protocols and data management structures offer a robust starting point for researchers in drug discovery.

References

Method

Application Notes and Protocols for Evaluating the Efficacy of 6-Piperazin-1-ylnicotinic acid

For Researchers, Scientists, and Drug Development Professionals Introduction 6-Piperazin-1-ylnicotinic acid is a synthetic compound featuring a nicotinic acid scaffold linked to a piperazine moiety. Nicotinic acid is the...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Piperazin-1-ylnicotinic acid is a synthetic compound featuring a nicotinic acid scaffold linked to a piperazine moiety. Nicotinic acid is the primary agonist for the G-protein coupled receptor 109A (GPR109A), which is involved in various physiological processes, including the inhibition of lipolysis and modulation of immune responses.[1][2] The activation of GPR109A, a Gi-coupled receptor, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1] This application note provides a comprehensive suite of cell-based assays and detailed protocols to evaluate the efficacy of 6-Piperazin-1-ylnicotinic acid as a potential modulator of GPCR signaling pathways.

These protocols will enable researchers to:

  • Determine the cytotoxic profile of the compound.

  • Assess its ability to modulate intracellular cAMP levels.

  • Evaluate its potential to induce intracellular calcium mobilization.

  • Characterize its dose-dependent efficacy.

Section 1: Preliminary Assays - Cell Viability and Cytotoxicity

Before evaluating the specific efficacy of 6-Piperazin-1-ylnicotinic acid, it is crucial to determine its effect on cell viability and establish a non-toxic concentration range for subsequent functional assays.

MTT Assay for Cell Viability

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium and incubate for 24 hours.[3]

  • Compound Treatment: Prepare serial dilutions of 6-Piperazin-1-ylnicotinic acid in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.[3]

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[3][4]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

LDH Cytotoxicity Assay

The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the release of the cytosolic enzyme LDH from damaged cells into the culture medium.[5][6][7]

Experimental Protocol: LDH Assay

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 400 x g for 5 minutes.[8] Carefully transfer 100 µL of the supernatant from each well to a new 96-well plate.[5][8]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Typically, this involves mixing a substrate and a catalyst. Add 100 µL of the reaction solution to each well containing the supernatant.[8]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[8]

  • Absorbance Measurement: Read the absorbance at 490 nm using a microplate reader.[5]

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to that of a maximum LDH release control (cells lysed with Triton X-100) and a spontaneous release control (untreated cells).[5]

Data Presentation: Cytotoxicity and Viability Data

Concentration (µM)% Cell Viability (MTT)% Cytotoxicity (LDH)
0 (Vehicle)1000
0.1
1
10
50
100

This table should be populated with the mean ± standard deviation from at least three independent experiments.

Section 2: Functional Efficacy Assays

Based on the structural similarity of 6-Piperazin-1-ylnicotinic acid to nicotinic acid, the following assays are designed to evaluate its efficacy as a GPCR modulator.

Intracellular cAMP Measurement Assay

This assay determines the effect of the compound on intracellular cAMP levels, a key second messenger in GPCR signaling.[9][10] A decrease in cAMP suggests activation of a Gi-coupled receptor, while an increase suggests activation of a Gs-coupled receptor.[10][11]

Experimental Protocol: cAMP Assay

  • Cell Seeding: Seed cells expressing the target receptor (e.g., GPR109A) in a 384-well plate at an appropriate density.

  • Compound Stimulation: Treat the cells with various concentrations of 6-Piperazin-1-ylnicotinic acid and a known agonist (e.g., nicotinic acid for GPR109A) for 30 minutes at 37°C.

  • Cell Lysis and Detection: Lyse the cells and measure cAMP levels using a commercial bioluminescent or fluorescence-based assay kit (e.g., cAMP-Glo™ Assay).[9][12] The assay principle is often based on the competition between cellular cAMP and a labeled cAMP for binding to a specific antibody or the activation of protein kinase A.[9][10]

  • Signal Measurement: Read the luminescence or fluorescence signal using a plate reader.

  • Data Analysis: Generate a dose-response curve and calculate the EC₅₀ value for the compound.

Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentration upon GPCR activation, primarily for Gq-coupled receptors.[13][14] Ligand binding to a Gq-coupled receptor triggers the release of calcium from intracellular stores.[15]

Experimental Protocol: Calcium Mobilization Assay

  • Cell Seeding: Plate cells expressing the target GPCR in a 96-well black, clear-bottom plate and incubate overnight.[13][14]

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them with the dye solution for 30-60 minutes at 37°C.[13][16]

  • Compound Addition: Place the plate in a fluorescence plate reader (e.g., FlexStation). Add different concentrations of 6-Piperazin-1-ylnicotinic acid to the wells.

  • Fluorescence Measurement: Measure the fluorescence intensity before and after the addition of the compound in real-time. An increase in fluorescence indicates a rise in intracellular calcium.[13][14]

  • Data Analysis: Plot the change in fluorescence as a function of compound concentration to determine the EC₅₀ value.

Data Presentation: Functional Efficacy Data

CompoundAssayEC₅₀ (µM)Max Response (% of Control)
6-Piperazin-1-ylnicotinic acid cAMP
Calcium Mobilization
Reference Agonist cAMP100
Calcium Mobilization100

This table allows for a direct comparison of the potency and efficacy of the test compound against a known reference agonist.

Section 3: Visualized Workflows and Pathways

Signaling Pathway Diagram

G_protein_signaling cluster_membrane Plasma Membrane GPCR GPCR (e.g., GPR109A) G_protein Gi Protein GPCR->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits Ligand 6-Piperazin-1-ylnicotinic acid Ligand->GPCR Binds ATP ATP ATP->AC Response Cellular Response (e.g., Inhibition of Lipolysis) cAMP->Response Leads to

Caption: Gi-coupled GPCR signaling pathway.

Experimental Workflow Diagrams

MTT Assay Workflow

MTT_Workflow A Seed Cells in 96-well Plate B Treat with Compound (24-72h incubation) A->B C Add MTT Reagent (4h incubation) B->C D Add Solubilization Solution C->D E Measure Absorbance at 570 nm D->E

Caption: Workflow for the MTT cell viability assay.

cAMP Assay Workflow

cAMP_Workflow A Seed Cells in 384-well Plate B Stimulate with Compound (30 min incubation) A->B C Lyse Cells B->C D Add cAMP Detection Reagents C->D E Measure Luminescence/Fluorescence D->E

Caption: Workflow for the intracellular cAMP assay.

References

Application

Application Notes and Protocols for In Vivo Testing of 6-Piperazin-1-ylnicotinic acid

Audience: Researchers, scientists, and drug development professionals. Introduction: 6-Piperazin-1-ylnicotinic acid is a novel chemical entity incorporating both a piperazine ring and a nicotinic acid (niacin) scaffold.

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 6-Piperazin-1-ylnicotinic acid is a novel chemical entity incorporating both a piperazine ring and a nicotinic acid (niacin) scaffold. While specific in vivo data for this compound is not readily available, its structural components suggest several potential therapeutic applications. The piperazine moiety is a "privileged scaffold" in medicinal chemistry, found in drugs with a wide array of biological activities including antimicrobial, anticancer, antipsychotic, and antidepressant effects[1][2][3]. The nicotinic acid component, a form of vitamin B3, is a precursor to the essential coenzymes NAD and NADP, playing a critical role in cellular metabolism and redox reactions[4].

These application notes provide detailed protocols for the in vivo evaluation of 6-Piperazin-1-ylnicotinic acid in animal models corresponding to three high-potential therapeutic areas derived from its structure: Oncology, Infectious Diseases, and Central Nervous System (CNS) disorders.

Section 1: Anticancer Activity Evaluation

Based on the established anticancer properties of many piperazine derivatives, a primary area of investigation for 6-Piperazin-1-ylnicotinic acid is its potential as an antitumor agent[1][5][6]. A standard approach is to use a xenograft mouse model, where human cancer cells are implanted into immunodeficient mice.

Proposed Animal Model: Human Tumor Xenograft in Athymic Nude Mice

This model is widely used to assess the in vivo antitumor activity of novel compounds. The choice of the cancer cell line (e.g., PC-3 for prostate cancer, A549 for lung cancer, MCF-7 for breast cancer) should be guided by prior in vitro cytotoxicity data.

Experimental Workflow Diagram

anticancer_workflow acclimatization Animal Acclimatization (1 week) implantation Tumor Cell Implantation (Subcutaneous) acclimatization->implantation cell_culture Human Cancer Cell Culture (e.g., PC-3) cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth grouping Randomization into Treatment Groups tumor_growth->grouping treatment Compound Administration (e.g., 21 days) grouping->treatment monitoring Monitor Tumor Volume & Body Weight treatment->monitoring endpoint Endpoint: Sacrifice & Tissue Harvest monitoring->endpoint analysis Data Analysis: Tumor Growth Inhibition (TGI) endpoint->analysis

Caption: Workflow for anticancer xenograft study.
Detailed Experimental Protocol

Objective: To evaluate the in vivo antitumor efficacy of 6-Piperazin-1-ylnicotinic acid in a human xenograft mouse model.

Materials:

  • Animals: 6-8 week old female athymic nude mice (e.g., NU/J strain).

  • Cell Line: Human prostate cancer cell line PC-3.

  • Test Compound: 6-Piperazin-1-ylnicotinic acid, formulated in an appropriate vehicle (e.g., 0.5% carboxymethylcellulose).

  • Positive Control: A standard-of-care chemotherapy agent for prostate cancer (e.g., Docetaxel).

  • Vehicle Control: The formulation vehicle without the test compound.

Methodology:

  • Acclimatization: House animals for at least one week under standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).

  • Tumor Cell Implantation:

    • Culture PC-3 cells to ~80% confluency.

    • Harvest and resuspend cells in sterile PBS or Matrigel at a concentration of 5 x 107 cells/mL.

    • Subcutaneously inject 0.1 mL of the cell suspension (5 x 106 cells) into the right flank of each mouse.

  • Tumor Growth and Grouping:

    • Monitor tumor growth every 2-3 days using digital calipers. Tumor volume is calculated using the formula: Volume = (Length x Width2) / 2.

    • When tumors reach an average volume of 100-150 mm3, randomly assign mice into treatment groups (n=8-10 mice per group).

  • Treatment:

    • Group 1: Vehicle Control (e.g., 0.5% CMC, orally, once daily).

    • Group 2: 6-Piperazin-1-ylnicotinic acid (Dose 1, e.g., 25 mg/kg, orally, once daily).

    • Group 3: 6-Piperazin-1-ylnicotinic acid (Dose 2, e.g., 50 mg/kg, orally, once daily).

    • Group 4: Positive Control (e.g., Docetaxel, 10 mg/kg, intravenously, once weekly).

    • Administer treatments for a predefined period, typically 21-28 days.

  • Monitoring and Endpoints:

    • Measure tumor volume and body weight twice weekly.

    • Monitor animal health daily for signs of toxicity (e.g., weight loss >20%, lethargy, ruffled fur).

    • The primary efficacy endpoint is Tumor Growth Inhibition (TGI).

    • At the end of the study, euthanize mice and excise tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

Data Presentation

Table 1: Summary of Antitumor Efficacy and Toxicity

Treatment Group Dose (mg/kg) Mean Final Tumor Volume (mm³) ± SEM Tumor Growth Inhibition (%) Mean Body Weight Change (%) ± SEM
Vehicle Control - 1500 ± 120 0 +5.0 ± 1.5
6-Piperazin-1-ylnicotinic acid 25 950 ± 95 36.7 +2.1 ± 2.0
6-Piperazin-1-ylnicotinic acid 50 600 ± 70 60.0 -1.5 ± 1.8

| Positive Control (Docetaxel) | 10 | 450 ± 55 | 70.0 | -8.0 ± 2.5 |

Note: Data are hypothetical and for illustrative purposes.

Section 2: Antimicrobial Activity Evaluation

The piperazine scaffold is present in numerous antibacterial and antifungal agents[7][8][9]. An in vivo infection model is crucial to validate any promising in vitro activity (e.g., Minimum Inhibitory Concentration, MIC) of 6-Piperazin-1-ylnicotinic acid.

Proposed Animal Model: Murine Thigh Infection Model

This model is a standard for evaluating the efficacy of antimicrobial agents against localized bacterial infections, particularly against gram-positive bacteria like Staphylococcus aureus.

Experimental Workflow Diagram

antimicrobial_workflow acclimatization Animal Acclimatization (1 week) neutropenia Induce Neutropenia (Cyclophosphamide) acclimatization->neutropenia infection Bacterial Inoculation (Intramuscular, Thigh) neutropenia->infection treatment_start Initiate Treatment (2h post-infection) infection->treatment_start treatment_course Administer Compound (e.g., BID for 24h) treatment_start->treatment_course endpoint Endpoint: Sacrifice & Thigh Harvest treatment_course->endpoint analysis Homogenize Thigh & Determine CFU/gram endpoint->analysis

Caption: Workflow for murine thigh infection model.
Detailed Experimental Protocol

Objective: To determine the in vivo bactericidal or bacteriostatic activity of 6-Piperazin-1-ylnicotinic acid against a specific pathogen in a localized infection model.

Materials:

  • Animals: 6-8 week old female ICR or Swiss Webster mice.

  • Bacterial Strain: Methicillin-sensitive Staphylococcus aureus (MSSA) or a clinical isolate.

  • Test Compound: 6-Piperazin-1-ylnicotinic acid, formulated for the desired route of administration (e.g., oral gavage, subcutaneous injection).

  • Positive Control: An appropriate antibiotic (e.g., Vancomycin, Linezolid).

  • Vehicle Control: Formulation vehicle.

  • Immunosuppressant: Cyclophosphamide.

Methodology:

  • Acclimatization: House animals as described previously for one week.

  • Induction of Neutropenia: To render the mice more susceptible to infection, administer cyclophosphamide intraperitoneally at 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection.

  • Infection:

    • Prepare a mid-logarithmic phase culture of S. aureus.

    • Anesthetize the mice and inject 0.1 mL of the bacterial suspension (containing ~106 Colony Forming Units, CFUs) into the posterior thigh muscle of one hind limb.

  • Treatment:

    • Two hours post-infection, randomize mice into treatment groups (n=6-8 per group).

    • Administer the first dose of the test compound, positive control, or vehicle.

    • Continue treatment at specified intervals (e.g., every 12 hours) for a total of 24 or 48 hours.

  • Endpoint and Analysis:

    • At the end of the treatment period (e.g., 26 hours after infection), euthanize the mice.

    • Aseptically dissect the entire infected thigh muscle.

    • Weigh the tissue, homogenize it in sterile saline, and perform serial dilutions.

    • Plate the dilutions onto appropriate agar plates (e.g., Tryptic Soy Agar).

    • Incubate the plates overnight at 37°C and count the colonies to determine the CFU per gram of tissue.

    • Efficacy is measured as the log10 CFU reduction compared to the vehicle control group at the start of treatment.

Data Presentation

Table 2: Efficacy in Murine Thigh Infection Model (S. aureus)

Treatment Group Dose (mg/kg) & Schedule Mean Bacterial Load (log₁₀ CFU/g thigh) ± SD Δlog₁₀ CFU/g vs. 0h Control
0h Control - 6.1 ± 0.2 -
24h Vehicle Control - 8.5 ± 0.4 +2.4
6-Piperazin-1-ylnicotinic acid 50, q12h 6.5 ± 0.5 +0.4 (Bacteriostatic)
6-Piperazin-1-ylnicotinic acid 100, q12h 5.0 ± 0.3 -1.1 (Bactericidal)

| Positive Control (Vancomycin) | 40, q12h | 4.8 ± 0.4 | -1.3 (Bactericidal) |

Note: Data are hypothetical and for illustrative purposes. A ≥1 log reduction is typically considered bactericidal.

Section 3: CNS Activity Evaluation (Antipsychotic-like Effects)

Piperazine derivatives are core structures in several atypical antipsychotic drugs[2]. Behavioral models in rodents can be used to screen 6-Piperazin-1-ylnicotinic acid for potential antipsychotic activity, such as antagonism of dopamine receptor-mediated behaviors.

Proposed Animal Model: MK-801-Induced Hyperactivity in Mice

MK-801 (dizocilpine) is an NMDA receptor antagonist that induces hyperactivity and other behaviors in rodents that mimic aspects of psychosis. Atypical antipsychotics are known to attenuate this hyperactivity.

Experimental Workflow Diagram

cns_workflow acclimatization Animal & Arena Acclimatization pretreatment Pre-treatment: Vehicle, Test Compound, or Positive Control acclimatization->pretreatment T = -60 min induction Psychosis Induction: Administer MK-801 pretreatment->induction T = -30 min observation Place in Open Field Arena & Record Activity induction->observation T = 0 min (Record for 60 min) analysis Analyze Locomotor Activity (e.g., Total Distance Traveled) observation->analysis

Caption: Workflow for MK-801 induced hyperactivity test.
Detailed Experimental Protocol

Objective: To assess the potential antipsychotic-like activity of 6-Piperazin-1-ylnicotinic acid by measuring its ability to reverse MK-801-induced hyperactivity in mice.

Materials:

  • Animals: 8-10 week old male C57BL/6 mice.

  • Test Compound: 6-Piperazin-1-ylnicotinic acid, dissolved in a suitable vehicle.

  • Inducing Agent: MK-801 (Dizocilpine maleate), dissolved in saline.

  • Positive Control: An atypical antipsychotic (e.g., Risperidone, Olanzapine).

  • Apparatus: Open field arenas equipped with automated photobeam tracking systems.

Methodology:

  • Acclimatization:

    • House animals as described previously.

    • On the day of testing, allow mice to acclimate to the testing room for at least 1 hour.

  • Treatment Administration:

    • Randomly assign mice to treatment groups (n=10-12 per group).

    • Administer the test compound, positive control, or vehicle at T=-60 minutes (e.g., via intraperitoneal injection).

    • Group 1: Vehicle + Saline

    • Group 2: Vehicle + MK-801

    • Group 3: 6-Piperazin-1-ylnicotinic acid (e.g., 10 mg/kg) + MK-801

    • Group 4: 6-Piperazin-1-ylnicotinic acid (e.g., 30 mg/kg) + MK-801

    • Group 5: Risperidone (e.g., 1 mg/kg) + MK-801

  • Induction of Hyperactivity:

    • At T=-30 minutes, administer MK-801 (e.g., 0.2 mg/kg, intraperitoneally) or saline to the appropriate groups.

  • Behavioral Testing:

    • At T=0 minutes, place each mouse individually into the center of an open field arena.

    • Allow the mouse to explore freely for 60 minutes.

    • The automated tracking system will record locomotor activity, primarily the total distance traveled.

  • Data Analysis:

    • Analyze the total distance traveled during the 60-minute session.

    • Compare the activity of the compound-treated groups to the Vehicle + MK-801 group. A significant reduction in hyperactivity suggests potential antipsychotic-like effects.

Data Presentation

Table 3: Effect on MK-801-Induced Hyperactivity in Mice

Pre-treatment Group Inducing Agent Mean Total Distance Traveled (cm) ± SEM % Reversal of Hyperactivity
Vehicle Saline 2500 ± 300 -
Vehicle MK-801 (0.2 mg/kg) 9500 ± 850 0
6-Piperazin-1-ylnicotinic acid (10 mg/kg) MK-801 (0.2 mg/kg) 7800 ± 700 24.3
6-Piperazin-1-ylnicotinic acid (30 mg/kg) MK-801 (0.2 mg/kg) 5100 ± 650 62.9

| Risperidone (1 mg/kg) | MK-801 (0.2 mg/kg) | 3500 ± 450 | 85.7 |

Note: Data are hypothetical and for illustrative purposes.

References

Method

Application Notes and Protocols for 6-Piperazin-1-ylnicotinic Acid as a Chemical Probe Scaffold

For Researchers, Scientists, and Drug Development Professionals Introduction 6-Piperazin-1-ylnicotinic acid is a versatile heterocyclic compound that serves as a valuable scaffold in the development of chemical probes fo...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Piperazin-1-ylnicotinic acid is a versatile heterocyclic compound that serves as a valuable scaffold in the development of chemical probes for various biological targets. Its structure, featuring a piperazine ring attached to a nicotinic acid moiety, provides a key building block for synthesizing potent and selective modulators of enzymes and receptors. This document outlines the potential applications of 6-piperazin-1-ylnicotinic acid-derived probes, presents quantitative data for representative compounds, and provides detailed protocols for their experimental use.

Derivatives of the 6-piperazin-1-ylnicotinic acid core have shown significant activity across several target classes, including G-protein coupled receptors (GPCRs) and microbial enzymes. This makes the scaffold particularly useful for researchers investigating signaling pathways and developing novel therapeutic agents.

Potential Applications as a Chemical Probe Scaffold

The inherent structural features of 6-piperazin-1-ylnicotinic acid allow for its derivatization to target a range of biological systems:

  • GPCR Ligand Development: The piperazine nitrogen can be functionalized to interact with specific residues in the binding pockets of GPCRs. Analogs have shown high affinity for cannabinoid, serotonin, and dopamine receptors.

  • Antimicrobial Drug Discovery: The core structure is found in numerous compounds with antibacterial and antifungal properties. These probes can be used to study mechanisms of microbial resistance and identify new drug targets.

  • Enzyme Inhibition Studies: The scaffold can be elaborated to design specific enzyme inhibitors, for example, for deubiquitinating enzymes (DUBs).

Data Presentation: Quantitative Activity of Representative Derivatives

The following tables summarize the biological activity of various compounds derived from or structurally related to the 6-piperazin-1-ylnicotinic acid scaffold.

Table 1: Activity of Piperazine-based Ligands on G-Protein Coupled Receptors

Compound ClassSpecific Compound ExampleTargetAssay TypeQuantitative Value (Ki/EC50)Selectivity
Piperazin-1-yl-purines6-(4-methylpiperazin-1-yl) Purine AnalogHuman Cannabinoid Receptor 1 (hCB1)Radioligand BindingKi = 3 nM[1]High for hCB1
Piperazin-1-yl-pyrimidines4-(3-furyl)-2-(4-methylpiperazin-1-yl)pyrimidineHuman 5-HT7 ReceptorRadioligand BindingKi = 7.2 nM[2]High for 5-HT7
Diaryl-piperazinyl-butyl-amidesN-{4-[4-(2,3-dichlorophenyl)-piperazin-1-yl]-trans-but-2-enyl}-4-pyridine-2-yl-benzamideHuman Dopamine D3 ReceptorRadioligand BindingKi = 0.7 nM[3]133-fold vs D2
Diaryl-piperazinyl-butyl-amidesN-{4-[4-(2,3-dichlorophenyl)-piperazin-1-yl]-trans-but-2-enyl}-4-pyridine-2-yl-benzamideHuman Dopamine D3 ReceptorFunctional (Mitogenesis)EC50 = 3.0 nM[3]Potent Antagonist

Table 2: Antimicrobial Activity of Piperazine-containing Compounds

Compound ClassSpecific Compound ExampleMicrobial StrainAssay TypeQuantitative Value (MIC)
N-nicotinoyl-fluoroquinolonesN-nicotinoyl-norfloxacin ester derivativeE. coliBroth Microdilution0.19 - 0.37 µg/mL[4]
N-nicotinoyl-fluoroquinolonesN-nicotinoyl-norfloxacin ester derivativeS. aureusBroth Microdilution1.9 - 3.5 µg/mL[4]
Pleuromutilin Derivatives22-(4-(2-(4-nitrophenyl-piperazin-1-yl)-acetyl)-piperazin-1-yl)-22-deoxypleuromutilinMethicillin-resistant S. aureus (MRSA)Broth MicrodilutionBactericidal at ≥2 x MIC[5]

Experimental Protocols

Protocol 1: Radioligand Binding Assay for GPCR Target Affinity

This protocol describes a general method to determine the binding affinity (Ki) of a test compound derived from the 6-piperazin-1-ylnicotinic acid scaffold for a specific GPCR, such as the 5-HT7 receptor.

Materials:

  • Cell membranes expressing the target receptor (e.g., from HEK293 cells)

  • Radioligand specific for the target receptor (e.g., [³H]-LSD for 5-HT7)

  • Test compound (e.g., a derivative of 6-piperazin-1-ylnicotinic acid)

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4)

  • Non-specific binding control (a high concentration of a known unlabeled ligand)

  • 96-well filter plates

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in binding buffer.

  • In a 96-well plate, add in the following order:

    • Binding buffer

    • Test compound or vehicle control

    • Radioligand at a concentration near its Kd

    • Cell membranes

  • For determining non-specific binding, add a saturating concentration of the unlabeled ligand instead of the test compound.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.

  • Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation fluid to each well.

  • Quantify the radioactivity in each well using a microplate scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value of the test compound by plotting the percent specific binding against the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

This protocol outlines the determination of the MIC of a 6-piperazin-1-ylnicotinic acid derivative against a bacterial strain using the broth microdilution method.

Materials:

  • Test compound

  • Bacterial strain (e.g., S. aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Negative control (broth only)

  • Plate reader or visual inspection

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and then dilute it in CAMHB.

  • Perform serial two-fold dilutions of the test compound in CAMHB directly in the 96-well plate.

  • Add the standardized bacterial inoculum to each well containing the test compound dilutions.

  • Include a positive control well with a known antibiotic and a negative control well with uninoculated broth. Also, include a growth control well with bacteria and no compound.

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by observing the lowest concentration of the test compound that completely inhibits visible bacterial growth. This can be done visually or by measuring the optical density at 600 nm using a plate reader. The MIC is the lowest concentration where there is no increase in turbidity.

Visualizations

GPCR_Signaling_Pathway Probe 6-Piperazin-1-ylnicotinic Acid Derivative Receptor G-Protein Coupled Receptor (GPCR) Probe->Receptor Binds to G_Protein G-Protein (αβγ) Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Generates Kinase Protein Kinase A Second_Messenger->Kinase Activates Cellular_Response Cellular Response Kinase->Cellular_Response Phosphorylates Targets

Caption: GPCR signaling pathway modulated by a chemical probe.

Experimental_Workflow cluster_0 Probe Development cluster_1 In Vitro Evaluation cluster_2 Cell-Based Assays Synthesis Synthesis of 6-Piperazin-1-ylnicotinic Acid Derivatives Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Binding_Assay Target Binding Assay (e.g., Radioligand Binding) Characterization->Binding_Assay Functional_Assay Functional Assay (e.g., Enzyme Activity) Binding_Assay->Functional_Assay Selectivity_Screen Selectivity Profiling (Off-target screening) Functional_Assay->Selectivity_Screen Cell_Activity Cellular Target Engagement Selectivity_Screen->Cell_Activity Phenotypic_Assay Phenotypic Assay (e.g., Antimicrobial MIC) Cell_Activity->Phenotypic_Assay Toxicity Cytotoxicity Assessment Phenotypic_Assay->Toxicity Final_Probe Validated Chemical Probe Toxicity->Final_Probe

Caption: Workflow for validating a chemical probe.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 6-Piperazin-1-ylnicotinic Acid

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Piperazin-1-ylnicotinic...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Piperazin-1-ylnicotinic acid. Our aim is to help you overcome common challenges and optimize your reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of 6-Piperazin-1-ylnicotinic acid?

The synthesis of 6-Piperazin-1-ylnicotinic acid from 6-chloronicotinic acid and piperazine proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. In this reaction, the piperazine acts as a nucleophile, attacking the electron-deficient carbon atom bonded to the chlorine on the pyridine ring. The presence of the electron-withdrawing carboxylic acid group and the nitrogen atom in the pyridine ring facilitates this nucleophilic attack.

Q2: What are the most common side reactions that can lead to low yield?

The most prevalent side reaction is the di-substitution of piperazine, where two molecules of 6-chloronicotinic acid react with one molecule of piperazine, forming a dimeric impurity. This is due to piperazine having two nucleophilic secondary amine groups. Another potential issue is the incomplete reaction, leaving unreacted starting materials.

Q3: How can I minimize the formation of the di-substituted byproduct?

There are two primary strategies to minimize di-substitution:

  • Use of a large excess of piperazine: Employing a significant molar excess of piperazine (e.g., 5-10 equivalents) shifts the reaction equilibrium towards the mono-substituted product.

  • Use of a mono-protected piperazine: A more controlled approach involves using a mono-protected piperazine, such as N-Boc-piperazine (tert-butyl piperazine-1-carboxylate). The Boc protecting group is then removed in a subsequent step.

Q4: What is the role of a base in this reaction?

A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is often used to neutralize the hydrochloric acid (HCl) generated during the reaction.[1] This prevents the protonation of piperazine, which would render it non-nucleophilic and halt the reaction.

Q5: How can I monitor the progress of the reaction?

The reaction progress can be effectively monitored using analytical techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2] By tracking the disappearance of the starting materials (6-chloronicotinic acid) and the appearance of the product, you can determine the optimal reaction time.

Troubleshooting Guide for Low Yield

This guide addresses specific issues that can lead to a low yield of 6-Piperazin-1-ylnicotinic acid.

Observation/Problem Potential Cause(s) Troubleshooting Suggestions & Solutions
Low conversion of 6-chloronicotinic acid 1. Insufficient reaction time or temperature: The reaction may not have proceeded to completion.1. Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or HPLC to determine the optimal conditions.
2. Poor quality of starting materials: Impurities in 6-chloronicotinic acid or piperazine can inhibit the reaction.2. Ensure the purity of starting materials. Recrystallize or purify them if necessary.
3. Inactivated piperazine: Protonation of piperazine by generated HCl can reduce its nucleophilicity.3. Ensure a sufficient amount of a non-nucleophilic base (e.g., triethylamine) is used to neutralize the HCl.
Significant amount of di-substituted byproduct 1. Stoichiometry of reactants: An insufficient excess of piperazine allows for the second amine group to react.1. Increase the molar excess of piperazine to 5-10 equivalents relative to 6-chloronicotinic acid.
2. High reaction temperature: Higher temperatures can sometimes favor the formation of the thermodynamically more stable di-substituted product.2. Consider running the reaction at a lower temperature for a longer duration.
3. Direct reaction with unprotected piperazine: The inherent reactivity of both nitrogen atoms in piperazine.3. For a more controlled synthesis, use N-Boc-piperazine followed by a deprotection step.
Product loss during work-up and purification 1. Inappropriate pH during extraction: The product has both acidic (carboxylic acid) and basic (piperazine) functional groups, making its solubility pH-dependent.1. Carefully adjust the pH of the aqueous solution during work-up to ensure the product is in a form that is readily extracted by the organic solvent or precipitated.
2. Suboptimal crystallization conditions: Incorrect solvent choice or cooling rate can lead to poor recovery.2. Screen different solvent systems for crystallization and optimize the cooling process to maximize product precipitation.

Experimental Protocols

Method A: Direct Synthesis using Excess Piperazine

This protocol is a representative procedure based on analogous reactions.

Materials:

  • 6-Chloronicotinic acid

  • Piperazine (anhydrous)

  • Triethylamine (TEA)

  • Solvent (e.g., N,N-Dimethylformamide (DMF) or Acetonitrile)

  • Hydrochloric acid (for pH adjustment)

  • Ethyl acetate (for extraction)

  • Brine

Procedure:

  • In a round-bottom flask, dissolve 6-chloronicotinic acid (1 equivalent) in the chosen solvent.

  • Add a large excess of piperazine (5-10 equivalents) to the solution.

  • Add triethylamine (2-3 equivalents) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in water and adjust the pH to ~7 with hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Method B: Synthesis using N-Boc-piperazine followed by Deprotection

This method offers better control and often higher purity of the mono-substituted product.

Step 1: Synthesis of tert-butyl 4-(5-carboxypyridin-2-yl)piperazine-1-carboxylate

Materials:

  • 6-Chloronicotinic acid

  • N-Boc-piperazine

  • A suitable base (e.g., Potassium carbonate or Triethylamine)

  • A suitable solvent (e.g., DMF or DMSO)

Procedure:

  • Combine 6-chloronicotinic acid (1 equivalent), N-Boc-piperazine (1.2 equivalents), and the base (2-3 equivalents) in a suitable solvent.

  • Heat the reaction mixture (e.g., to 80-120 °C) and monitor its progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture and add water to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain the crude N-Boc protected product.

  • Further purification can be achieved by recrystallization.

Step 2: Deprotection of the N-Boc Group

Materials:

  • tert-butyl 4-(5-carboxypyridin-2-yl)piperazine-1-carboxylate

  • Strong acid (e.g., Trifluoroacetic acid (TFA) or Hydrochloric acid in an organic solvent)

  • A suitable solvent (e.g., Dichloromethane (DCM))

Procedure:

  • Dissolve the N-Boc protected compound in the chosen solvent.

  • Add the strong acid and stir the mixture at room temperature.

  • Monitor the deprotection by TLC or HPLC.

  • Once the reaction is complete, remove the solvent and excess acid under reduced pressure.

  • The product is often obtained as a salt, which can be neutralized or used as is.

Visualizations

Troubleshooting_Workflow start Low Yield of 6-Piperazin-1-ylnicotinic Acid check_conversion Check Conversion of Starting Material start->check_conversion high_sm High Amount of Starting Material Remaining? check_conversion->high_sm incomplete_reaction Incomplete Reaction high_sm->incomplete_reaction Yes check_byproducts Analyze for Byproducts high_sm->check_byproducts No increase_params Increase Reaction Time and/or Temperature incomplete_reaction->increase_params check_purity Check Purity of Starting Materials incomplete_reaction->check_purity check_base Ensure Sufficient Base is Present incomplete_reaction->check_base end Improved Yield increase_params->end check_purity->end check_base->end di_substituted Di-substituted Byproduct Present? check_byproducts->di_substituted increase_piperazine Increase Molar Excess of Piperazine di_substituted->increase_piperazine Yes use_boc Use N-Boc-Piperazine di_substituted->use_boc Yes workup_loss Investigate Work-up & Purification di_substituted->workup_loss No yes_di_sub Yes no_di_sub No increase_piperazine->end use_boc->end optimize_ph Optimize pH During Extraction workup_loss->optimize_ph optimize_cryst Optimize Crystallization Conditions workup_loss->optimize_cryst optimize_ph->end optimize_cryst->end

Caption: Troubleshooting workflow for low yield in 6-Piperazin-1-ylnicotinic acid synthesis.

Reaction_Pathway cluster_main Main Reaction Pathway cluster_side Side Reaction 6-Chloronicotinic Acid 6-Chloronicotinic Acid Product 6-Piperazin-1-ylnicotinic Acid 6-Chloronicotinic Acid->Product Nucleophilic Aromatic Substitution Piperazine Piperazine Piperazine->Product 6-Chloronicotinic Acid_2 6-Chloronicotinic Acid (2 eq.) Byproduct Di-substituted Byproduct 6-Chloronicotinic Acid_2->Byproduct Piperazine_2 Piperazine (1 eq.) Piperazine_2->Byproduct

Caption: Main and side reaction pathways in the synthesis.

References

Optimization

Technical Support Center: Optimizing Reaction Conditions for 6-Piperazinylnicotinic Acid Derivatives

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 6-piperazinylnicotin...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 6-piperazinylnicotinic acid derivatives. The core of this synthesis is the nucleophilic aromatic substitution (SNAr) reaction between a 6-halonicotinic acid (or its ester) and a piperazine derivative.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for preparing 6-piperazinylnicotinic acid derivatives?

A1: The most common and direct method is the nucleophilic aromatic substitution (SNAr) reaction. This involves reacting a 6-halonicotinic acid or its corresponding ester (typically 6-chloro- or 6-fluoronicotinic acid) with a desired piperazine derivative. The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack, especially when activated by the electron-withdrawing carboxylic acid or ester group. This reaction is typically carried out at elevated temperatures in the presence of a base.

Q2: Why is my reaction yield consistently low?

A2: Low yields in this SNAr reaction can stem from several factors:

  • Incomplete Reaction: The reaction may not have reached completion. Ensure you are monitoring the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Suboptimal Temperature: The reaction often requires significant heat to overcome the activation energy. If the temperature is too low, the reaction rate will be very slow. Conversely, excessively high temperatures can lead to decomposition of starting materials or products.

  • Incorrect Base: The choice and amount of base are critical. The base neutralizes the hydrohalic acid (e.g., HCl) formed during the reaction, preventing the protonation and deactivation of the piperazine nucleophile.

  • Formation of Byproducts: Side reactions, such as the formation of disubstituted products if using an unprotected piperazine, can lower the yield of the desired compound.

  • Moisture: The presence of water can interfere with the reaction, especially if using moisture-sensitive reagents. Ensure you are using anhydrous solvents and a dry reaction setup.

Q3: What are common byproducts in this synthesis, and how can I minimize them?

A3: A common byproduct is the bis-substituted piperazine, where two nicotinic acid moieties react with both nitrogen atoms of a piperazine molecule. To minimize this, you can:

  • Use a molar excess of piperazine relative to the 6-halonicotinic acid. This statistically favors the mono-substitution.

  • Use a piperazine derivative that is already mono-substituted or protected on one of the nitrogen atoms (e.g., N-Boc-piperazine). The protecting group can be removed in a subsequent step.

Another potential issue is the formation of impurities from the decomposition of starting materials or products at high temperatures. To mitigate this, it's crucial to find the optimal balance of reaction time and temperature.

Q4: Which analytical techniques are best for monitoring the reaction progress?

A4: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the disappearance of the starting materials (6-halonicotinic acid and piperazine derivative) and the appearance of the product. High-Performance Liquid Chromatography (HPLC) can provide more quantitative information on the reaction progress and the presence of any impurities.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps & Recommendations
Low or No Product Formation Incomplete reaction - Monitor the reaction by TLC or HPLC to confirm if the starting materials are being consumed. - Increase the reaction temperature in increments of 10-20°C. - Extend the reaction time.
Deactivated Nucleophile - Ensure an adequate amount of base (typically 1.5-2.0 equivalents) is used to neutralize the generated acid. - If using a piperazine salt (e.g., hydrochloride), add an additional equivalent of base to liberate the free amine.
Incorrect Solvent - The solvent should be able to dissolve the reactants and be stable at the reaction temperature. Common choices include NMP, DMF, and DMSO. Consider switching to a higher-boiling point solvent if the reaction is sluggish.
Multiple Spots on TLC (Byproduct Formation) Formation of Disubstituted Byproduct - Use a molar excess of the piperazine derivative (e.g., 2-3 equivalents). - Alternatively, use a mono-protected piperazine (e.g., N-Boc-piperazine) and deprotect it after the substitution reaction.
Decomposition - Lower the reaction temperature and extend the reaction time. - Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
Difficulty in Product Isolation/Purification Product is highly polar or water-soluble - After neutralizing the reaction mixture, consider continuous liquid-liquid extraction if the product has some organic solubility. - If the product is zwitterionic, carefully adjust the pH to its isoelectric point to induce precipitation. - Utilize column chromatography with a polar stationary phase (e.g., silica gel) and an appropriate eluent system.
Presence of Unreacted Starting Materials - Optimize the reaction to ensure full conversion. - For purification, consider recrystallization from a suitable solvent system or column chromatography.

Data Presentation: Optimization of Reaction Conditions

The following table summarizes typical reaction parameters for the synthesis of 6-(piperazin-1-yl)nicotinic acid derivatives via nucleophilic aromatic substitution. Yields can vary depending on the specific substituents on the piperazine ring.

Parameter Condition 1 Condition 2 Condition 3 Typical Yield Range
Solvent N-Methyl-2-pyrrolidone (NMP)Dimethylformamide (DMF)Dimethyl sulfoxide (DMSO)80-95%
Base K2CO3Triethylamine (TEA)Diisopropylethylamine (DIPEA)
Temperature 80°C100°C120°C
Time 12-16 hours8-12 hours4-8 hours
Piperazine Equivalents 1.2 eq1.5 eq2.0 eq
Base Equivalents 1.5 eq2.0 eq2.5 eq

Experimental Protocols

Protocol 1: Synthesis of 6-(4-Boc-piperazin-1-yl)nicotinic acid

This protocol describes a typical procedure for the SNAr reaction using a protected piperazine.

Materials:

  • 6-Chloronicotinic acid (1.0 eq)

  • N-Boc-piperazine (1.2 eq)

  • Potassium carbonate (K2CO3), anhydrous (2.0 eq)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-chloronicotinic acid (1.0 eq), N-Boc-piperazine (1.2 eq), and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous NMP to the flask under a nitrogen atmosphere.

  • Heat the reaction mixture to 80-100°C and stir for 12-16 hours.

  • Monitor the reaction progress by TLC until the 6-chloronicotinic acid is consumed.

  • Cool the mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford 6-(4-Boc-piperazin-1-yl)nicotinic acid.

Protocol 2: Deprotection of the Boc Group

Materials:

  • 6-(4-Boc-piperazin-1-yl)nicotinic acid (1.0 eq)

  • Hydrochloric acid (4M in 1,4-dioxane)

  • Diethyl ether

Procedure:

  • Dissolve 6-(4-Boc-piperazin-1-yl)nicotinic acid in 1,4-dioxane.

  • Add a solution of 4M HCl in 1,4-dioxane (excess) at room temperature.

  • Stir the mixture for 2-4 hours. Monitor the deprotection by TLC.

  • Upon completion, add diethyl ether to precipitate the hydrochloride salt of the product.

  • Filter the solid, wash with diethyl ether, and dry under vacuum to yield 6-(piperazin-1-yl)nicotinic acid hydrochloride.

Visualizations

Synthetic_Pathway General Synthetic Pathway for 6-Piperazinylnicotinic Acid Derivatives cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Optional Step 2: Further Functionalization 6-Halonicotinic Acid 6-Halonicotinic Acid Product 6-(Piperazin-1-yl)nicotinic Acid Derivative 6-Halonicotinic Acid->Product + Piperazine Derivative Base, Solvent, Heat Piperazine Derivative Piperazine Derivative Piperazine Derivative->Product Final Product Final Product Product->Final Product Amide Coupling, Esterification, etc.

Caption: General Synthetic Pathway

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low Yield Observed Check_Completion Reaction Complete? (TLC/HPLC) Start->Check_Completion Increase_Time_Temp Increase Reaction Time and/or Temperature Check_Completion->Increase_Time_Temp No Check_Byproducts Byproducts Observed? Check_Completion->Check_Byproducts Yes Increase_Time_Temp->Check_Completion Optimize_Stoichiometry Optimize Reagent Stoichiometry (e.g., use excess piperazine or protecting group) Check_Byproducts->Optimize_Stoichiometry Yes Check_Base Verify Base Choice and Equivalents Check_Byproducts->Check_Base No Optimize_Stoichiometry->Check_Base Check_Solvent Ensure Anhydrous Solvent Check_Base->Check_Solvent Purification Optimize Purification Check_Solvent->Purification

Caption: Troubleshooting Workflow

Troubleshooting

Technical Support Center: 6-Piperazin-1-ylnicotinic Acid Purification

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 6-Piperazin-1-ylnicotin...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 6-Piperazin-1-ylnicotinic acid (CAS: 278803-18-2).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of 6-Piperazin-1-ylnicotinic acid.

Problem 1: Low Yield After Crystallization

Q1: I am experiencing a significant loss of 6-Piperazin-1-ylnicotinic acid during the crystallization process. What are the potential causes and how can I improve my yield?

A1: Low recovery after crystallization is a common issue and can be attributed to several factors:

  • Sub-optimal Solvent System: The chosen solvent or solvent mixture may be too good a solvent for your compound, even at low temperatures, leading to a significant amount of the product remaining in the mother liquor.

  • Insufficient Cooling: The crystallization process may not have been allowed to proceed to completion.

  • Premature Precipitation: The compound may be "crashing out" of solution rather than forming well-defined crystals, trapping impurities and leading to losses during subsequent washing steps.

Troubleshooting Steps:

  • Solvent Screening: Perform small-scale solubility tests with a variety of solvents to find one in which 6-Piperazin-1-ylnicotinic acid is sparingly soluble at room temperature but readily soluble when heated. Common solvents to evaluate include water, ethanol, isopropanol, acetonitrile, and mixtures thereof.

  • Optimize Cooling: After dissolving the crude product in the hot solvent, allow it to cool slowly to room temperature before transferring it to an ice bath or refrigerator. This slow cooling promotes the formation of larger, purer crystals.

  • Seeding: If crystallization is slow to initiate, add a small seed crystal of pure 6-Piperazin-1-ylnicotinic acid to the cooled, saturated solution to induce crystallization.

  • Minimize Washing Volume: Wash the collected crystals with a minimal amount of ice-cold crystallization solvent to remove surface impurities without dissolving a significant amount of the product.

Problem 2: Tailing Peaks in Column Chromatography

Q2: When I try to purify 6-Piperazin-1-ylnicotinic acid using silica gel column chromatography, I observe significant tailing of my product peak. What causes this and how can I achieve better peak shape?

A2: The tailing of basic compounds like 6-Piperazin-1-ylnicotinic acid on standard silica gel is a frequent problem. The basic piperazine nitrogen atom can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor separation and broad, tailing peaks.

Troubleshooting Steps:

  • Mobile Phase Modification: Add a basic modifier to the mobile phase to compete with your compound for the active sites on the silica gel.

    • Triethylamine (TEA): A common and effective choice. Start by adding 0.1-1% (v/v) of TEA to your eluent system.

    • Ammonia: A solution of ammonia in methanol (e.g., 2 M) can also be used as a component of the mobile phase.

  • Alternative Stationary Phases:

    • Deactivated Silica: Use silica gel that has been end-capped or treated to reduce the number of acidic silanol groups.

    • Alumina: Basic or neutral alumina can be a good alternative to silica gel for the purification of basic compounds.

    • Reverse-Phase Chromatography (C18): If the polarity of your compound and impurities allows, reverse-phase chromatography can be an excellent option. The use of an acidic modifier like formic acid or trifluoroacetic acid (TFA) in the mobile phase can improve peak shape by protonating the basic nitrogen.

Problem 3: Persistent Impurities After Purification

Q3: I have tried both crystallization and column chromatography, but I am still struggling to remove a persistent impurity. What could this impurity be and what other purification techniques can I try?

A3: Persistent impurities in the synthesis of 6-Piperazin-1-ylnicotinic acid, which is typically prepared via nucleophilic aromatic substitution of a 6-halonicotinic acid with piperazine, could include:

  • Unreacted Starting Materials: Residual 6-chloronicotinic acid or piperazine.

  • Di-substituted Piperazine: The second nitrogen of the piperazine reacting with another molecule of the 6-halonicotinic acid.

  • Positional Isomers: If the starting nicotinic acid has other reactive sites.

Advanced Purification Strategies:

  • Acid-Base Extraction: Utilize the amphoteric nature of your product. 6-Piperazin-1-ylnicotinic acid has both a basic piperazine moiety and an acidic carboxylic acid group.

    • Dissolve the crude material in an acidic aqueous solution to protonate the piperazine and wash with an organic solvent to remove non-basic impurities.

    • Adjust the pH of the aqueous layer to the isoelectric point to precipitate the pure product.

  • Preparative HPLC: For high-purity requirements, preparative high-performance liquid chromatography can be a powerful tool to separate closely related impurities.

  • Salt Formation: Convert the 6-Piperazin-1-ylnicotinic acid to a salt (e.g., hydrochloride or maleate) and recrystallize the salt. This can alter the solubility properties and may leave the impurity behind in the mother liquor. The free base can then be regenerated.

Frequently Asked Questions (FAQs)

Q4: What are the expected solubility properties of 6-Piperazin-1-ylnicotinic acid?

A4: As a molecule containing both a basic piperazine ring and an acidic carboxylic acid group, the solubility of 6-Piperazin-1-ylnicotinic acid is highly pH-dependent.

  • Aqueous Solubility: It is expected to be soluble in acidic and basic aqueous solutions due to salt formation. Solubility in neutral water may be limited.

  • Organic Solubility: It is likely to have some solubility in polar organic solvents such as methanol, ethanol, and DMSO. Its solubility in non-polar solvents like hexanes and diethyl ether is expected to be low.

Q5: How can I monitor the purity of 6-Piperazin-1-ylnicotinic acid during my experiments?

A5: Several analytical techniques can be used to assess the purity:

  • Thin-Layer Chromatography (TLC): A quick and easy method to monitor the progress of a reaction and the separation during column chromatography. A suitable mobile phase often consists of a mixture of a polar organic solvent (e.g., methanol or ethyl acetate) and a less polar one (e.g., dichloromethane or hexanes), often with a small amount of a basic modifier like triethylamine to prevent streaking.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity information. A reverse-phase C18 column with a mobile phase of acetonitrile/water or methanol/water containing a modifier like formic acid or TFA is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify the presence of impurities by comparing the integrals of the product peaks to those of the impurity peaks.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the product and can help in identifying the mass of unknown impurities.

Data Presentation

Table 1: Illustrative Solubility Data of Crude 6-Piperazin-1-ylnicotinic Acid

SolventSolubility at 25°C (mg/mL)Solubility at 78°C (mg/mL)
Water~ 1> 10
Ethanol~ 5> 50
Isopropanol~ 2~ 30
Acetonitrile< 1~ 15
Dichloromethane< 0.1< 0.5
Dimethyl Sulfoxide (DMSO)> 100> 100

Note: These are representative values for illustrative purposes and should be determined experimentally.

Table 2: Example of Purity Improvement with Different Purification Methods

Purification MethodStarting Purity (by HPLC)Final Purity (by HPLC)Typical Yield
Crystallization (Ethanol/Water)85%95-98%70-85%
Silica Gel Chromatography (with 1% TEA)85%>98%60-80%
Preparative HPLC95%>99.5%40-60%

Note: Yields are highly dependent on the scale and the nature of the impurities.

Experimental Protocols

Protocol 1: General Recrystallization Procedure

  • Dissolution: In a suitable flask, add the crude 6-Piperazin-1-ylnicotinic acid and the chosen recrystallization solvent (e.g., 9:1 ethanol:water).

  • Heating: Heat the mixture to boiling while stirring until the solid is completely dissolved. Add a minimal amount of hot solvent if necessary to achieve full dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.

  • Cooling: Allow the solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Crystallization: Once at room temperature, place the flask in an ice bath for at least one hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: General Column Chromatography Procedure

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., 95:4:1 Dichloromethane:Methanol:Triethylamine).

  • Column Packing: Pack a chromatography column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, perform a dry loading by adsorbing the crude product onto a small amount of silica gel.

  • Elution: Add the eluent to the top of the column and begin collecting fractions.

  • Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Pooling and Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.

Visualizations

experimental_workflow crude Crude 6-Piperazin-1-ylnicotinic Acid dissolve Dissolve in Hot Solvent crude->dissolve cool Slow Cooling & Crystallization dissolve->cool filter Filter and Wash cool->filter pure_xtal Pure Crystalline Product filter->pure_xtal troubleshooting_chromatography decision decision solution solution start Column Chromatography of 6-Piperazin-1-ylnicotinic Acid observe Observe Peak Tailing? start->observe add_tea Add 0.1-1% Triethylamine to Mobile Phase observe->add_tea Yes success Successful Purification observe->success No check_again Improved Peak Shape? add_tea->check_again use_alumina Use Neutral or Basic Alumina check_again->use_alumina No check_again->success Yes use_alumina->success

Optimization

Technical Support Center: Stability of 6-Piperazin-1-ylnicotinic Acid in Solution

Frequently Asked Questions (FAQs) Q1: What are the potential stability issues I should be aware of when working with 6-Piperazin-1-ylnicotinic acid in solution? A1: Based on its structure, 6-Piperazin-1-ylnicotinic acid...

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the potential stability issues I should be aware of when working with 6-Piperazin-1-ylnicotinic acid in solution?

A1: Based on its structure, 6-Piperazin-1-ylnicotinic acid may be susceptible to several degradation pathways in solution. The primary concerns are typically related to the stability of the piperazine ring and the nicotinic acid moiety. Potential issues include:

  • Oxidation: The nitrogen atoms in the piperazine ring can be susceptible to oxidation, especially in the presence of oxidizing agents, metal ions, or exposure to light and air.

  • pH-dependent degradation: The stability of the compound can be influenced by the pH of the solution. Both acidic and basic conditions can potentially lead to hydrolysis or other rearrangements, although the core heterocyclic rings are generally robust.

  • Photostability: Exposure to UV or visible light can induce photodegradation, leading to the formation of impurities.

  • Thermal Stress: Elevated temperatures can accelerate degradation processes.

Q2: I am observing a loss of potency of my 6-Piperazin-1-ylnicotinic acid solution over time. What could be the cause?

A2: Loss of potency is a common indicator of chemical degradation. To troubleshoot this, consider the following:

  • Storage Conditions: Ensure the solution is stored at the recommended temperature, protected from light, and in a tightly sealed container to minimize exposure to air.

  • Solvent Purity: Impurities in the solvent, such as peroxides in ethers or metal ion contaminants, can catalyze degradation.

  • pH of the Solution: If your solution is unbuffered, the pH may be in a range that promotes instability. It is advisable to determine the optimal pH for stability.

  • Dissolution Time and Temperature: If the compound is dissolved at an elevated temperature for an extended period, thermal degradation may have occurred.

Q3: How can I improve the stability of my 6-Piperazin-1-ylnicotinic acid solution?

A3: To enhance the stability of your solution, consider the following strategies:

  • pH Control: Conduct a pH-stability profile to identify the pH at which the compound is most stable and use a suitable buffer system.

  • Antioxidants: If oxidation is suspected, adding a small amount of an antioxidant (e.g., ascorbic acid, butylated hydroxytoluene) may be beneficial.

  • Chelating Agents: To mitigate catalysis by metal ions, consider adding a chelating agent like EDTA.

  • Inert Atmosphere: For highly sensitive applications, preparing and storing the solution under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.

  • Light Protection: Always store solutions in amber vials or wrap containers in aluminum foil to protect them from light.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Observed Issue Potential Cause Troubleshooting Steps
Appearance of new peaks in HPLC chromatogram Degradation of 6-Piperazin-1-ylnicotinic acid.1. Characterize the degradants: Use LC-MS to identify the mass of the new peaks to hypothesize their structures.2. Perform a forced degradation study (see protocol below): This will help to systematically identify the degradation pathways under various stress conditions (acid, base, oxidation, heat, light).3. Optimize storage conditions: Based on the forced degradation results, adjust the pH, protect from light, or add stabilizers as needed.
Precipitation or change in color of the solution Poor solubility at the storage temperature, pH shift leading to precipitation, or formation of colored degradation products.1. Check solubility: Ensure the concentration is below the solubility limit at the storage temperature.2. Verify pH: Measure the pH of the solution to see if it has changed.3. Analyze the precipitate: If possible, isolate and analyze the precipitate to determine if it is the parent compound or a degradant.
Inconsistent experimental results Degradation of the stock solution leading to variable effective concentrations.1. Prepare fresh solutions: Always use freshly prepared solutions for critical experiments.2. Re-qualify stock solutions: If a stock solution must be stored, re-analyze its purity and concentration by HPLC before each use.3. Establish a stability-indicating method: Develop an HPLC method that can separate the parent compound from its potential degradation products.

Summary of Potential Degradation Under Stress Conditions

The following table summarizes the likely impact of various stress conditions on compounds with structures similar to 6-Piperazin-1-ylnicotinic acid. This should be used as a guide for designing your own stability studies.

Stress Condition Potential Degradation Pathway Expected Outcome
Acidic (e.g., 0.1 M HCl) Generally stable, but potential for hydrolysis at extreme conditions.Minor to moderate degradation possible.
Basic (e.g., 0.1 M NaOH) Potential for ring opening or other rearrangements at high pH and temperature.Minor to moderate degradation possible.
Oxidative (e.g., 3% H₂O₂) Oxidation of the piperazine nitrogen atoms to form N-oxides.Significant degradation is likely.
Thermal (e.g., 60-80 °C) Acceleration of all potential degradation pathways.Degradation rate will be temperature-dependent.
Photolytic (e.g., UV/Vis light) Photochemical reactions leading to a variety of degradation products.Degradation is likely, especially with prolonged exposure.

Experimental Protocols

Protocol: Forced Degradation Study for 6-Piperazin-1-ylnicotinic acid

Objective: To investigate the degradation pathways of 6-Piperazin-1-ylnicotinic acid under various stress conditions and to develop a stability-indicating analytical method.

Materials:

  • 6-Piperazin-1-ylnicotinic acid

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (1 M)

  • Sodium hydroxide (1 M)

  • Hydrogen peroxide (30%)

  • Calibrated oven and photostability chamber

  • pH meter

  • HPLC system with a UV detector (and preferably a mass spectrometer)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of 6-Piperazin-1-ylnicotinic acid in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Cool, neutralize with 1 M NaOH, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.

    • Analyze by HPLC.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Cool, neutralize with 1 M HCl, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.

    • Analyze by HPLC.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.

    • Keep at room temperature for 24 hours.

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

    • Analyze by HPLC.

  • Thermal Degradation:

    • Place the solid compound in an oven at 80°C for 48 hours.

    • Also, place a solution of the compound (1 mg/mL) in an oven at 60°C for 48 hours.

    • Prepare a 0.1 mg/mL solution from the stressed solid and dilute the stressed solution to 0.1 mg/mL.

    • Analyze by HPLC.

  • Photolytic Degradation:

    • Expose a solution of the compound (1 mg/mL) and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

    • Prepare a 0.1 mg/mL solution from the stressed solid and dilute the stressed solution to 0.1 mg/mL.

    • Analyze by HPLC alongside a control sample protected from light.

  • Analysis:

    • Analyze all samples by a suitable HPLC method (e.g., C18 column with a gradient of acetonitrile and water with 0.1% formic acid).

    • Compare the chromatograms of the stressed samples with that of a control (unstressed) sample to identify and quantify the degradation products.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_results Outcome stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (1 M HCl, 60°C) stock->acid Expose to Stress base Base Hydrolysis (1 M NaOH, 60°C) stock->base Expose to Stress oxidation Oxidation (30% H2O2, RT) stock->oxidation Expose to Stress thermal Thermal Stress (Solid & Solution, 60-80°C) stock->thermal Expose to Stress photo Photolytic Stress (UV/Vis Light) stock->photo Expose to Stress neutralize Neutralize & Dilute acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize hplc HPLC-UV/MS Analysis neutralize->hplc identify Identify Degradation Products hplc->identify pathway Elucidate Degradation Pathway identify->pathway method Develop Stability-Indicating Method pathway->method

Caption: Experimental workflow for a forced degradation study.

degradation_pathway cluster_oxidation Oxidative Degradation cluster_hydrolysis Potential Hydrolytic Degradation (Extreme Conditions) cluster_photodegradation Photodegradation parent 6-Piperazin-1-ylnicotinic acid n_oxide Piperazine N-Oxide Derivative parent->n_oxide [O] hydrolyzed Ring-Opened Products parent->hydrolyzed H2O, H+ or OH- photo_products Various Photoproducts parent->photo_products hv

Caption: Potential degradation pathways for 6-Piperazin-1-ylnicotinic acid.

Troubleshooting

overcoming solubility problems of 6-Piperazin-1-ylnicotinic acid in assays

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to overcome solubility challenges encountered with 6-Piperazin-1-ylnic...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to overcome solubility challenges encountered with 6-Piperazin-1-ylnicotinic acid in various assays.

Frequently Asked Questions (FAQs)

Q1: Why is my 6-Piperazin-1-ylnicotinic acid precipitating in my aqueous assay buffer?

A1: 6-Piperazin-1-ylnicotinic acid is a zwitterionic compound, containing both a basic piperazine moiety and an acidic carboxylic acid group. Its solubility is highly dependent on the pH of the solution. At its isoelectric point (pI), the molecule has a net neutral charge, leading to minimal solubility in aqueous media. Precipitation often occurs if the pH of your assay buffer is close to the compound's pI.

Q2: What is the recommended solvent for preparing a stock solution of 6-Piperazin-1-ylnicotinic acid?

A2: For initial stock solutions, using an organic solvent like Dimethyl Sulfoxide (DMSO) is recommended, as it can typically dissolve the compound at high concentrations (e.g., 10-50 mM). Subsequent dilutions into aqueous buffers should be done carefully to avoid precipitation.

Q3: Can I adjust the pH of my assay buffer to improve solubility?

A3: Yes, pH adjustment is a primary strategy. To increase the solubility of this zwitterionic compound, you should adjust the pH of the buffer to be at least 1.5 to 2 pH units away from its isoelectric point (pI). This can be achieved by either acidifying or alkalizing the buffer. However, ensure the chosen pH is compatible with your assay's biological components (e.g., enzymes, cells).

Q4: Are there any alternative strategies if pH modification is not feasible for my experiment?

A4: If altering the pH is not an option, consider using co-solvents or solubility enhancers. Low percentages of organic solvents like ethanol or the use of non-ionic surfactants (e.g., Tween-20, Triton X-100) or cyclodextrins can help maintain the compound's solubility in the final assay solution.

Troubleshooting Guide

Issue 1: Compound Precipitation Upon Dilution from DMSO Stock into Aqueous Buffer

This is a common issue when the high concentration of the compound in the organic stock solution is introduced into an aqueous environment where its solubility is significantly lower.

Troubleshooting Workflow:

start Precipitation observed upon dilution check_ph Is the buffer pH adjustable? start->check_ph adjust_ph Adjust buffer pH (>2 units from pI) check_ph->adjust_ph Yes check_cosolvent Can a co-solvent be used? check_ph->check_cosolvent No success Solubility Issue Resolved adjust_ph->success add_cosolvent Add co-solvent (e.g., <5% Ethanol) to the final solution check_cosolvent->add_cosolvent Yes use_excipient Use solubility enhancers (e.g., cyclodextrins) check_cosolvent->use_excipient No add_cosolvent->success use_excipient->success fail Consider compound derivatization or alternative use_excipient->fail

Caption: Troubleshooting workflow for compound precipitation.

Issue 2: Inconsistent Assay Results Attributed to Poor Solubility

Poor solubility can lead to variable compound concentrations in the assay, resulting in high variability and poor reproducibility of experimental data.

Preventative Measures:

  • Pre-solubility Assessment: Before starting a large-scale experiment, perform a small-scale test to determine the kinetic and thermodynamic solubility of 6-Piperazin-1-ylnicotinic acid in your specific assay buffer.

  • Sonication: Briefly sonicate the final diluted solution to help dissolve any microscopic precipitates.

  • Fresh Dilutions: Prepare fresh dilutions of the compound for each experiment, as it may precipitate out of the solution over time.

Quantitative Data Summary

The solubility of zwitterionic compounds like 6-Piperazin-1-ylnicotinic acid is heavily influenced by the properties of the solvent system. The following table provides a general overview of expected solubility trends.

Solvent System pH Expected Solubility Notes
Deionized WaterNeutral (~7.0)Low to ModerateSolubility is lowest near the isoelectric point (pI).
Acidic Buffer (e.g., Citrate)3.0 - 5.0HighThe carboxylic acid is protonated, and the piperazine is protonated, leading to a net positive charge and increased solubility.
Basic Buffer (e.g., TRIS)8.0 - 10.0HighThe carboxylic acid is deprotonated, and one of the piperazine nitrogens is deprotonated, leading to a net negative charge and increased solubility.
DMSON/AVery HighA polar aprotic solvent that is excellent for creating high-concentration stock solutions.
PBS (Phosphate-Buffered Saline)7.4ModeratePotential for precipitation, especially at higher concentrations, due to the pH being close to the likely pI.

Experimental Protocols

Protocol 1: Preparation of a Saturated Solution for Solubility Assessment

This protocol helps determine the maximum solubility of 6-Piperazin-1-ylnicotinic acid in a specific buffer.

  • Add an excess amount of the solid compound to a known volume of the desired assay buffer in a sealed vial.

  • Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.

  • Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.

  • Carefully collect the supernatant, ensuring no solid particles are transferred.

  • Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as HPLC-UV or LC-MS.

Protocol 2: pH-Dependent Solubility Profiling

This experiment maps the solubility of the compound across a range of pH values to identify optimal conditions.

Experimental Workflow:

start Prepare a series of buffers with varying pH (e.g., 3 to 10) add_compound Add excess solid compound to each buffer start->add_compound equilibrate Equilibrate for 24h with agitation add_compound->equilibrate separate Centrifuge and collect the supernatant equilibrate->separate analyze Quantify compound concentration (e.g., via HPLC) separate->analyze plot Plot solubility vs. pH to determine the pI analyze->plot

Caption: Workflow for pH-dependent solubility profiling.

Signaling Pathway Considerations

When studying the effects of 6-Piperazin-1-ylnicotinic acid on a cellular signaling pathway, poor solubility can lead to misinterpretation of the results.

cluster_0 Ideal Scenario (High Solubility) cluster_1 Poor Solubility Scenario A1 Compound in Solution B1 Receptor Binding A1->B1 C1 Signal Transduction B1->C1 D1 Cellular Response C1->D1 A2 Compound Precipitation B2 Reduced Bioavailability A2->B2 C2 No or Weak Receptor Binding B2->C2 D2 No or Weak Cellular Response C2->D2

Caption: Impact of solubility on signaling pathway analysis.

Optimization

Technical Support Center: Minimizing Side Product Formation in Piperazine N-Arylation Reactions

Welcome to the technical support center for piperazine N-arylation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic strateg...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for piperazine N-arylation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic strategies, ensuring high yields of the desired mono-arylated piperazine products while minimizing the formation of unwanted side products.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in piperazine N-arylation reactions?

A1: The most prevalent side product is the N,N'-bis-arylated piperazine.[1] This occurs when both nitrogen atoms of the piperazine ring undergo arylation. Another common side reaction is the hydrodehalogenation of the aryl halide, where the halide is replaced by a hydrogen atom, leading to the formation of an arene byproduct.[1]

Q2: How can I control the formation of the N,N'-bis-arylated byproduct?

A2: Controlling the stoichiometry of the reactants is a key strategy. Using an excess of piperazine relative to the aryl halide can statistically favor mono-arylation.[1] Additionally, slow addition of the aryl halide to the reaction mixture can help maintain a low concentration of the electrophile, further reducing the likelihood of a second arylation event.[1] For ultimate control, employing a mono-protected piperazine, such as N-Boc-piperazine, is a highly effective method.[1][2]

Q3: What is the role of the catalyst and ligand in controlling selectivity?

A3: The choice of catalyst and ligand is critical for achieving high selectivity in N-arylation reactions.[3] For the mono-arylation of piperazine, sterically hindered biaryl phosphine ligands, such as RuPhos and XPhos, have demonstrated high efficacy, particularly in palladium-catalyzed Buchwald-Hartwig amination reactions.[1] These bulky ligands promote the formation of the mono-arylated product by creating a sterically crowded environment around the metal center, which disfavors the binding and subsequent reaction of the already arylated piperazine.

Q4: Can the choice of base and solvent impact the formation of side products?

A4: Yes, the base and solvent play a significant role. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used and can influence both the reaction rate and the prevalence of side reactions.[3] The solvent affects the solubility of the reagents and the stability of the catalytic species.[3] Toluene and dioxane are common choices for these reactions.[1]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during piperazine N-arylation experiments.

Problem Potential Cause Troubleshooting Steps
Low to no yield of the desired mono-arylated product. Inactive catalyst, poor ligand choice, inappropriate base, or insolubility of reagents.[1][3]- Ensure an inert atmosphere (Argon or Nitrogen) to protect the catalyst.[1]- Screen different sterically hindered biaryl phosphine ligands (e.g., RuPhos, XPhos).[1]- Use a strong, non-nucleophilic base like NaOtBu.[1]- Ensure all reagents are soluble in the chosen solvent at the reaction temperature.[1]
Significant formation of the N,N'-bis-arylated piperazine. Incorrect stoichiometry, prolonged reaction time, or unprotected piperazine.[1][2]- Use an excess of piperazine (1.5 to 2.0 equivalents).[1]- Monitor the reaction closely and stop it once the aryl halide is consumed.[1]- Employ a mono-protected piperazine like N-Boc-piperazine.[1][2]
Formation of hydrodehalogenation byproduct. β-hydride elimination from the palladium-amide intermediate.[4]- Optimize the ligand and reaction conditions. Some ligands are more prone to promoting this side reaction.- Lowering the reaction temperature may also help reduce the rate of β-hydride elimination.
Difficulty in purifying the mono-arylated product. Co-elution of the product with starting materials or side products.[5]- For basic piperazine products, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent during column chromatography can prevent tailing.[2]- Acid-base extraction can be used to separate the basic product from non-basic impurities.[2]

Quantitative Data Summary

The following tables provide a summary of quantitative data from various studies to illustrate the impact of different reaction parameters on the yield and selectivity of piperazine N-arylation.

Table 1: Comparison of Ligands for the N-Arylation of 4-Chlorotoluene with Piperazine

Palladium SourceLigand (mol %)BaseSolventTemp. (°C)Time (h)Yield (%)
Pd₂(dba)₃ (1%)RuPhos (2%)NaOtBuToluene1000.1795
Pd₂(dba)₃ (1%)XPhos (2%)NaOtBuToluene1000.1792
Pd(OAc)₂ (2%)BINAP (3%)Cs₂CO₃Toluene1001675
Pd₂(dba)₃ (1%)DPEphos (2%)NaOtBuToluene10016<10
Data synthesized from literature reports for illustrative comparison.[1]

Table 2: Effect of Piperazine Equivalents on Mono- vs. Di-Arylation

Aryl HalidePiperazine (equiv.)Mono-arylated Product Yield (%)Di-arylated Product Yield (%)
4-Chlorotoluene1.16530
4-Chlorotoluene1.58510
4-Chlorotoluene2.0925
1-Bromo-4-methoxybenzene1.17025
1-Bromo-4-methoxybenzene1.5888
1-Bromo-4-methoxybenzene2.095<3
Illustrative data based on general principles of stoichiometry control.

Experimental Protocols

General Protocol for Mono-N-Arylation of Piperazine using a Buchwald-Hartwig Reaction

This protocol provides a standard procedure for the mono-N-arylation of piperazine with an aryl chloride using a RuPhos-based catalyst system.[1]

Reagents:

  • Aryl Chloride (1.0 mmol, 1.0 equiv)

  • Piperazine (1.5 mmol, 1.5 equiv)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol%)

  • RuPhos (0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous Toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add the aryl chloride, piperazine, and sodium tert-butoxide.

  • In a separate vial, prepare the catalyst precursor by dissolving Pd₂(dba)₃ and RuPhos in a small amount of anhydrous toluene.

  • Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous toluene to the Schlenk tube, followed by the catalyst solution via syringe.

  • Heat the reaction mixture to 100 °C and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol for N-Arylation using Mono-Boc-Protected Piperazine

This protocol is a general guideline for the coupling of N-Boc-piperazine with an aryl halide.[6]

Materials:

  • Aryl halide (1.0 equiv)

  • N-Boc-piperazine (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XantPhos)

  • Base (e.g., Cs₂CO₃)

  • Anhydrous solvent (e.g., dioxane)

Procedure:

  • In an oven-dried reaction vessel, combine the aryl halide, N-Boc-piperazine, and base.

  • Add the palladium catalyst and phosphine ligand.

  • Seal the vessel and purge with an inert atmosphere.

  • Add the anhydrous solvent.

  • Heat the reaction mixture (typically 80-110 °C) and monitor its progress.[6]

  • After the reaction is complete, cool to room temperature.

  • Perform a standard aqueous workup.

  • Purify the N-aryl-N'-Boc-piperazine product by column chromatography.

  • The Boc protecting group can then be removed under acidic conditions (e.g., TFA in DCM or HCl in dioxane) to yield the mono-arylated piperazine.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle cluster_side_reaction Side Reaction Pathway Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Ar-X Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination Piperazine Deprotonation Deprotonation Amine Coordination->Deprotonation Base Reductive Elimination Complex Reductive Elimination Complex Deprotonation->Reductive Elimination Complex Reductive Elimination Complex->Pd(0)L2 Product (Ar-Piperazine) Diarylation Diarylation Reductive Elimination Complex->Diarylation Ar-X

Caption: Catalytic cycle of the Buchwald-Hartwig amination and the competing diarylation side reaction.

Troubleshooting_Workflow start Low Yield or High Side Product check_reagents Check Reagent Purity and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) check_reagents->check_conditions successful_outcome Improved Yield and Selectivity check_reagents->successful_outcome optimize_catalyst Optimize Catalyst System (Pd source, Ligand) check_conditions->optimize_catalyst check_conditions->successful_outcome use_protecting_group Consider Using Mono-Protected Piperazine optimize_catalyst->use_protecting_group optimize_catalyst->successful_outcome use_protecting_group->successful_outcome Selectivity_Control_Strategies cluster_1 cluster_2 cluster_3 goal Goal: Mono-N-Arylation strategy1 Stoichiometric Control goal->strategy1 strategy2 Kinetic Control goal->strategy2 strategy3 Protecting Group Strategy goal->strategy3 s1_detail1 Excess Piperazine strategy1->s1_detail1 s2_detail1 Slow Addition of Aryl Halide strategy2->s2_detail1 s2_detail2 Use of Bulky Ligands strategy2->s2_detail2 s3_detail1 Use N-Boc-Piperazine strategy3->s3_detail1

References

Troubleshooting

Technical Support Center: Improving Regioselectivity in the Synthesis of 6-Piperazin-1-ylnicotinic Acid

Welcome to the Technical Support Center for the synthesis of 6-Piperazin-1-ylnicotinic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance a...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 6-Piperazin-1-ylnicotinic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to achieving high regioselectivity in this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of 6-Piperazin-1-ylnicotinic acid?

A common and commercially available starting material is 2,6-dichloronicotinic acid. This precursor allows for a nucleophilic aromatic substitution (SNAr) reaction with piperazine.

Q2: Why is regioselectivity a major challenge in the reaction between 2,6-dichloronicotinic acid and piperazine?

The pyridine ring in 2,6-dichloronicotinic acid has two potential sites for nucleophilic attack by piperazine: the C2 and C6 positions, both of which are activated by the electron-withdrawing nitrogen atom and the carboxylic acid group.[1] This can lead to the formation of a mixture of two isomeric products: the desired 6-(piperazin-1-yl)nicotinic acid and the undesired 2-(piperazin-1-yl)nicotinic acid, as well as a disubstituted byproduct.

Q3: What are the key factors that influence the regioselectivity of this reaction?

Several factors can influence the regioselectivity of the nucleophilic aromatic substitution on dihalopyridines:

  • Steric Hindrance: The substituent at the 3-position (the carboxylic acid group) can sterically hinder the attack at the adjacent C2 position, thereby favoring substitution at the more accessible C6 position.

  • Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can significantly impact the reaction's regioselectivity. Solvents that can act as hydrogen-bond acceptors may favor substitution at a specific position.

  • Reaction Temperature: Temperature can affect the reaction rate and, in some cases, the regioselectivity. Optimization of the reaction temperature is crucial.

  • Nature of the Base: The choice of base used to scavenge the HCl generated during the reaction can also play a role in the product distribution.

Q4: Can I use 6-chloronicotinic acid to avoid regioselectivity issues?

Yes, starting with 6-chloronicotinic acid is a more direct approach to obtaining the desired product without the issue of forming the 2-substituted isomer. However, the availability and cost of 6-chloronicotinic acid compared to 2,6-dichloronicotinic acid may be a consideration for large-scale synthesis.

Troubleshooting Guides

Issue 1: Low Yield of the Desired 6-Piperazin-1-ylnicotinic Acid
Possible Cause Troubleshooting Tip
Incomplete Reaction * Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). * If the reaction has stalled, consider increasing the reaction temperature or extending the reaction time. * Ensure the piperazine is of high purity, as impurities can affect reactivity.
Formation of Disubstituted Byproduct * Carefully control the stoichiometry. Using a molar excess of 2,6-dichloronicotinic acid relative to piperazine can favor monosubstitution. However, this will require a subsequent purification step to remove unreacted starting material. * Alternatively, using a large excess of piperazine can also drive the reaction towards monosubstitution, but this may be less cost-effective.
Product Loss During Work-up * 6-Piperazin-1-ylnicotinic acid is an amino acid and may have significant solubility in the aqueous phase, especially at certain pH values. Minimize aqueous washes or use a continuous extraction method. * During precipitation/crystallization, ensure the pH is adjusted to the isoelectric point of the product to minimize its solubility.
Issue 2: Poor Regioselectivity (Mixture of 6- and 2-isomers)
Possible Cause Troubleshooting Tip
Suboptimal Solvent Choice * The choice of solvent can have a significant impact on regioselectivity. For a related reaction involving 2,6-dichloro-3-(methoxycarbonyl)pyridine and 1-methylpiperazine, solvents with a high hydrogen-bond acceptor capability (high β value), such as DMSO, were found to favor substitution at the 6-position. Conversely, solvents like dichloromethane (DCM) favored 2-substitution. * Experiment with a range of solvents, including polar aprotic solvents like DMSO, DMF, and NMP, to determine the optimal solvent for maximizing 6-substitution.
Reaction Temperature Not Optimized * Systematically vary the reaction temperature to find the optimal balance between reaction rate and regioselectivity. Sometimes, a lower temperature can lead to higher selectivity.
Steric Effects Not Fully Exploited * While the carboxylic acid group at the 3-position provides some steric hindrance to the C2 position, this effect can be influenced by the reaction conditions. Ensure conditions are chosen to maximize this steric differentiation.

Data Presentation

The following table summarizes the effect of the solvent on the regioselectivity of the reaction between 2,6-dichloro-3-(methoxycarbonyl)pyridine and 1-methylpiperazine, which serves as a model for the synthesis of 6-Piperazin-1-ylnicotinic acid. This data highlights the critical role of the solvent in controlling the reaction's outcome.

SolventKamlet-Taft β Value (Hydrogen-Bond Acceptor Capability)Regioselectivity (6-isomer : 2-isomer)
Dichloromethane (DCM)0.101 : 16
Acetonitrile0.311 : 9
Dimethyl Sulfoxide (DMSO)0.762 : 1

Data adapted from a study on a related model system.

Experimental Protocols

Key Experiment: Synthesis of 6-(Piperazin-1-yl)nicotinic Acid from 2,6-Dichloronicotinic Acid

This protocol is a representative procedure and may require optimization based on your specific experimental setup and desired outcomes.

Materials:

  • 2,6-Dichloronicotinic acid

  • Piperazine (anhydrous)

  • Dimethyl Sulfoxide (DMSO, anhydrous)

  • Triethylamine (or another suitable non-nucleophilic base)

  • Hydrochloric acid (for pH adjustment)

  • Deionized water

  • Ethyl acetate (for extraction)

  • Magnesium sulfate (or sodium sulfate, for drying)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Thermometer

  • pH meter or pH paper

  • Separatory funnel

  • Büchner funnel and flask

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, dissolve 2,6-dichloronicotinic acid (1.0 equivalent) in anhydrous DMSO.

  • Reagent Addition: Add piperazine (2.5 to 3.0 equivalents) to the solution. Then, add triethylamine (2.2 equivalents) to act as an HCl scavenger.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the progress of the reaction by TLC (a suitable mobile phase might be a mixture of dichloromethane, methanol, and acetic acid).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into ice-water.

    • Adjust the pH of the aqueous solution to approximately 3-4 with hydrochloric acid to precipitate the crude product.

    • Stir the resulting suspension in an ice bath for 1 hour.

  • Purification:

    • Collect the precipitate by vacuum filtration using a Büchner funnel and wash with cold water.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol mixture) or by column chromatography on silica gel.

Visualizations

Experimental Workflow

experimental_workflow start Start dissolve Dissolve 2,6-Dichloronicotinic Acid in DMSO start->dissolve add_reagents Add Piperazine and Triethylamine dissolve->add_reagents heat Heat Reaction Mixture (80-100°C, 12-24h) add_reagents->heat monitor Monitor by TLC heat->monitor monitor->heat Incomplete workup Work-up: - Quench with ice-water - Adjust pH to 3-4 monitor->workup Complete purify Purification: - Filtration - Recrystallization/Chromatography workup->purify end End Product purify->end

Caption: A typical experimental workflow for the synthesis of 6-(piperazin-1-yl)nicotinic acid.

Troubleshooting Logic for Poor Regioselectivity

troubleshooting_regioselectivity issue Issue: Poor Regioselectivity (Mixture of 6- and 2-isomers) cause1 Suboptimal Solvent issue->cause1 cause2 Incorrect Temperature issue->cause2 cause3 Stoichiometry issue->cause3 solution1 Solution: Use high β value solvent (e.g., DMSO) cause1->solution1 solution2 Solution: Systematically vary temperature (e.g., try lower temp) cause2->solution2 solution3 Solution: Adjust reactant ratios cause3->solution3

Caption: Troubleshooting logic for addressing poor regioselectivity in the synthesis.

References

Optimization

Technical Support Center: Addressing Metabolic Instability of Piperazine-Containing Compounds

For Researchers, Scientists, and Drug Development Professionals This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated wi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with the metabolic instability of piperazine-containing compounds.

Frequently Asked Questions (FAQs)

Q1: Why are many of our piperazine-containing compounds showing high clearance in in vitro ADME assays?

A1: The piperazine ring, while a valuable scaffold in medicinal chemistry, is susceptible to several metabolic pathways that contribute to rapid clearance.[1] The primary routes of metabolism are mediated by cytochrome P450 (CYP) enzymes.[2] Common metabolic reactions include:

  • N-dealkylation: Cleavage of the alkyl group attached to one of the piperazine nitrogens. This is a very common pathway, particularly for N-arylpiperazines, and is often mediated by CYP3A4 and CYP2D6.[3]

  • Hydroxylation: Addition of a hydroxyl group, often on the carbons of the piperazine ring itself (alpha to the nitrogen) or on adjacent aromatic rings.[4]

  • N-oxidation: Oxidation of the nitrogen atoms within the piperazine ring.[4]

  • Ring Cleavage: Opening of the piperazine ring to form ethylenediamine derivatives.[5]

These metabolic "hotspots" make the piperazine moiety a prime target for enzymatic degradation, leading to the high clearance you are observing.

Q2: How can we identify the specific metabolic "hotspots" on our lead compound?

A2: Identifying the exact site of metabolism is crucial for designing effective strategies to improve stability. The most direct method is a metabolite identification (MetID) study. This involves incubating your compound with a metabolically active system, such as human liver microsomes (HLM), and then analyzing the resulting mixture using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) to elucidate the structures of the formed metabolites.[6] This will pinpoint the exact molecular positions that are being modified by metabolic enzymes.

Q3: What are the primary medicinal chemistry strategies to block or reduce the metabolism of the piperazine ring?

A3: Once metabolic hotspots are identified, several strategies can be employed to enhance metabolic stability:

  • Blocking Sites of Metabolism: Introduce substituents at or near the site of metabolism to sterically hinder enzyme access. Common "blocking groups" include fluorine or methyl groups. For example, "fluorine-blocking" the para-position of an adjacent aromatic ring can significantly increase the metabolic half-life.[4]

  • Deuteration: Replacing hydrogen atoms at metabolically labile positions with deuterium can slow the rate of metabolism due to the kinetic isotope effect, where the stronger carbon-deuterium bond is harder for enzymes to break.

  • Bioisosteric Replacement: Replace the piperazine ring with a less metabolically labile isostere. This involves substituting the piperazine with another cyclic scaffold that maintains the necessary pharmacophoric interactions but possesses greater metabolic stability. Examples include bridged diazabicycloalkanes or spirocyclic systems like diazaspiro[3.3]heptane.[7][8]

  • Modulating Physicochemical Properties: Reducing the lipophilicity (logP) of a compound can decrease its interaction with metabolic enzymes. Introducing polar groups or heteroatoms can help achieve this.[9]

  • Conformational Constraint: Introducing conformational rigidity, for instance by creating bridged systems, can sometimes orient the molecule in a way that is less favorable for metabolism.[9]

Troubleshooting Guides

Problem 1: Our compound shows high clearance in the microsomal stability assay, but we are unsure of the next steps.

  • Troubleshooting Steps:

    • Perform a Metabolite Identification (MetID) Study: As mentioned in the FAQs, the first step is to understand where the metabolism is occurring. An LC-MS/MS-based MetID study will identify the metabolic hotspots.

    • Consult In Silico Prediction Tools: Computational models can predict likely sites of metabolism and help guide your chemical modification strategy.

    • Follow a Strategic Modification Approach: Based on the MetID results, apply the strategies outlined in Q3 of the FAQs. Start with simple modifications like adding blocking groups before moving to more complex changes like bioisosteric replacement.

Problem 2: We have modified our compound to improve stability, but now the biological activity (potency) is lost.

  • Troubleshooting Steps:

    • Analyze Structure-Activity Relationships (SAR): The modification may be interfering with a key binding interaction. Review your SAR data to understand which parts of the molecule are essential for activity.

    • Consider Smaller Blocking Groups: If you used a large group to block metabolism, try a smaller one (e.g., fluorine instead of a methyl or ethyl group) that may have less of a steric clash in the target's binding pocket.

    • Explore Bioisosteres Carefully: When choosing a bioisostere, ensure that the exit vectors and the spatial arrangement of key pharmacophoric elements are maintained. The goal is to mimic the original piperazine's essential binding properties.[7]

Problem 3: The results from our microsomal stability assay are highly variable and not reproducible.

  • Troubleshooting Steps:

    • Check Compound Solubility: Poor solubility in the assay buffer is a common cause of variability. Ensure your compound is fully dissolved at the tested concentration. You may need to adjust the concentration of the organic solvent (e.g., DMSO), but keep it consistent and low across all wells.

    • Assess Non-Enzymatic Degradation: Run a control incubation without the NADPH cofactor. If you still see significant compound loss, it indicates chemical instability in the buffer, not metabolic instability.

    • Verify Reagent Quality: Ensure your liver microsomes are of high quality and have been stored correctly. Thaw them properly before use. The NADPH regenerating system should also be freshly prepared.

    • Standardize Protocols: Ensure consistent incubation times, temperatures, and quenching procedures across all experiments.

Data Presentation

Table 1: Impact of Structural Modifications on Metabolic Stability in Human Liver Microsomes (HLM)

This table provides representative data showing how different modifications to a parent piperazine-containing compound can affect its metabolic half-life.

Compound IDModificationHLM Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)
Parent-1 N-benzylpiperazine3161.7
Analog-1A Fluorination of benzyl ring (para-position)3513.9
Analog-1B Replacement of N-benzyl with N-propyl2817.4
Analog-1C Bioisosteric replacement with diazaspiro[3.3]heptane>100<4.9

Data is illustrative and compiled from trends observed in medicinal chemistry literature.[4][10]

Diagrams

Metabolic_Pathways Piperazine_Compound Piperazine-Containing Compound N_Dealkylation N-Dealkylation (CYP3A4, CYP2D6) Piperazine_Compound->N_Dealkylation Hydroxylation Hydroxylation (CYP-mediated) Piperazine_Compound->Hydroxylation N_Oxidation N-Oxidation Piperazine_Compound->N_Oxidation Ring_Cleavage Ring Cleavage Piperazine_Compound->Ring_Cleavage Metabolites Metabolites N_Dealkylation->Metabolites Hydroxylation->Metabolites N_Oxidation->Metabolites Ring_Cleavage->Metabolites Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_Compound Prepare Test Compound Stock Solution (in DMSO) Mix Mix Compound with Microsomes & Pre-warm to 37°C Prep_Compound->Mix Prep_Microsomes Thaw & Dilute Liver Microsomes Prep_Microsomes->Mix Prep_NADPH Prepare NADPH Regenerating System Start_Reaction Add NADPH to Initiate Metabolism Prep_NADPH->Start_Reaction Mix->Start_Reaction Time_Points Take Aliquots at Time Points (0, 5, 15, 30, 60 min) Start_Reaction->Time_Points Quench Quench Reaction with Cold Acetonitrile (+IS) Time_Points->Quench Centrifuge Centrifuge to Pellet Proteins Quench->Centrifuge LCMS Analyze Supernatant by LC-MS/MS Centrifuge->LCMS Data_Analysis Calculate t½ and CLint LCMS->Data_Analysis Decision_Tree Start High Clearance Observed MetID Perform MetID Study Start->MetID Hotspot_Identified Metabolic Hotspot Identified? MetID->Hotspot_Identified Block_Metabolism Strategy: Block Metabolism (e.g., Fluorination, Deuteration) Hotspot_Identified->Block_Metabolism Yes Bioisostere Strategy: Bioisosteric Replacement Hotspot_Identified->Bioisostere Yes ReSynthesize Re-synthesize Analog Block_Metabolism->ReSynthesize Bioisostere->ReSynthesize Test_Analog Test Analog for Stability & Potency ReSynthesize->Test_Analog Success Improved Profile: Advance Candidate Test_Analog->Success Yes Failure Potency Lost or No Stability Gain: Re-evaluate Strategy Test_Analog->Failure No

References

Troubleshooting

Technical Support Center: Strategies to Enhance Oral Bioavailability of Nicotinic Acid Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific experimenta...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges related to improving the oral bioavailability of nicotinic acid and its derivatives.

Section 1: Formulation and Modified-Release Strategies

Modified-release formulations are a primary strategy to improve the therapeutic profile of nicotinic acid, primarily by controlling its release rate to mitigate side effects like flushing and avoid potential hepatotoxicity associated with older sustained-release versions.[1][2]

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent drug release from our extended-release (ER) hydrophilic matrix tablets in vitro. What are the common causes?

A: Inconsistent release from HPMC matrix tablets can stem from several factors:

  • Polymer Viscosity and Concentration: Low viscosity or insufficient concentration of the matrix-forming polymer (e.g., HPMC) can lead to rapid tablet erosion and premature drug release.

  • Excipient Solubility: The solubility of other excipients in the formulation can be highly pH-dependent. For instance, excipients like dicalcium phosphate are more soluble at a lower pH (like in the stomach), which can accelerate the initial release rate.[1]

  • Manufacturing Process: Inconsistent hardness or porosity of the tablets due to variations in compression force during manufacturing can lead to significant batch-to-batch variability in dissolution profiles.

  • Mechanical Stress: The gastrointestinal tract subjects tablets to varying degrees of mechanical stress. Standard dissolution tests may not capture this. Consider using a stress test device or a flow-through cell apparatus to better simulate in vivo conditions.[3]

Q2: Our in vitro dissolution results for a new nicotinic acid ER formulation are highly pH-dependent. Is this expected, and how do we interpret it?

A: Yes, a pH-dependent release profile for nicotinic acid is expected. Nicotinic acid's solubility is higher in acidic media (like simulated gastric fluid, SGF, pH 1.2) than in neutral or slightly alkaline media (like simulated intestinal fluid, SIF, pH 6.8).[4][5]

  • Expected Profile: You should observe a higher initial release rate in acidic conditions (e.g., 0.1 M HCl) and a slower, more controlled release at higher pH levels (e.g., phosphate buffer pH 6.8).[3]

  • Interpretation: This pH-dependent release is crucial for in vivo performance. A well-designed ER formulation will prevent a rapid "dose dump" in the stomach while ensuring gradual release and absorption throughout the small intestine. Comparing your formulation's release profile across different pH media to a reference product is a standard approach.[4]

Q3: We are struggling to achieve bioequivalence in our in vivo studies, even though our ER formulation matches the reference product's in vitro release profile. Why might this be happening?

A: Achieving bioequivalence for nicotinic acid ER products is notoriously difficult due to its intrinsic pharmacokinetic characteristics.[3]

  • Saturable Metabolism: Nicotinic acid undergoes extensive and saturable first-pass metabolism. Even small differences in the local drug concentration at the absorption site can lead to significant variations in plasma levels.[3]

  • Erratic Plasma Peaks: It is common to observe erratic, multiple peaks in the plasma concentration-time profile for nicotinic acid. This is often due to local excesses of the drug overwhelming the metabolic threshold, a phenomenon that is not necessarily related to formulation robustness.[3]

  • High Inter-Subject Variability: The metabolism of nicotinic acid can vary significantly between individuals, contributing to the difficulty in demonstrating bioequivalence within standard acceptance criteria.[3]

Data Presentation: Comparison of Niacin Formulations

The choice of formulation directly impacts the pharmacokinetic profile and associated side effects.

Formulation TypeAbsorption RateTime to Peak Concentration (Tmax)Primary Side EffectMetabolic Pathway Preference
Immediate-Release (IR) Rapid~45 minutes[5]Cutaneous Flushing[2][6]High-capacity Conjugation (forms Nicotinuric Acid)[6]
Sustained-Release (SR) Slow & ProlongedVariable (Long)Hepatotoxicity[2][6]Low-capacity Amidation (forms Nicotinamide)[6]
Extended-Release (ER) Intermediate~4-5 hours[5]Reduced Flushing & Hepatotoxicity[1][6]Balanced between Conjugation and Amidation[1]
Experimental Workflow & Key Pathways

The following diagram illustrates a typical workflow for developing and evaluating a modified-release formulation.

G cluster_0 Phase 1: Formulation Development cluster_1 Phase 2: In Vitro Characterization cluster_2 Phase 3: In Vivo Evaluation Formulation Formulation Design (Polymer & Excipient Selection) Manufacturing Tablet Manufacturing (e.g., Direct Compression) Formulation->Manufacturing QC Initial Quality Control (Hardness, Friability) Manufacturing->QC Dissolution pH-Dependent Dissolution Testing (SGF pH 1.2, SIF pH 6.8) QC->Dissolution Proceed if QC passes StressTest Mechanical Stress Testing (Optional) Dissolution->StressTest PK_Study Pharmacokinetic (PK) Study (Animal Model or Human) StressTest->PK_Study Proceed if profile is robust Stability Formulation Stability Stability->PK_Study BE_Analysis Bioequivalence Analysis (AUC, Cmax, Tmax) PK_Study->BE_Analysis

Caption: Workflow for Modified-Release Nicotinic Acid Formulation.

Section 2: Prodrug and Nanotechnology Strategies

To overcome the inherent limitations of nicotinic acid, advanced strategies like prodrug synthesis and nanotechnology-based delivery systems are being explored.

Frequently Asked Questions (FAQs)

Q4: We've designed a bile acid-nicotinic acid prodrug targeting the Apical Sodium-Dependent Bile Acid Transporter (ASBT). How do we confirm its potential in vitro?

A: To evaluate your prodrug, a series of in vitro experiments are necessary:

  • Transporter Affinity: Confirm that your prodrug is a substrate for ASBT. This can be done using competitive binding assays or uptake studies in cells expressing the transporter (e.g., Caco-2 cells). You should determine kinetic parameters like Kt (transport affinity) and Jmax (transport capacity).[7]

  • Enzymatic Stability: The prodrug must be stable enough to reach the transporter but labile enough to release active nicotinic acid after absorption. Evaluate its hydrolysis rate in relevant biological matrices, such as Caco-2 cell homogenate and liver homogenate (e.g., S9 fraction), to simulate intestinal and hepatic metabolism.[7]

  • Permeability: Use a Caco-2 cell monolayer model to assess the apical-to-basolateral transport of the intact prodrug. This will help predict its absorption potential in the small intestine.

Q5: Our niacin-loaded PLGA nanoparticles show high polydispersity and low drug entrapment efficiency. What are the likely causes and solutions?

A: These are common challenges in nanoparticle formulation.[8]

  • Causes of High Polydispersity (PDI):

    • Insufficient Surfactant/Stabilizer: The concentration of the stabilizer (e.g., DMAB) may be too low to effectively prevent particle aggregation during formulation.

    • Inadequate Mixing Energy: The homogenization or sonication energy applied during the solvent evaporation process might not be sufficient to produce uniformly sized nanoparticles.

  • Causes of Low Entrapment Efficiency (%EE):

    • High Drug Solubility in External Phase: If nicotinic acid has significant solubility in the external aqueous phase, it can partition out of the organic phase before the nanoparticles solidify.

    • Rapid Solvent Evaporation: Very rapid evaporation can lead to the formation of porous particles from which the drug can easily leak out.

    • Suboptimal Drug-to-Polymer Ratio: An excessively high drug-to-polymer ratio can result in drug saturation within the polymer matrix, leading to surface deposition rather than encapsulation.

Troubleshooting Steps:

  • Optimize the stabilizer concentration.

  • Vary the homogenization speed/time or sonication amplitude/duration.

  • Adjust the drug-to-polymer ratio.

  • Modify the solvent system to fine-tune the partitioning of the drug.

Data Presentation: Nanoparticle and Prodrug Characteristics

Table 2: Example Characteristics of Niacin-Loaded Nanoparticles [8]

PolymerStabilizer (DMAB %)Particle Size (nm)Zeta Potential (mV)Entrapment Efficiency (%)
PLGA 0.25%66.7 ± 0.21+42.00 ± 1.6269.09 ± 0.29
PLA 0.25%130.4 ± 0.66+27.96 ± 0.1869.63 ± 0.03

Table 3: Example In Vitro Hydrolysis of a Niacin Prodrug [7]

Prodrug Conc.Biological MatrixIncubation Time% Niacin Released
1 µMCaco-2 Homogenate4 hours69.4%
5 µMCaco-2 Homogenate4 hours26.9%
Signaling Pathway & Troubleshooting Logic

The primary flushing side effect of nicotinic acid is mediated by prostaglandin D2 (PGD2). Advanced formulations aim to control niacin's release to avoid activating this pathway.

G cluster_pathway Flushing Signaling Pathway cluster_solution Mitigation Strategy Niacin High Local Niacin Conc. (from IR Formulations) GPR109A Activate GPR109A Receptor (on Langerhans cells) Niacin->GPR109A PGD2 Release of Prostaglandin D2 (PGD2) GPR109A->PGD2 Vasodilation Vasodilation PGD2->Vasodilation Flushing Cutaneous Flushing Vasodilation->Flushing ER Controlled/Low Niacin Conc. (from ER/Nano Formulations) Bypass Avoids Saturation of Metabolic Pathways ER->Bypass ReducedFlushing Reduced Flushing Bypass->ReducedFlushing leads to

Caption: Niacin-induced flushing pathway and mitigation strategy.

The following diagram provides a logical decision tree for troubleshooting common bioavailability issues.

G Start Low Oral Bioavailability Observed Solubility Is drug solubility a limiting factor? Start->Solubility Permeability Is membrane permeability low? Solubility->Permeability No Sol_Yes Particle Size Reduction Solid Dispersion Nanoparticles Solubility->Sol_Yes Yes Metabolism Is there high first-pass metabolism? Permeability->Metabolism No Perm_Yes Permeation Enhancers Prodrug Approach (e.g., ASBT targeting) Permeability->Perm_Yes Yes Met_Yes Metabolism Inhibitors (Co-admin) Extended-Release Formulation Prodrug Approach Metabolism->Met_Yes Yes End Optimized Formulation Metabolism->End No Sol_Yes->End Perm_Yes->End Met_Yes->End

Caption: Troubleshooting guide for low oral bioavailability.

Section 3: Key Experimental Protocols

Detailed methodologies are critical for reproducible results. Below are outlines for essential experiments.

Protocol 3.1: In Vitro Drug Release Study (USP Apparatus 2)

This protocol is adapted from standard methods for testing extended-release oral dosage forms.[3][4]

  • Apparatus Setup:

    • Use a USP Apparatus 2 (Paddle) or Apparatus 1 (Basket) for tablets.

    • Set the vessel volume to 900 mL.

    • Maintain the temperature at 37 ± 0.5°C.

    • Set the paddle/basket rotation speed (e.g., 50 or 100 RPM).

  • Dissolution Media:

    • Stage 1 (Gastric): 0.1 M HCl (pH 1.2). Run for the first 2 hours.

    • Stage 2 (Intestinal): 0.05 M Phosphate Buffer (pH 6.8). After 2 hours, the medium can be changed or the experiment can be run in parallel vessels.

    • Other media can be used as needed (e.g., acetate buffer pH 4.5).[3]

  • Procedure:

    • Allow the dissolution medium to equilibrate to 37°C.

    • Place one tablet in each vessel.

    • Begin the test and collect samples (e.g., 5 mL) at predetermined time points (e.g., 1, 2, 4, 6, 8, 12, 24 hours).

    • Replace the sampled volume with fresh, pre-warmed medium.

  • Sample Analysis:

    • Filter the samples immediately through a suitable filter (e.g., 0.45 µm).

    • Analyze the concentration of nicotinic acid using a validated HPLC-UV method (e.g., C18 column, UV detection at 250-262 nm).[3][4]

    • Calculate the cumulative percentage of drug released at each time point.

Protocol 3.2: In Vivo Pharmacokinetic (PK) Study in Rodents

This protocol provides a general framework for assessing the bioavailability of a new formulation.[9][10]

  • Animal Model:

    • Use a standardized strain of rats (e.g., Sprague-Dawley or Wistar), ensuring they are of a consistent age and weight.

    • Acclimatize animals to the facility and experimental procedures.[11]

    • Fast animals overnight (with free access to water) before dosing.

  • Dosing and Groups:

    • Test Group: Receives the new nicotinic acid derivative formulation.

    • Reference Group: Receives a reference formulation (e.g., an existing commercial product or an immediate-release solution).

    • Control Group: Receives the vehicle only.

    • Administer the formulation via oral gavage at a predetermined dose.

  • Blood Sampling:

    • Collect blood samples (e.g., via tail vein or saphenous vein) at specified time points. A typical schedule might be: 0 (pre-dose), 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Sample Processing and Analysis:

    • Centrifuge blood samples to separate plasma.

    • Store plasma at -80°C until analysis.

    • Prepare plasma samples for analysis, typically involving protein precipitation with acetonitrile followed by evaporation and reconstitution.[11]

    • Quantify the concentration of nicotinic acid and its major metabolites (e.g., nicotinuric acid) using a validated LC-MS/MS method.[3]

  • Data Analysis:

    • Use non-compartmental analysis software (e.g., WinNonlin) to calculate key PK parameters:

      • Cmax: Maximum plasma concentration.

      • Tmax: Time to reach Cmax.

      • AUC0-t: Area under the concentration-time curve from time 0 to the last measurable point.

      • AUC0-inf: Area under the curve extrapolated to infinity.

    • Calculate the relative oral bioavailability (F%) of the test formulation compared to the reference.

References

Optimization

Technical Support Center: Analytical Method Validation for 6-Piperazin-1-ylnicotinic Acid

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the analytical method valid...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the analytical method validation of 6-Piperazin-1-ylnicotinic acid.

Troubleshooting Guide

This guide addresses specific experimental issues in a question-and-answer format.

Question: My 6-Piperazin-1-ylnicotinic acid peak shows poor retention and elutes near the void volume on my C18 column. How can I improve its retention?

Answer: This is a common issue for polar compounds like 6-Piperazin-1-ylnicotinic acid on traditional reversed-phase columns.[1][2][3] Here are several strategies to improve retention:

  • Utilize a Polar-Specific Column: Consider using a column designed for polar analytes. Options include:

    • Polar-Embedded Columns: These have a polar group (e.g., amide or carbamate) embedded in the C18 chain, which allows for operation in highly aqueous mobile phases without phase collapse.[3]

    • Polar-Endcapped Columns: These have modified endcapping to shield residual silanols and provide alternative interactions.

    • Hydrophilic Interaction Liquid Chromatography (HILIC) Columns: These columns use a polar stationary phase with a high organic content mobile phase, which can be very effective for retaining highly polar compounds.

  • Mobile Phase Modification:

    • Reduce Organic Content: Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase. For some columns, you may be able to use 100% aqueous mobile phase.[3]

    • Adjust pH: The pKa of 6-Piperazin-1-ylnicotinic acid will influence its ionization state. Adjusting the mobile phase pH to suppress ionization can increase its hydrophobicity and retention on a reversed-phase column.

    • Ion-Pairing Chromatography: Introduce an ion-pairing reagent (e.g., trifluoroacetic acid for acidic compounds or an alkyl sulfonate for basic compounds) to the mobile phase. This forms a neutral ion pair with the analyte, increasing its retention on a non-polar stationary phase.[1]

Question: I am observing significant peak tailing for my analyte. What are the potential causes and solutions?

Answer: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or extra-column effects.[1][4] Here’s how to troubleshoot this:

  • Column-Related Issues:

    • Silanol Interactions: The basic piperazine moiety can interact with acidic residual silanols on the silica support of the column, leading to tailing. Using a high-quality, base-deactivated C18 column or a polar-embedded phase column can mitigate this.[3]

    • Column Degradation: A void at the head of the column or contamination can cause peak distortion. Try flushing the column or, if necessary, replacing it.[4]

  • Mobile Phase pH: Ensure the mobile phase pH is appropriate to maintain a consistent ionization state of the analyte and minimize interactions with the stationary phase.

  • Sample Overload: Injecting too much sample can lead to peak tailing.[4] Try diluting your sample and re-injecting.

  • Extra-Column Effects: Minimize the length of tubing between the injector, column, and detector to reduce dead volume.[1]

Question: My retention times are drifting and not reproducible between injections. What should I check?

Answer: Drifting retention times can be a frustrating issue, often pointing to problems with the HPLC system or column equilibration.[1][5]

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run.[1] This is particularly important for gradient methods and when using mobile phases with a high water content.

  • Mobile Phase Preparation:

    • Inaccurate Composition: Double-check the preparation of your mobile phase to ensure the correct proportions of solvents and additives.[5]

    • Degassing: Inadequate degassing of the mobile phase can lead to bubble formation in the pump, causing pressure fluctuations and shifting retention times.[4]

    • Solvent Volatility: If using a volatile mobile phase component, ensure the solvent reservoir is covered to prevent selective evaporation and changes in composition.

  • Pump Performance: Check for leaks in the pump seals and ensure the proportioning valves are functioning correctly for gradient elution.[5]

  • Temperature Fluctuations: Use a column oven to maintain a consistent temperature, as retention times can be sensitive to temperature changes.

Frequently Asked Questions (FAQs)

Q1: What are the key validation parameters I need to assess for an HPLC method for 6-Piperazin-1-ylnicotinic acid?

A1: According to ICH guidelines, the key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, or matrix components.[6][7]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[6]

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[6]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[6]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment).[6]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[6]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[6]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[6]

Q2: What type of sample preparation is recommended for analyzing 6-Piperazin-1-ylnicotinic acid in a drug product?

A2: The sample preparation should be simple and reproducible. A typical approach would involve:

  • Accurately weighing the powdered drug product.

  • Dissolving it in a suitable solvent (e.g., the mobile phase or a diluent compatible with the mobile phase).

  • Using sonication or vortexing to ensure complete dissolution.

  • Filtering the sample through a 0.45 µm or 0.22 µm syringe filter to remove any particulates that could clog the HPLC system.[5]

Q3: How do I perform a forced degradation study for 6-Piperazin-1-ylnicotinic acid to demonstrate the stability-indicating nature of my method?

A3: A forced degradation study involves subjecting the analyte to various stress conditions to produce degradation products.[8][9] The analytical method must then be able to separate the parent drug from all the degradation products. Common stress conditions include:

  • Acid Hydrolysis: e.g., 0.1 M HCl at elevated temperature.

  • Base Hydrolysis: e.g., 0.1 M NaOH at elevated temperature.

  • Oxidation: e.g., 3% H₂O₂ at room temperature.

  • Thermal Stress: Heating the solid drug substance.

  • Photolytic Stress: Exposing the drug substance to UV light.

Data and Protocols

Representative HPLC Method Parameters

The following table summarizes typical starting parameters for an HPLC method for a polar, nitrogen-containing compound like 6-Piperazin-1-ylnicotinic acid. These parameters would require optimization for this specific analyte.

ParameterTypical Value/ConditionRationale
Column Polar-Embedded C18, 150 x 4.6 mm, 5 µmGood retention for polar compounds.
Mobile Phase A 20 mM Ammonium Acetate Buffer, pH 4.0Buffering capacity to control ionization.[8]
Mobile Phase B AcetonitrileCommon organic modifier.
Gradient 5% B to 40% B over 15 minutesTo elute the analyte with good peak shape.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temperature 30 °CFor reproducible retention times.
Injection Volume 10 µLA common injection volume.
Detection UV at 265 nmWavelength should be optimized based on the UV spectrum of the analyte.
Detailed Experimental Protocol: Linearity Study

This protocol outlines the steps for a linearity study, a critical component of method validation.

  • Prepare a Stock Solution: Accurately weigh and dissolve a reference standard of 6-Piperazin-1-ylnicotinic acid in the mobile phase to create a stock solution of known concentration (e.g., 1000 µg/mL).

  • Prepare Calibration Standards: Perform serial dilutions of the stock solution to prepare at least five calibration standards covering the expected concentration range of the samples (e.g., 50, 100, 200, 400, 600 µg/mL).

  • Inject and Analyze: Inject each calibration standard in triplicate into the equilibrated HPLC system.

  • Construct a Calibration Curve: Plot the average peak area against the corresponding concentration for each standard.

  • Perform Linear Regression Analysis: Calculate the correlation coefficient (r), the slope of the regression line, and the y-intercept. The correlation coefficient should typically be ≥ 0.999 for a linear relationship.

Visualizations

Troubleshooting Workflow for HPLC Method Validation

TroubleshootingWorkflow start Start: Analytical Method Issue issue_retention Poor Retention? start->issue_retention issue_tailing Peak Tailing? issue_retention->issue_tailing No solution_retention1 Change Column (Polar-Embedded/HILIC) issue_retention->solution_retention1 Yes issue_reproducibility Poor Reproducibility? issue_tailing->issue_reproducibility No solution_tailing1 Check Column (Base-Deactivated, New) issue_tailing->solution_tailing1 Yes solution_repro1 Ensure Column Equilibration issue_reproducibility->solution_repro1 Yes end Method Optimized issue_reproducibility->end No solution_retention2 Modify Mobile Phase (pH, % Organic, Ion Pair) solution_retention1->solution_retention2 solution_retention2->issue_tailing solution_tailing2 Optimize Mobile Phase pH solution_tailing1->solution_tailing2 solution_tailing3 Reduce Sample Load solution_tailing2->solution_tailing3 solution_tailing3->issue_reproducibility solution_repro2 Check System (Pump, Leaks, Degasser) solution_repro1->solution_repro2 solution_repro3 Verify Mobile Phase Prep solution_repro2->solution_repro3 solution_repro3->end

Caption: A logical workflow for troubleshooting common HPLC issues.

Signaling Pathway for Method Development Logic

MethodDevelopment start Define Analytical Goal (Assay, Impurity, etc.) char_analyte Characterize Analyte (Polarity, pKa, UV Spectrum) start->char_analyte select_mode Select Chromatographic Mode (RP, HILIC, etc.) char_analyte->select_mode select_column Select Column select_mode->select_column select_mp Select Mobile Phase select_mode->select_mp optimize Optimize Parameters (Gradient, Flow, Temp) select_column->optimize select_mp->optimize pre_validate Perform Pre-Validation Checks (Specificity, System Suitability) optimize->pre_validate Optimized? full_validation Conduct Full Method Validation pre_validate->full_validation end Final Method full_validation->end

Caption: A flowchart outlining the logical steps in method development.

References

Reference Data & Comparative Studies

Validation

A Comparative Guide to GPR109A Agonists: Benchmarking Performance and Methodologies

For Researchers, Scientists, and Drug Development Professionals The G protein-coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2), is the primary molecular target for nicotinic acid (n...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The G protein-coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2), is the primary molecular target for nicotinic acid (niacin) and its derivatives. Activation of GPR109A is a key mechanism for the treatment of dyslipidemia and has shown potential in modulating inflammatory responses.[1] This guide delves into the comparative performance of various GPR109A agonists, supported by experimental data, and provides detailed methodologies for key assays.

Quantitative Comparison of GPR109A Agonists

The following table summarizes the binding affinities and functional potencies of several key GPR109A agonists. It is important to note that variations in experimental conditions (e.g., cell lines, assay formats) can influence these values. Therefore, this table aims to provide a relative comparison based on available data.

CompoundBinding Affinity (Ki)Functional Potency (EC50)Assay TypeReference(s)
Nicotinic Acid -52 nM - 100 nMCalcium mobilization, cAMP inhibition[2]
Kd: 245 ± 32 nMRadioligand Binding ([³H]nicotinate)[3]
Acifran -1.3 µMcAMP inhibition[2]
Acipimox High Affinity (Qualitative)--[2]
Monomethyl Fumarate (MMF) Potent Agonist (Qualitative)--[2]
MK-6892 4 nM-Radioligand Binding[2]
MK-0354 -1.65 µMFunctional Assay[2]
Butyrate -~1.6 mMGIRK channel activation[3]

Note: "High Affinity" and "Potent Agonist" are qualitative descriptions from the literature where specific quantitative data was not provided.[2]

GPR109A Signaling Pathways and Biased Agonism

Activation of GPR109A by an agonist initiates a cascade of intracellular events. The receptor primarily couples to inhibitory G proteins (Gi/o), which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[4] This Gi/o-mediated pathway is largely responsible for the anti-lipolytic effects of GPR109A agonists.

In addition to the canonical G protein pathway, GPR109A can also signal through a β-arrestin-mediated pathway.[5][6] Upon agonist binding and subsequent receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor.[7] This interaction can lead to receptor desensitization and internalization, as well as the initiation of G protein-independent signaling cascades, such as the activation of MAP kinases.[8]

The ability of a ligand to preferentially activate one signaling pathway over another is known as "biased agonism".[9] In the context of GPR109A, it has been proposed that the therapeutic anti-lipolytic effects are mediated by the Gi/o pathway, while the common side effect of flushing is associated with the β-arrestin pathway.[5] Therefore, the development of G-protein-biased GPR109A agonists that minimize β-arrestin recruitment is a key objective in drug discovery to develop effective anti-dyslipidemic drugs with fewer side effects.[4]

cluster_membrane Cell Membrane cluster_gi Gi/o-Mediated Pathway cluster_arrestin β-Arrestin Pathway Agonist GPR109A Agonist (e.g., 6-Piperazin-1-ylnicotinic acid) GPR109A GPR109A Receptor Agonist->GPR109A Binds to Gi Gi/o Protein GPR109A->Gi Activates GRK GRK GPR109A->GRK Activates P P AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Lipolysis ↓ Lipolysis (Therapeutic Effect) cAMP->Lipolysis GRK->GPR109A Phosphorylates betaArrestin β-Arrestin betaArrestin->GPR109A Binds to phosphorylated receptor Flushing Flushing (Side Effect) betaArrestin->Flushing Internalization Receptor Internalization betaArrestin->Internalization

GPR109A signaling showing Gi/o and β-arrestin pathways.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of GPR109A agonists. Below are representative protocols for key in vitro assays.

Radioligand Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand from the GPR109A receptor, providing a measure of its binding affinity (Ki).

1. Materials and Reagents:

  • Membrane Preparation: Cell membranes from a cell line stably expressing human GPR109A (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]-nicotinic acid.

  • Test Compound: 6-Piperazin-1-ylnicotinic acid or other unlabeled competitor ligands.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.

  • Scintillation Cocktail and Scintillation Counter .

2. Protocol:

  • In a 96-well plate, add assay buffer, radioligand (at a concentration near its Kd), and varying concentrations of the test compound.

  • Initiate the binding reaction by adding the GPR109A-expressing cell membranes.

  • Incubate the plate for a defined period (e.g., 60 minutes) at room temperature to reach equilibrium.

  • Terminate the reaction by rapid filtration through a glass fiber filter plate to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled GPR109A ligand.

  • Data is analyzed to determine the IC50 value of the test compound, which is then converted to a Ki value using the Cheng-Prusoff equation.[1]

cAMP Inhibition Assay

This functional assay measures the ability of an agonist to inhibit adenylyl cyclase activity and reduce intracellular cAMP levels.

1. Materials and Reagents:

  • Cell Line: HEK293 or CHO cells stably expressing human GPR109A.

  • cAMP Assay Kit: e.g., HTRF, AlphaScreen, or ELISA-based kits.

  • Forskolin: An adenylyl cyclase activator.

  • Test Compound: 6-Piperazin-1-ylnicotinic acid or other agonists.

  • Cell Culture Medium and Assay Buffer .

2. Protocol:

  • Seed the GPR109A-expressing cells in a 96- or 384-well plate and incubate overnight.

  • Replace the culture medium with assay buffer and pre-incubate with varying concentrations of the test compound.

  • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

  • Incubate for a defined period (e.g., 30 minutes) at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

  • Data is analyzed by plotting the percentage of inhibition of forskolin-stimulated cAMP production against the log concentration of the agonist to determine the EC50 value.[2]

β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to the GPR109A receptor upon agonist stimulation, providing a measure of the compound's potential to activate the β-arrestin pathway.

1. Materials and Reagents:

  • Cell Line: A cell line engineered for β-arrestin recruitment assays, such as the PathHunter® U2OS or HEK 293 cells stably co-expressing GPR109A-ProLink™ and β-arrestin-Enzyme Acceptor (DiscoverX).[8]

  • Assay Reagents: PathHunter® Detection Reagent Kit.

  • Test Compound: 6-Piperazin-1-ylnicotinic acid or other agonists.

  • Cell Culture Medium and Assay Buffer .

2. Protocol:

  • Seed the engineered cells in a 384-well white, solid-bottom assay plate and incubate overnight.

  • Remove the culture medium and add varying concentrations of the test compound diluted in assay buffer.

  • Incubate the plate for a defined period (e.g., 90 minutes) at 37°C.

  • Add the PathHunter® detection reagents according to the manufacturer's instructions.

  • Incubate for 60 minutes at room temperature to allow for signal development.

  • Measure the chemiluminescent signal using a plate reader.

  • Data is analyzed by plotting the relative light units against the log concentration of the agonist to determine the EC50 value for β-arrestin recruitment.[8]

start Start: Compound Library primary_screen Primary Screen (e.g., Calcium Mobilization Assay) start->primary_screen hits Initial Hits primary_screen->hits dose_response Dose-Response Analysis (Potency - EC50) hits->dose_response binding_assay Binding Affinity Assay (Ki Determination) dose_response->binding_assay selectivity_assay Selectivity Profiling (vs. other receptors) binding_assay->selectivity_assay biased_agonism Biased Agonism Assessment (Gi vs. β-arrestin) selectivity_assay->biased_agonism lead_compounds Lead Compounds biased_agonism->lead_compounds

Workflow for GPR109A agonist characterization.

Conclusion

The development of novel GPR109A agonists like 6-Piperazin-1-ylnicotinic acid requires a rigorous and comparative approach to fully characterize their pharmacological profile. By utilizing the standardized experimental protocols and comparative data presented in this guide, researchers can effectively benchmark the performance of new compounds against established agonists. A thorough understanding of a compound's binding affinity, functional potency, and potential for biased agonism is essential for the identification and optimization of next-generation therapeutics targeting the nicotinic acid receptor.

References

Comparative

A Comparative Analysis of 6-Piperazin-1-ylnicotinic Acid and Its Bioisosteres: A Guide for Drug Discovery Professionals

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the hypothetical pharmacological performance of 6-Piperazin-1-ylnicotinic acid and its potential bioisostere...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the hypothetical pharmacological performance of 6-Piperazin-1-ylnicotinic acid and its potential bioisosteres. The presented data, while illustrative, is grounded in established principles of medicinal chemistry and structure-activity relationships (SAR) to provide a framework for lead optimization and analog design.

The strategic modification of lead compounds through bioisosteric replacement is a cornerstone of modern drug discovery. This approach aims to modulate the physicochemical and pharmacological properties of a molecule to enhance its efficacy, selectivity, and pharmacokinetic profile. This guide focuses on 6-Piperazin-1-ylnicotinic acid, a scaffold with potential for diverse biological activities, and explores the hypothetical impact of introducing bioisosteres for both the piperazine ring and the carboxylic acid moiety.

Comparative Quantitative Data

The following tables summarize hypothetical quantitative data for 6-Piperazin-1-ylnicotinic acid and a selection of its bioisosteres. These values are intended for comparative purposes to illustrate potential trends in activity and selectivity based on structural modifications.

Table 1: Bioisosteric Replacement of the Piperazine Moiety

Compound IDStructureTarget A IC50 (nM)Target B Ki (nM)Plasma Stability (t1/2, min)
1 (Parent) 6-(Piperazin-1-yl)nicotinic acid5075120
2 6-(Homopiperazin-1-yl)nicotinic acid8011090
3 6-(4-Methylpiperazin-1-yl)nicotinic acid4560150
4 6-(Morpholin-4-yl)nicotinic acid150200180
5 6-(Thiomorpholin-4-yl)nicotinic acid120180160
6 6-((1S,4S)-2,5-Diazabicyclo[2.2.1]heptan-2-yl)nicotinic acid3045240

Table 2: Bioisosteric Replacement of the Carboxylic Acid Moiety

Compound IDStructureTarget A IC50 (nM)Target B Ki (nM)Cell Permeability (Papp, 10-6 cm/s)
1 (Parent) 6-(Piperazin-1-yl)nicotinic acid50751.5
7 5-(6-(Piperazin-1-yl)pyridin-3-yl)-1H-tetrazole65903.2
8 N-(6-(Piperazin-1-yl)nicotinoyl)methanesulfonamide55802.8
9 3-(6-(Piperazin-1-yl)pyridin-3-yl)-1,2,4-oxadiazol-5(4H)-one701004.1
10 (6-(Piperazin-1-yl)pyridin-3-yl)methanol500>10005.5

Experimental Protocols

Detailed methodologies for key hypothetical experiments are provided below.

In Vitro Receptor Binding Assay (Target B)

Objective: To determine the binding affinity (Ki) of the test compounds for Target B.

Materials:

  • HEK293 cells stably expressing Target B.

  • Radioligand ([³H]-L) with known affinity for Target B.

  • Test compounds (1-10).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Scintillation cocktail.

  • Glass fiber filters.

  • 96-well plates.

Procedure:

  • Prepare cell membranes from HEK293 cells expressing Target B.

  • In a 96-well plate, add 50 µL of binding buffer, 25 µL of varying concentrations of the test compound (or vehicle for total binding, or a saturating concentration of a known ligand for non-specific binding), and 25 µL of [³H]-L at a concentration near its Kd.

  • Add 100 µL of the cell membrane preparation to initiate the binding reaction.

  • Incubate the plate at room temperature for 60 minutes with gentle agitation.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold binding buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the IC₅₀ values by non-linear regression analysis.

  • Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Enzyme Inhibition Assay (Target A)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compounds against Target A.

Materials:

  • Purified recombinant Target A enzyme.

  • Substrate for Target A (e.g., a fluorogenic peptide).

  • Test compounds (1-10).

  • Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.05% Tween-20, pH 7.5).

  • 96-well black plates.

  • Fluorescence plate reader.

Procedure:

  • In a 96-well plate, add 5 µL of varying concentrations of the test compound dissolved in DMSO.

  • Add 85 µL of the Target A enzyme solution in assay buffer.

  • Incubate for 15 minutes at room temperature.

  • Initiate the enzymatic reaction by adding 10 µL of the fluorogenic substrate.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths every minute for 30 minutes.

  • Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time curve.

  • Plot the percentage of inhibition versus the logarithm of the test compound concentration.

  • Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Visualizations

The following diagrams illustrate a hypothetical signaling pathway and a typical experimental workflow.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Target Receptor Effector Effector Protein Receptor->Effector Activation SecondMessenger Second Messenger Effector->SecondMessenger Production KinaseCascade Kinase Cascade SecondMessenger->KinaseCascade Activation TF Transcription Factor KinaseCascade->TF Phosphorylation GeneExpression Gene Expression TF->GeneExpression Regulation Compound 6-Piperazin-1-ylnicotinic Acid Analog Compound->Receptor Binding & Activation Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_data Data Analysis Synthesis Synthesis of Analogs Purification Purification (HPLC) Synthesis->Purification Characterization Characterization (NMR, MS) Purification->Characterization BindingAssay Receptor Binding Assay Characterization->BindingAssay EnzymeAssay Enzyme Inhibition Assay Characterization->EnzymeAssay PermeabilityAssay Cell Permeability Assay Characterization->PermeabilityAssay IC50_Ki IC50 / Ki Determination BindingAssay->IC50_Ki EnzymeAssay->IC50_Ki SAR_Analysis SAR Analysis PermeabilityAssay->SAR_Analysis IC50_Ki->SAR_Analysis

Validation

Validating the Anti-inflammatory Potential of Piperazine Derivatives: A Comparative Guide

This guide provides a comparative analysis of the anti-inflammatory activity of various piperazine derivatives, offering a framework for researchers, scientists, and drug development professionals. The information is com...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the anti-inflammatory activity of various piperazine derivatives, offering a framework for researchers, scientists, and drug development professionals. The information is compiled from recent studies and presents key experimental data, detailed protocols for in vitro assays, and visual representations of relevant biological pathways and experimental workflows. While specific data on 6-Piperazin-1-ylnicotinic acid derivatives is limited in the public domain, this guide focuses on the broader class of piperazine derivatives, which have shown significant promise as anti-inflammatory agents.

Comparative Anti-inflammatory Activity of Piperazine Derivatives

The anti-inflammatory effects of several novel piperazine derivatives have been evaluated and compared against established non-steroidal anti-inflammatory drugs (NSAIDs). The data below, summarized from various studies, highlights their potential to inhibit key inflammatory mediators.

Compound/DrugTarget/AssayCell Line/ModelConcentration/Dose% Inhibition / IC50Reference
PD-1 Nitrite Production-10 µM39.42%[1]
TNF-α Generation-10 µM56.97%[1]
PD-2 Nitrite Production-10 µM33.70%[1]
TNF-α Generation-10 µM44.73%[1]
Compound M15 Carrageenan-induced paw edemaMice100 mg/kgComparable to Indomethacin[2]
Compound M16 Carrageenan-induced paw edemaMice100 mg/kgComparable to Indomethacin[2]
IL-6 Release (LPS-induced)RAW264.7Dose-dependentSignificant Inhibition[2]
TNF-α Release (LPS-induced)RAW264.7Dose-dependentSignificant Inhibition[2]
COX-2 Upregulation (LPS-induced)RAW264.7-Attenuated[2]
LQFM182 Carrageenan-induced paw edemaMice100 mg/kgReduced edema[3]
IL-1β Levels (pleural exudate)Mice100 mg/kgReduced levels[3]
TNF-α Levels (pleural exudate)Mice100 mg/kgReduced levels[3]
Aspirin Carrageenan-induced paw edemaMice100 mg/kgStandard Control[2]
Indomethacin Carrageenan-induced paw edemaMice5 mg/kgStandard Control[2]

Experimental Protocols

Detailed methodologies are crucial for the validation and replication of experimental findings. Below are protocols for key in vitro assays commonly used to assess anti-inflammatory activity.

Cyclooxygenase-2 (COX-2) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is responsible for the production of prostaglandins, key mediators of inflammation.[4][5]

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Hematin (cofactor)

  • L-epinephrine (cofactor)

  • Arachidonic Acid (substrate)

  • Test compounds and reference inhibitor (e.g., Celecoxib)

  • DMSO (for dissolving compounds)

  • 2.0 M HCl (to stop the reaction)

  • LC-MS/MS or fluorometric plate reader

Procedure:

  • Prepare the enzyme solution by mixing the COX Assay Buffer, hematin, and L-epinephrine.

  • Add the COX-2 enzyme to the solution and incubate at room temperature.

  • Add the test compound (dissolved in DMSO) or a vehicle control to the enzyme solution and pre-incubate.

  • Initiate the reaction by adding arachidonic acid.

  • Allow the reaction to proceed for a specific time (e.g., 2 minutes) at 37°C.

  • Stop the reaction by adding 2.0 M HCl.

  • Quantify the product (e.g., Prostaglandin E2) using a suitable method like LC-MS/MS or a fluorometric assay.[4][6]

  • Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.

Nitric Oxide (NO) Production Assay (Griess Test)

This assay quantifies the production of nitric oxide (NO), a pro-inflammatory mediator, by measuring its stable metabolite, nitrite, in cell culture supernatants.[7][8]

Materials:

  • RAW 264.7 macrophage cell line

  • Cell culture medium (e.g., RPMI or DMEM)

  • Lipopolysaccharide (LPS)

  • Test compounds

  • Griess Reagent (contains sulfanilamide and N-(1-naphthyl)ethylenediamine)

  • Sodium nitrite (for standard curve)

  • 96-well plate

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for 24 hours.

  • Collect the cell culture supernatant.

  • Add the Griess Reagent to the supernatant and incubate at room temperature in the dark.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration using a sodium nitrite standard curve.

Cytokine Level Measurement (ELISA)

This protocol measures the concentration of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in cell culture supernatants or biological fluids using an enzyme-linked immunosorbent assay (ELISA).[9][10][11]

Materials:

  • ELISA plate pre-coated with capture antibody specific for the cytokine of interest

  • Cell culture supernatant or other biological samples

  • Detection antibody (biotin-conjugated)

  • Streptavidin-HRP (Horseradish Peroxidase)

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution

  • Stop solution (e.g., 2N H2SO4)

  • Wash buffer (e.g., PBS with Tween-20)

  • Recombinant cytokine standards

  • Microplate reader

Procedure:

  • Add standards and samples to the wells of the pre-coated ELISA plate and incubate.

  • Wash the plate to remove unbound substances.

  • Add the biotin-conjugated detection antibody to each well and incubate.

  • Wash the plate and add Streptavidin-HRP. Incubate.

  • Wash the plate and add the TMB substrate solution. A color will develop in proportion to the amount of cytokine present.

  • Stop the reaction with the stop solution.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the cytokine concentration in the samples by comparing their absorbance to the standard curve.

Visualizing Pathways and Workflows

Diagrams are provided below to illustrate the key signaling pathway targeted by many anti-inflammatory agents and a general workflow for their evaluation.

inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_cell Macrophage cluster_products Inflammatory Mediators LPS LPS NFkB NF-κB Activation LPS->NFkB Activates iNOS iNOS Expression NFkB->iNOS Induces COX2 COX-2 Expression NFkB->COX2 Induces Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Induces NO Nitric Oxide (NO) iNOS->NO PGs Prostaglandins COX2->PGs TestCompound Piperazine Derivative TestCompound->NFkB Inhibits TestCompound->iNOS Inhibits TestCompound->COX2 Inhibits

Caption: Inflammatory signaling pathway targeted by piperazine derivatives.

experimental_workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models COX_Assay COX-2 Inhibition Assay Data_Analysis Data Analysis (IC50, % Inhibition) COX_Assay->Data_Analysis NO_Assay Nitric Oxide Production Assay NO_Assay->Data_Analysis Cytokine_Assay Cytokine (ELISA) Assay Cytokine_Assay->Data_Analysis Edema_Model Carrageenan-induced Paw Edema Conclusion Validate Anti-inflammatory Activity Edema_Model->Conclusion Start Test Compound (Piperazine Derivative) Start->COX_Assay Start->NO_Assay Start->Cytokine_Assay Data_Analysis->Edema_Model Promising candidates

Caption: General workflow for evaluating anti-inflammatory compounds.

References

Comparative

Cross-Reactivity Profiling of 6-Piperazin-1-ylnicotinic Acid: A Comparative Analysis

A comprehensive analysis of the cross-reactivity of 6-Piperazin-1-ylnicotinic acid is currently challenging due to the limited publicly available information on its primary biological target and pharmacological activity....

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the cross-reactivity of 6-Piperazin-1-ylnicotinic acid is currently challenging due to the limited publicly available information on its primary biological target and pharmacological activity. Extensive searches of scientific literature and patent databases did not yield a specific intended use or a primary molecular target for this compound. Cross-reactivity profiling is contingent on understanding the on-target activity of a compound to provide a meaningful comparison with its off-target effects.

While direct experimental data on 6-Piperazin-1-ylnicotinic acid is not available, this guide will provide a framework for such an analysis by discussing the general principles of cross-reactivity profiling. We will use related, well-characterized compounds containing piperazine and nicotinic acid moieties as illustrative examples to highlight the types of data and experimental approaches required.

Understanding the Importance of Cross-Reactivity Profiling

Cross-reactivity, the unintended interaction of a drug or compound with proteins other than its primary target, is a critical aspect of drug discovery and development. It can lead to unforeseen side effects or, in some cases, provide opportunities for drug repositioning. A thorough cross-reactivity profile is essential for assessing the selectivity and potential safety liabilities of a new chemical entity.

Hypothetical Primary Target and Potential Alternatives

For the purpose of this guide, let us hypothesize that 6-Piperazin-1-ylnicotinic acid is an inhibitor of a specific protein kinase, "Kinase X." Based on this assumption, suitable alternatives for comparison would include other known inhibitors of Kinase X or compounds with similar chemical scaffolds.

Table 1: Hypothetical Comparison of Kinase Inhibitors

CompoundPrimary TargetIC50 (nM) vs Kinase XStructural Class
6-Piperazin-1-ylnicotinic acid Kinase X (Hypothetical) Data Not Available Piperazinyl-pyridine
Compound AKinase X15Pyrimidine
Compound BKinase X50Quinoline
Compound CKinase Y (structurally similar to X)500 (for Kinase X)Pyrrolopyridine

Experimental Protocols for Cross-Reactivity Profiling

A standard approach to generating a cross-reactivity profile involves screening the compound of interest against a broad panel of kinases and other relevant protein targets.

Kinase Panel Screening

Objective: To determine the inhibitory activity of 6-Piperazin-1-ylnicotinic acid against a diverse panel of human kinases.

Methodology:

  • Compound Preparation: 6-Piperazin-1-ylnicotinic acid is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

  • Assay Panel: A panel of several hundred purified human kinases is utilized. A common format is a radiometric assay (e.g., using ³³P-ATP) or a fluorescence-based assay.

  • Assay Procedure:

    • The compound is tested at a fixed concentration (e.g., 1 or 10 µM) in duplicate.

    • The kinase, substrate, and ATP are incubated with the compound.

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

    • The amount of phosphorylated substrate is quantified.

  • Data Analysis: The percentage of inhibition for each kinase is calculated relative to a vehicle control. Significant inhibition (e.g., >50%) at the screening concentration would warrant further investigation to determine the IC50 value.

Secondary Target Screening (Safety Pharmacology)

Objective: To identify potential off-target interactions with a panel of receptors, ion channels, and transporters known to be associated with adverse drug reactions.

Methodology:

  • Target Panel: A panel of targets, such as those in the SafetyScan47™ panel from Eurofins, is used. This typically includes GPCRs, ion channels, and transporters.

  • Assay Format: Radioligand binding assays are commonly employed.

  • Assay Procedure:

    • The test compound is incubated with a membrane preparation expressing the target receptor and a specific radioligand.

    • After incubation, unbound radioligand is removed by filtration.

    • The amount of bound radioligand is measured using a scintillation counter.

  • Data Analysis: The percentage of displacement of the radioligand by the test compound is calculated. Significant displacement would indicate a potential interaction.

Visualization of Experimental Workflow and Data Relationships

Diagrams created using Graphviz can effectively illustrate the workflow of cross-reactivity profiling and the logical connections between different datasets.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Screening Funnel cluster_analysis Data Analysis Compound 6-Piperazin-1-ylnicotinic acid Primary_Assay Primary Target Assay (e.g., Kinase X) Compound->Primary_Assay Kinase_Panel Broad Kinase Panel (>400 kinases) Compound->Kinase_Panel Safety_Panel Safety Pharmacology Panel (Receptors, Ion Channels) Compound->Safety_Panel On_Target On-Target Potency (IC50) Primary_Assay->On_Target Off_Target Off-Target Hits (% Inhibition) Kinase_Panel->Off_Target Safety_Panel->Off_Target Selectivity Selectivity Profile On_Target->Selectivity Off_Target->Selectivity

Caption: Workflow for cross-reactivity profiling.

signaling_pathway Drug 6-Piperazin-1-ylnicotinic acid Target_X Primary Target (Kinase X) Drug->Target_X Inhibition Off_Target_A Off-Target (Kinase A) Drug->Off_Target_A Inhibition Off_Target_B Off-Target (Receptor B) Drug->Off_Target_B Binding Pathway_X Intended Signaling Pathway Target_X->Pathway_X Pathway_A Unintended Pathway A Off_Target_A->Pathway_A Pathway_B Unintended Pathway B Off_Target_B->Pathway_B Efficacy Therapeutic Effect Pathway_X->Efficacy Side_Effect_A Adverse Effect A Pathway_A->Side_Effect_A Side_Effect_B Adverse Effect B Pathway_B->Side_Effect_B

Caption: On-target vs. off-target signaling pathways.

Conclusion

While a specific cross-reactivity profile for 6-Piperazin-1-ylnicotinic acid cannot be provided at this time due to a lack of publicly available data on its primary biological target, this guide outlines the necessary experimental framework and data analysis required for such an investigation. The principles and methodologies described, including broad panel screening and detailed experimental protocols, are fundamental to modern drug discovery and are essential for characterizing the selectivity and safety of any new chemical entity. Researchers interested in this compound would need to first identify its primary target before a meaningful cross-reactivity profiling study, as outlined in this guide, can be conducted.

Comparative

Illustrative Comparison Guide: Compound X vs. Vemurafenib for BRAF V600E-Mutant Melanoma

As an AI assistant, I am unable to provide information on "6-Piperazin-1-ylnicotinic acid" as there is no publicly available scientific literature or data regarding its efficacy, mechanism of action, or therapeutic targe...

Author: BenchChem Technical Support Team. Date: December 2025

As an AI assistant, I am unable to provide information on "6-Piperazin-1-ylnicotinic acid" as there is no publicly available scientific literature or data regarding its efficacy, mechanism of action, or therapeutic targets. This compound may be a novel entity not yet described in published research.

To generate the requested comparative guide, I require essential information about "6-Piperazin-1-ylnicotinic acid," such as:

  • Therapeutic Target: The specific protein, enzyme, or pathway the compound interacts with.

  • Intended Medical Indication: The disease or condition it is designed to treat.

  • Experimental Data: Any available data on its biological activity, such as IC50, Ki, or results from in vivo studies.

Below is a template demonstrating the requested format and content, using a well-understood example—the comparison of a hypothetical novel BRAF inhibitor, "Compound X," with the known drug Vemurafenib for the treatment of melanoma. This example illustrates how your data for "6-Piperazin-1-ylnicotinic acid" could be presented.

This guide provides a comparative analysis of the efficacy of the hypothetical novel BRAF inhibitor, Compound X, and the established drug, Vemurafenib, in the context of BRAF V600E-mutant melanoma.

Overview of Mechanism of Action

Both Compound X and Vemurafenib are designed to target the BRAF V600E mutation, a key driver in many cases of melanoma. This mutation leads to constitutive activation of the MAPK/ERK signaling pathway, promoting cell proliferation and survival. By inhibiting the mutated BRAF kinase, these drugs aim to block this signaling cascade and induce tumor cell apoptosis.

cluster_pathway MAPK/ERK Signaling Pathway cluster_inhibition Mechanism of Inhibition RAS RAS BRAF BRAF V600E RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Compound_X Compound X BRAF_target BRAF V600E Compound_X->BRAF_target Inhibition Vemurafenib Vemurafenib Vemurafenib->BRAF_target Inhibition Inhibition Inhibition cluster_workflow Kinase Assay Workflow Start Recombinant BRAF V600E Enzyme Incubate Incubate with Compound X or Vemurafenib Start->Incubate Add_ATP Add ATP and Substrate (MEK1) Incubate->Add_ATP Measure Measure Phosphorylation (e.g., ELISA) Add_ATP->Measure Calculate Calculate IC50 Measure->Calculate

Validation

A Head-to-Head Comparison of Piperazine and Piperidine Scaffolds in Drug Design

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Selecting Privileged Heterocyclic Scaffolds In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Selecting Privileged Heterocyclic Scaffolds

In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a pivotal decision that profoundly influences the physicochemical properties, pharmacological activity, and pharmacokinetic profile of a drug candidate. Among the most frequently employed saturated heterocyles, piperidine and piperazine have earned the status of "privileged scaffolds" due to their remarkable versatility and presence in a multitude of approved drugs.[1] This guide offers a comprehensive, data-driven comparison of these two foundational moieties to inform strategic decisions in drug design.

At a Glance: Key Physicochemical and Pharmacokinetic Differences

The fundamental distinction between piperidine (a six-membered ring with one nitrogen atom) and piperazine (a 1,4-diaza analogue) gives rise to significant differences in their properties, which can be strategically leveraged by medicinal chemists.[1]

PropertyPiperidinePiperazineKey Considerations in Drug Design
pKa ~11.22[1]pKa1: ~5.35-5.5, pKa2: ~9.73-9.8[1]Piperidine's higher basicity can lead to stronger ionic interactions but may also increase clearance and the potential for off-target effects. The dual pKa of piperazine allows for finer tuning of basicity and solubility.[1]
Calculated logP (cLogP) ~0.84 (parent)[1]~-1.1 (parent)[1]The greater lipophilicity of the piperidine scaffold can enhance membrane permeability but may also lead to increased metabolic susceptibility and reduced aqueous solubility.[1]
Aqueous Solubility Miscible[1]Freely Soluble[1]Both parent scaffolds are highly water-soluble; however, the solubility of substituted analogues is highly dependent on the nature of the substituents.
Metabolic Stability Can be more stable depending on substitution patterns.Can be a site of metabolic liability.Piperidine may be preferred when metabolic stability is a primary concern, though strategic substitution can mitigate piperazine's susceptibility to metabolism.[1]
Permeability (Caco-2) Permeability is substituent-dependent.Can act as permeation enhancers.Piperazine derivatives may be advantageous for improving the oral absorption of poorly permeable drugs.[1]
Plasma Protein Binding Generally higher for more lipophilic derivatives.Can be modulated to a greater extent due to two points of substitution.The choice of scaffold and its substituents allows for tuning of the unbound drug concentration.[1]

Delving Deeper: A Comparative Analysis

Physicochemical Properties: The Foundation of Drug Action

The differing electronic and structural nature of piperidine and piperazine directly impacts their fundamental physicochemical characteristics.

Basicity (pKa): Piperidine is a significantly stronger base than piperazine.[1] This higher basicity can be advantageous for forming strong ionic bonds with acidic residues in a target protein. However, it can also lead to increased ionization at physiological pH, potentially impacting cell permeability and increasing the likelihood of off-target interactions with acidic biopolymers. Piperazine's two nitrogen atoms provide two points for protonation, with pKa values that allow for more nuanced control over the molecule's charge state at different pH levels.[1] This can be particularly useful for optimizing solubility and absorption in the gastrointestinal tract.

Lipophilicity (logP): The parent piperidine scaffold is more lipophilic than piperazine.[1] This inherent lipophilicity can contribute to better membrane permeability and access to lipophilic binding pockets. Conversely, it may also lead to higher plasma protein binding, increased metabolic clearance, and lower aqueous solubility. The more polar nature of the piperazine ring, with its two nitrogen atoms, generally imparts greater aqueous solubility.

Pharmacological Activity: A Tale of Two Scaffolds in Receptor Binding

The choice between a piperidine and a piperazine core can have a dramatic impact on a compound's pharmacological profile, particularly its binding affinity and selectivity for different biological targets.

A compelling case study highlights this principle in the development of dual-acting ligands for the histamine H3 (hH3R) and sigma-1 (σ1R) receptors. In a series of structurally analogous compounds, the replacement of a piperazine ring with a piperidine ring had a profound effect on receptor selectivity.[2]

CompoundScaffoldhH3R Ki (nM)σ1R Ki (nM)
Compound 4 Piperazine3.17[2]1531[2]
Compound 5 Piperidine7.70[2]3.64[2]

As the data illustrates, switching from a piperazine to a piperidine scaffold did not significantly alter the high affinity for the hH3R. However, it resulted in a remarkable increase in affinity for the σ1R by several orders of magnitude.[2] This demonstrates how a seemingly subtle structural change can dramatically shift the selectivity profile of a drug candidate, transforming a selective hH3R ligand into a potent dual hH3R/σ1R ligand.[2]

ADMET Profile: Navigating the Path to a Successful Drug

The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a drug candidate are critical determinants of its clinical success. The selection of a piperidine or piperazine scaffold can significantly influence these parameters.

Metabolic Stability: The piperazine ring can be more susceptible to metabolism, particularly N-dealkylation, which can lead to rapid clearance.[1] In contrast, the piperidine ring can be more metabolically stable, although it is also subject to oxidation.[1] Strategic placement of substituents on either scaffold can be employed to block metabolic "soft spots" and enhance stability.

Permeability: Due to their generally higher lipophilicity, piperidine-containing compounds may exhibit better passive diffusion across biological membranes. However, piperazine derivatives have been investigated as permeation enhancers, suggesting they can improve the absorption of other drugs.[1]

Plasma Protein Binding: The extent of plasma protein binding is influenced by a molecule's lipophilicity and charge. The typically higher lipophilicity of piperidine derivatives can lead to higher plasma protein binding, which reduces the concentration of free drug available to interact with the target. The two points of substitution on the piperazine ring offer greater opportunities to modulate physicochemical properties and, consequently, plasma protein binding.[1]

Toxicity: Both scaffolds are generally well-tolerated and are present in numerous approved drugs. However, the basicity of the nitrogen atoms can contribute to off-target effects, such as hERG channel inhibition, which can lead to cardiotoxicity. The lower basicity of the second nitrogen in piperazine can sometimes be advantageous in mitigating such effects.

Therapeutic Area Case Studies

The strategic choice between piperidine and piperazine is evident across various therapeutic areas.

Central Nervous System (CNS) Disorders: Both piperidine and piperazine are prevalent in CNS-active drugs.[1][3] The ability to modulate basicity and lipophilicity is crucial for achieving the desired blood-brain barrier penetration and target engagement. For instance, many antipsychotic drugs incorporate a piperazine moiety, which is thought to contribute to their multi-target receptor profiles (e.g., dopamine and serotonin receptors).[3] Conversely, the rigid structure of some piperidine-containing compounds has been exploited in the development of selective receptor ligands.

Oncology: Piperazine and piperidine scaffolds are integral to the structure of many anticancer agents.[4][5][6] The piperazine ring, in particular, is a common feature in many tyrosine kinase inhibitors, where its two nitrogen atoms can engage in crucial hydrogen bonding interactions within the kinase hinge region.

Infectious Diseases: Both scaffolds are found in various antimicrobial agents.[7][8] The basic nitrogen(s) can play a role in interacting with bacterial targets or influencing the physicochemical properties required for bacterial cell wall penetration. For example, some fluoroquinolone antibiotics incorporate a piperazine ring, which can be modified to alter the antibacterial spectrum and pharmacokinetic properties.[9]

Experimental Protocols

To aid researchers in their own comparative studies, detailed methodologies for key experiments are outlined below.

Determination of pKa and logP

Potentiometric Titration for pKa Determination:

This method involves the titration of a solution of the compound with a strong acid or base and monitoring the pH change.

  • Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., water or a water/co-solvent mixture).

  • Titration: Titrate the solution with a standardized solution of HCl or NaOH.

  • Data Acquisition: Record the pH at regular intervals of titrant addition using a calibrated pH meter.

  • Analysis: The pKa is determined from the inflection point of the titration curve.

Shake-Flask Method for logP Determination:

This classic method measures the partitioning of a compound between two immiscible liquids, typically n-octanol and water.

  • Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol.

  • Partitioning: Dissolve a known amount of the compound in one of the phases.

  • Equilibration: Add the second phase and shake the mixture for a sufficient time to reach equilibrium.

  • Phase Separation: Separate the two phases by centrifugation.

  • Concentration Measurement: Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).

  • Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

In Vitro ADMET Assays

Metabolic Stability Assay (Liver Microsomes):

This assay assesses the susceptibility of a compound to metabolism by liver enzymes.

  • Incubation: Incubate the test compound at a known concentration with liver microsomes (human or other species) and cofactors (e.g., NADPH).

  • Time Points: Remove aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: Analyze the samples by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time to determine the in vitro half-life (t½).

Caco-2 Permeability Assay:

This assay uses a monolayer of Caco-2 cells, which differentiate to form a model of the intestinal epithelium, to assess a compound's potential for oral absorption.

  • Cell Culture: Culture Caco-2 cells on permeable supports until a confluent monolayer is formed.

  • Assay Initiation: Add the test compound to the apical (A) or basolateral (B) side of the monolayer.

  • Sampling: At various time points, take samples from the receiver compartment.

  • Analysis: Quantify the concentration of the compound in the samples using LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A transport. The ratio of B-to-A Papp to A-to-B Papp can indicate the involvement of active efflux transporters.

Plasma Protein Binding Assay (Equilibrium Dialysis):

This assay determines the extent to which a compound binds to plasma proteins.

  • Device Setup: Use a two-chamber equilibrium dialysis device separated by a semi-permeable membrane.

  • Sample Addition: Add plasma spiked with the test compound to one chamber and a protein-free buffer to the other.

  • Equilibration: Incubate the device with gentle shaking until equilibrium is reached.

  • Sampling: Collect samples from both the plasma and buffer chambers.

  • Analysis: Determine the concentration of the compound in both samples by LC-MS/MS.

  • Calculation: The concentration in the buffer chamber represents the unbound drug concentration, from which the percentage of plasma protein binding can be calculated.

Visualizing Key Concepts

Drug Discovery and Scaffold Selection Workflow

The following diagram illustrates a generalized workflow for drug discovery, highlighting the critical stage of scaffold selection.

G cluster_0 Scaffold Selection Target_ID Target Identification & Validation Hit_Gen Hit Generation (e.g., HTS) Target_ID->Hit_Gen Hit_to_Lead Hit-to-Lead Hit_Gen->Hit_to_Lead Scaffold_Selection Piperazine vs. Piperidine Hit_to_Lead->Scaffold_Selection Lead_Op Lead Optimization Preclinical Preclinical Development Lead_Op->Preclinical Clinical Clinical Trials Preclinical->Clinical Scaffold_Selection->Lead_Op

Caption: A simplified drug discovery workflow emphasizing the crucial role of scaffold selection.

Comparative Metabolic Fates

This diagram illustrates the common metabolic pathways for piperidine and piperazine-containing drugs.

G cluster_0 Piperidine Metabolism cluster_1 Piperazine Metabolism Piperidine Piperidine-containing Drug N_Dealkylation_P N-Dealkylation Piperidine->N_Dealkylation_P C_Oxidation C-Oxidation Piperidine->C_Oxidation Ring_Opening_P Ring Opening Piperidine->Ring_Opening_P Piperazine Piperazine-containing Drug N_Dealkylation_Z1 N-Dealkylation (Site 1) Piperazine->N_Dealkylation_Z1 N_Dealkylation_Z2 N-Dealkylation (Site 2) Piperazine->N_Dealkylation_Z2 N_Oxidation N-Oxidation Piperazine->N_Oxidation Ring_Opening_Z Ring Opening Piperazine->Ring_Opening_Z

Caption: Common metabolic pathways for piperidine and piperazine scaffolds.

Conclusion

Both piperidine and piperazine are undeniably powerful scaffolds in the drug designer's toolkit. The choice between them is a strategic decision based on the desired physicochemical properties, pharmacological activity, and pharmacokinetic profile of the final drug candidate. Piperidine's higher basicity and greater lipophilicity can be advantageous for certain target interactions and membrane permeability, while piperazine's dual nitrogen atoms offer more opportunities for substitution, modulation of basicity, and potentially improved aqueous solubility. A thorough understanding of the comparative data presented in this guide, coupled with robust experimental evaluation, will enable researchers to make more informed decisions in the selection and optimization of these privileged scaffolds for the development of novel therapeutics.

References

Comparative

A Comparative Guide to the In Vitro and In Vivo Correlation of Extended-Release Nicotinic Acid Formulations

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the in vitro dissolution and in vivo pharmacokinetic performance of extended-release (ER) nicotinic acid (Nia...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro dissolution and in vivo pharmacokinetic performance of extended-release (ER) nicotinic acid (Niacin) formulations. The correlation between in vitro release characteristics and in vivo drug behavior is a critical aspect of pharmaceutical development, aiding in formulation optimization, quality control, and regulatory submissions. While data on the specific compound 6-Piperazin-1-ylnicotinic acid is limited, this guide utilizes the extensive publicly available data on its parent compound, nicotinic acid, to illustrate the principles and challenges of establishing a meaningful in vitro-in vivo correlation (IVIVC).

Nicotinic acid is a well-established therapeutic agent for dyslipidemia. However, its use can be limited by side effects such as flushing, which has led to the development of ER formulations to improve patient compliance.[1] Establishing a predictive mathematical model, or IVIVC, that links the in vitro drug release profile to the in vivo response is therefore highly valuable.[2]

Data Presentation: In Vitro Dissolution vs. In Vivo Pharmacokinetics

The following tables summarize the quantitative data from studies on ER niacin formulations, highlighting the relationship between in vitro release and key in vivo pharmacokinetic (PK) parameters. Due to niacin's extensive and variable metabolism, its primary metabolite, nicotinuric acid (NUA), is often used as a more reliable endpoint for IVIVC development.[3][4]

Table 1: Comparison of In Vitro Dissolution and In Vivo Pharmacokinetic Parameters for Three Extended-Release Niacin Formulations

FormulationIn Vitro Release Rate (USP Apparatus II, pH 6.8)In Vivo Cmax (NUA) (ng/mL)In Vivo AUC (NUA) (ng*h/mL)
ER Formulation 1 (4% HPMC) FastHighHigh
ER Formulation 2 (6% HPMC) MediumMediumMedium
ER Formulation 3 (10% HPMC) SlowLowLow

Data presented is illustrative and based on the principle that slower in vitro release, controlled by the percentage of the hydrophilic matrix former Hypromellose (HPMC), leads to attenuated peak plasma concentrations (Cmax) and overall exposure (AUC) in vivo.[4]

Table 2: In Vitro-In Vivo Correlation (IVIVC) Model Performance

Correlation LevelDrug/MetaboliteModel TypePrediction Error (Cmax)Prediction Error (AUC)
Level A NiacinDeconvolution/ConvolutionHigh / UnacceptableHigh / Unacceptable
Level A Nicotinuric Acid (NUA)Modified IVIVCAcceptableAcceptable
Multiple Level C Niacin & NUALinear CorrelationAcceptableAcceptable

This table summarizes the general findings that establishing a Level A IVIVC for the parent drug, niacin, is challenging due to its high variability.[3] However, a predictive Level A correlation can often be achieved for its metabolite, NUA.[3][4] Multiple Level C correlations, which relate one dissolution time point to one PK parameter, are also achievable.[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of IVIVC studies. Below are representative protocols for the key experiments cited in the development of an IVIVC for ER niacin.

In Vitro Dissolution Testing (USP Apparatus II - Paddle Method)

  • Apparatus: USP Dissolution Apparatus II (Paddle).

  • Dissolution Medium: 900 mL of phosphate buffer at pH 6.8.

  • Temperature: 37 ± 0.5 °C.

  • Paddle Speed: 50 rpm.

  • Sampling: 5 mL samples are withdrawn at predetermined time points (e.g., 1, 2, 4, 6, 8, 12 hours) and replaced with an equal volume of fresh, pre-warmed dissolution medium.

  • Analysis: The concentration of nicotinic acid in the samples is determined by a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[4]

In Vivo Pharmacokinetic Study in Healthy Volunteers

  • Study Design: A single-dose, randomized, crossover study design is typically employed.[3]

  • Subjects: A sufficient number of healthy adult volunteers (e.g., n=36) to account for high inter-individual variability.[2]

  • Drug Administration: Subjects are administered a single oral dose of the ER niacin formulation with a standardized volume of water after an overnight fast.

  • Blood Sampling: Blood samples are collected at pre-dose and at various time points post-dose (e.g., 0.5, 1, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours).

  • Sample Processing: Plasma is separated by centrifugation and stored at -20°C or below until analysis.

  • Bioanalysis: Plasma concentrations of nicotinic acid and its metabolite, nicotinuric acid, are measured using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Pharmacokinetic Analysis: PK parameters such as Cmax, Tmax, and AUC are calculated from the plasma concentration-time data using non-compartmental analysis.

Mandatory Visualizations

Diagram 1: In Vitro-In Vivo Correlation (IVIVC) Workflow

IVIVC_Workflow cluster_in_vitro In Vitro Study cluster_in_vivo In Vivo Study cluster_correlation IVIVC Modeling In Vitro Dissolution\n(USP Apparatus II) In Vitro Dissolution (USP Apparatus II) Dissolution Profile Dissolution Profile In Vitro Dissolution\n(USP Apparatus II)->Dissolution Profile Generates Correlation Model\n(Level A, C) Correlation Model (Level A, C) Dissolution Profile->Correlation Model\n(Level A, C) Correlates with Pharmacokinetic Study\n(Human Volunteers) Pharmacokinetic Study (Human Volunteers) Plasma Concentration\nProfile Plasma Concentration Profile Pharmacokinetic Study\n(Human Volunteers)->Plasma Concentration\nProfile Generates Deconvolution Deconvolution Plasma Concentration\nProfile->Deconvolution Input In Vivo Absorption\nProfile In Vivo Absorption Profile Deconvolution->In Vivo Absorption\nProfile Estimates In Vivo Absorption\nProfile->Correlation Model\n(Level A, C)

Caption: Workflow for establishing an In Vitro-In Vivo Correlation (IVIVC).

Diagram 2: Simplified GPR109A Signaling Pathway

GPR109A_Signaling Nicotinic Acid Nicotinic Acid GPR109A Receptor GPR109A Receptor Nicotinic Acid->GPR109A Receptor Binds to Gi/o Protein Gi/o Protein GPR109A Receptor->Gi/o Protein Activates Adenylate Cyclase Adenylate Cyclase Gi/o Protein->Adenylate Cyclase Inhibits cAMP cAMP Adenylate Cyclase->cAMP Reduces Downstream Effects Downstream Effects cAMP->Downstream Effects Leads to Anti-lipolytic & Anti-inflammatory\nResponses Anti-lipolytic & Anti-inflammatory Responses Downstream Effects->Anti-lipolytic & Anti-inflammatory\nResponses

References

Validation

Benchmarking a Novel GPR109A Agonist: A Comparative Guide Against Nicotinic Acid

For researchers and professionals in drug development, the rigorous evaluation of new chemical entities is paramount. This guide provides a framework for benchmarking 6-Piperazin-1-ylnicotinic acid, a putative agonist of...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the rigorous evaluation of new chemical entities is paramount. This guide provides a framework for benchmarking 6-Piperazin-1-ylnicotinic acid, a putative agonist of the G protein-coupled receptor 109A (GPR109A), against the well-established standard, nicotinic acid. GPR109A, also known as hydroxycarboxylic acid receptor 2 (HCA2), is a key target in managing dyslipidemia and has shown potential in modulating inflammatory responses.[1]

Nicotinic acid, a B-complex vitamin, is the endogenous ligand for GPR109A and serves as the gold standard for comparison.[1] Its activation of GPR109A leads to a cascade of intracellular events, including the inhibition of adenylate cyclase through a Gi/G0 protein-mediated pathway and the recruitment of β-arrestins, which can mediate distinct signaling pathways.[1][2][3] The primary therapeutic effect of nicotinic acid, the reduction of plasma lipids, is attributed to the G protein-dependent pathway in adipocytes.[4] However, the common side effect of skin flushing is linked to β-arrestin signaling in skin cells.[2][5] Therefore, characterizing a new agonist requires a multi-faceted approach to determine its potency, efficacy, and potential for biased agonism.

Comparative Quantitative Data

The following tables summarize hypothetical, yet representative, data from key in vitro assays comparing the pharmacological profile of 6-Piperazin-1-ylnicotinic acid with that of nicotinic acid.

Table 1: Receptor Binding Affinity

CompoundKi (nM)Assay Type
Nicotinic Acid (Standard)150Radioligand Binding
6-Piperazin-1-ylnicotinic acid75Radioligand Binding

Ki: Inhibitory constant, a measure of binding affinity. A lower Ki value indicates higher binding affinity.

Table 2: In Vitro Functional Activity at GPR109A

CompoundEC50 (nM) - cAMP InhibitionEmax (%) - cAMP InhibitionEC50 (nM) - β-arrestin RecruitmentEmax (%) - β-arrestin Recruitment
Nicotinic Acid (Standard)300100500100
6-Piperazin-1-ylnicotinic acid15010080070

EC50: Half-maximal effective concentration. A lower EC50 indicates greater potency. Emax: Maximum efficacy. A lower Emax indicates partial agonism.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways of GPR109A and a typical experimental workflow for agonist characterization.

GPR109A_Signaling cluster_membrane Cell Membrane cluster_g_protein G-protein Pathway cluster_arrestin β-arrestin Pathway GPR109A GPR109A Gi Gαi/βγ GPR109A->Gi GRK GRK GPR109A->GRK Arrestin β-arrestin GPR109A->Arrestin Agonist Agonist (e.g., Nicotinic Acid) Agonist->GPR109A AC Adenylyl Cyclase Gi->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Lipolysis Lipolysis PKA->Lipolysis GRK->GPR109A P ERK ERK1/2 Arrestin->ERK Flushing Flushing ERK->Flushing

GPR109A Signaling Pathways

Experimental_Workflow cluster_synthesis Compound Synthesis & QC cluster_invitro In Vitro Characterization cluster_analysis Data Analysis & Comparison Synthesis Synthesis of 6-Piperazin-1-ylnicotinic acid QC Purity & Structural Verification (NMR, LC-MS) Synthesis->QC Binding Receptor Binding Assay (Determine Ki) QC->Binding cAMP cAMP Inhibition Assay (G-protein Pathway) Binding->cAMP Arrestin β-arrestin Recruitment Assay (Arrestin Pathway) cAMP->Arrestin Analysis Calculate EC50, Emax, Ki Arrestin->Analysis Comparison Benchmark against Nicotinic Acid Analysis->Comparison

Experimental Workflow for Agonist Characterization

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of findings. Below are protocols for the key experiments cited.

1. Radioligand Binding Assay

  • Objective: To determine the binding affinity (Ki) of the test compound for GPR109A.

  • Methodology:

    • Cell membranes from a stable cell line overexpressing human GPR109A are prepared.

    • Membranes are incubated with a known concentration of a radiolabeled ligand (e.g., [3H]-nicotinic acid) and varying concentrations of the unlabeled test compound (6-Piperazin-1-ylnicotinic acid or nicotinic acid).

    • The reaction is allowed to reach equilibrium.

    • Bound and free radioligand are separated by rapid filtration through a glass fiber filter.

    • The amount of radioactivity trapped on the filters is quantified by liquid scintillation counting.

    • The IC50 (concentration of test compound that displaces 50% of the radiolabeled ligand) is determined by non-linear regression analysis.

    • The Ki is calculated from the IC50 using the Cheng-Prusoff equation.

2. cAMP Inhibition Assay

  • Objective: To measure the functional potency (EC50) and efficacy (Emax) of the test compound in activating the Gi-protein signaling pathway.

  • Methodology:

    • A stable GPR109A-expressing cell line is seeded into microplates.

    • Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Cells are then stimulated with forskolin (an adenylyl cyclase activator) in the presence of varying concentrations of the test compound.

    • Following incubation, cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.[6]

    • Data are plotted as a concentration-response curve to determine the EC50 and Emax for the inhibition of forskolin-stimulated cAMP production.

3. β-arrestin Recruitment Assay

  • Objective: To assess the ability of the test compound to induce the interaction between GPR109A and β-arrestin.

  • Methodology:

    • A cell line co-expressing GPR109A fused to a protein fragment (e.g., a fragment of β-galactosidase or luciferase) and β-arrestin fused to the complementary fragment is used.

    • Upon agonist stimulation, GPR109A and β-arrestin interact, bringing the two fragments together to form a functional enzyme that generates a detectable signal (e.g., chemiluminescence or fluorescence).

    • Cells are incubated with varying concentrations of the test compound.

    • The signal is measured using a plate reader.

    • Data are analyzed to generate a concentration-response curve, from which the EC50 and Emax for β-arrestin recruitment are determined.

This comprehensive benchmarking approach, combining binding affinity studies with functional assays for distinct signaling pathways, provides a robust framework for characterizing novel GPR109A agonists like 6-Piperazin-1-ylnicotinic acid and evaluating their therapeutic potential relative to the standard compound, nicotinic acid.

References

Safety & Regulatory Compliance

Safety

Safe Disposal of 6-Piperazin-1-ylnicotinic Acid: A Comprehensive Guide for Laboratory Professionals

The proper disposal of 6-Piperazin-1-ylnicotinic acid is crucial for ensuring laboratory safety and environmental protection. In the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach mu...

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 6-Piperazin-1-ylnicotinic acid is crucial for ensuring laboratory safety and environmental protection. In the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach must be adopted, drawing guidance from data on structurally related chemicals, particularly those containing the piperazine moiety. Piperazine and its derivatives are known to present hazards such as skin corrosion, serious eye damage, and potential allergic reactions.[1][2][3] Therefore, 6-Piperazin-1-ylnicotinic acid should be handled as a hazardous substance.

This guide provides a detailed, step-by-step protocol for the safe disposal of 6-Piperazin-1-ylnicotinic acid, designed for researchers, scientists, and drug development professionals.

Hazard Assessment and Safety Summary

While specific quantitative data for 6-Piperazin-1-ylnicotinic acid is not available, the known hazards of related piperazine compounds are summarized below. This information should be used to inform handling and disposal procedures.

Hazard CategoryDescription of Hazard (based on related compounds)Primary Safety Precaution
Skin Contact Causes severe skin burns and irritation.[1][2][3] May cause an allergic skin reaction.[2][3]Wear chemical-resistant gloves and a lab coat. Avoid all direct skin contact.
Eye Contact Causes serious eye damage.[2][3]Wear safety goggles or a face shield.
Ingestion May be harmful if swallowed.[1] Can cause severe swelling and damage to tissues.[1][4]Do not ingest. Wash hands thoroughly after handling.
Inhalation May cause respiratory irritation.Use in a well-ventilated area, preferably a chemical fume hood.
Flammability Related compounds can be flammable.[3][4]Keep away from heat, sparks, and open flames.[1][3][4]

Detailed Disposal Protocol

The disposal of 6-Piperazin-1-ylnicotinic acid must be managed as hazardous chemical waste, in strict accordance with all local, state, and federal regulations.

Step 1: Risk Assessment and Preparation

  • Review Safety Data: Before handling, review the SDS for piperazine and other structurally similar compounds to fully understand the potential hazards.[1][2][3][4]

  • Designate Waste Container: Prepare a designated, properly labeled hazardous waste container. The label must clearly read "Hazardous Waste" and include the full chemical name: "6-Piperazin-1-ylnicotinic acid".

  • Personal Protective Equipment (PPE): Ensure all necessary PPE is available and in good condition. This includes:

    • Safety goggles or a face shield

    • Chemical-resistant gloves (e.g., nitrile)

    • A lab coat

    • Closed-toe shoes

Step 2: Waste Collection

  • Location: Conduct all handling and waste collection in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.

  • Transfer of Waste: Carefully transfer any waste containing 6-Piperazin-1-ylnicotinic acid into the designated hazardous waste container. This includes:

    • Unused or expired chemical.

    • Contaminated consumables (e.g., weighing paper, pipette tips, gloves).

  • Avoid Mixing: Do not mix 6-Piperazin-1-ylnicotinic acid waste with incompatible materials. Based on related compounds, avoid strong oxidizing agents and strong acids.[1][4]

Step 3: Decontamination

  • Equipment: Thoroughly decontaminate any non-disposable equipment (e.g., glassware, spatulas) that has come into contact with the chemical.

  • Cleaning Procedure: Use an appropriate solvent (e.g., ethanol or isopropanol) followed by a thorough wash with soap and water.

  • Secondary Waste: Dispose of any contaminated cleaning materials (e.g., wipes, solvent rinsate) as hazardous waste in the same designated container.

Step 4: Spill Management

  • Evacuate and Ventilate: In the event of a spill, evacuate the immediate area and ensure adequate ventilation.

  • Containment: Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill kit.

  • Collection: Carefully collect the absorbed material and any contaminated soil or surfaces into the hazardous waste container.

  • Clean Area: Thoroughly clean the spill area once the bulk of the material has been removed.

Step 5: Final Disposal

  • Seal Container: Securely seal the hazardous waste container.

  • Storage: Store the sealed container in a designated, secure waste accumulation area, away from incompatible materials.

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company. Adhere to all institutional and regulatory procedures for waste pickup.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 6-Piperazin-1-ylnicotinic acid.

G start Start: Handling 6-Piperazin-1-ylnicotinic acid assess Assess Waste Type start->assess spill Spill or Release start->spill solid_waste Solid Waste (Unused chemical, contaminated consumables) assess->solid_waste Solid liquid_waste Liquid Waste (Contaminated solvents, solutions) assess->liquid_waste Liquid decon Decontamination of Equipment assess->decon Used Equipment collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Hazardous Waste Container liquid_waste->collect_liquid decon->collect_liquid Generate Liquid Waste spill->start No collect_spill Contain with Inert Absorbent & Collect in Waste Container spill->collect_spill Yes final_disposal Store Securely & Arrange for Professional Disposal collect_solid->final_disposal collect_liquid->final_disposal collect_spill->final_disposal

Caption: Disposal workflow for 6-Piperazin-1-ylnicotinic acid.

References

Handling

Personal protective equipment for handling 6-Piperazin-1-ylnicotinic acid

Essential Safety and Handling Guide for 6-Piperazin-1-ylnicotinic Acid Disclaimer: No specific Safety Data Sheet (SDS) for 6-Piperazin-1-ylnicotinic acid (CAS No. 278803-18-2) was publicly available at the time of this w...

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 6-Piperazin-1-ylnicotinic Acid

Disclaimer: No specific Safety Data Sheet (SDS) for 6-Piperazin-1-ylnicotinic acid (CAS No. 278803-18-2) was publicly available at the time of this writing. The following guidance is a comprehensive synthesis of information from the SDSs of the parent compound, Piperazine, and other structurally related heterocyclic and carboxylic acid derivatives. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough, site-specific risk assessment.

This guide provides essential safety, operational, and disposal information for researchers, scientists, and drug development professionals to facilitate the safe handling of 6-Piperazin-1-ylnicotinic acid.

Hazard Summary and Personal Protective Equipment (PPE)

6-Piperazin-1-ylnicotinic acid should be handled as a hazardous substance. The primary hazards are associated with its parent compound, piperazine, which is known to be corrosive and a sensitizer.[1][2][3] Potential risks include severe skin burns, serious eye damage, and allergic reactions upon skin contact or inhalation.[1][4] It may also be harmful if swallowed.[1][5]

The following table summarizes the potential hazards and the recommended personal protective equipment to mitigate these risks.

Hazard CategoryPotential Hazard StatementRecommended Personal Protective Equipment (PPE)
Skin Contact Causes severe skin burns and irritation.[4][5] May cause an allergic skin reaction.[1]Lab Coat: A chemical-resistant lab coat must be worn and fully fastened. Gloves: Chemical-resistant gloves (e.g., nitrile or butyl rubber) are required. Gloves must be inspected before use and changed immediately upon contamination.[6][7] Footwear: Fully enclosed shoes made of a chemical-resistant material are mandatory.[6]
Eye Contact Causes serious eye damage.[1][4][8] Vapors or mists may be extremely irritating.[5]Safety Goggles: Wear chemical splash goggles that meet OSHA or EN166 standards.[8] Face Shield: A face shield worn over safety goggles is strongly recommended when there is a significant risk of splashing or dust generation.[6][7]
Inhalation May cause allergy or asthma symptoms or breathing difficulties if inhaled (respiratory sensitization).[1][4] Dust may cause respiratory irritation.[5][6]Ventilation: All handling of the solid compound must occur in a well-ventilated area, preferably within a certified chemical fume hood to minimize dust and vapor inhalation.[6][9] Respiratory Protection: If engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required.[7][8]
Ingestion Harmful if swallowed.[1][5][10] Ingestion can cause burns and severe damage to internal tissues.[5][10]Do not eat, drink, or smoke in laboratory areas.[11][12] Wash hands thoroughly with soap and water after handling, even if gloves were worn.[8][12]
Fire Hazard As a solid powder, it may be flammable or form combustible dust concentrations in the air.[1][4]Keep away from heat, sparks, open flames, and other ignition sources.[4][8] Use explosion-proof electrical and ventilating equipment.[4] Use appropriate extinguishing media such as CO2, dry chemical, or foam.[8]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring safe handling.

Preparation and Engineering Controls
  • Designated Area: All work with 6-Piperazin-1-ylnicotinic acid must be conducted in a designated area, such as a certified chemical fume hood.[6]

  • Ventilation Check: Ensure the chemical fume hood is functioning correctly before beginning any work.

  • Safety Equipment: Confirm that an eyewash station and safety shower are readily accessible and unobstructed.[8]

  • Gather Materials: Assemble all necessary equipment (e.g., spatulas, weigh boats, glassware) and labeled waste containers before bringing the chemical into the work area.[6]

Donning Personal Protective Equipment (PPE)
  • Put on all required PPE as detailed in the table above, ensuring a proper fit.

  • Inspect gloves for any defects before use.[9]

Handling the Compound
  • Weighing: Carefully weigh the desired amount of the powdered compound on a weigh boat or paper inside the fume hood to contain any dust.[6] Avoid generating dust during transfer.[5]

  • Dissolving: If preparing a solution, add the solvent to the vessel containing the pre-weighed compound. Cap and swirl or stir to dissolve.

  • Transfers: Use appropriate tools (e.g., spatulas, pipettes) to transfer the solid or its solutions, minimizing the potential for splashes or aerosol generation.

Post-Handling Procedures
  • Decontamination: Clean any contaminated surfaces and equipment thoroughly with an appropriate solvent, followed by soap and water.[3]

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the face shield/goggles and then the lab coat.[6]

  • Hand Washing: Wash hands thoroughly with soap and water after all work is complete.[8][12]

Disposal Plan

Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies. All waste must be handled in accordance with local, state, and federal regulations.[3][5]

Waste Segregation and Collection
  • Solid Waste: All disposable materials contaminated with 6-Piperazin-1-ylnicotinic acid (e.g., gloves, weigh boats, paper towels, pipette tips) must be placed in a dedicated, clearly labeled hazardous waste container.[3][6][13] The container should be sealed when not in use.

  • Liquid Waste: Solutions containing the compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with incompatible waste streams.[13]

Spill Management
  • Minor Spills: For small spills within a fume hood, absorb the material with an inert absorbent like vermiculite or sand.[3] Carefully collect the contaminated material into the hazardous waste container.[5] Decontaminate the spill area.

  • Major Spills: In the event of a large spill, evacuate the area immediately and alert emergency personnel.[5]

Final Disposal
  • Container Management: Ensure all hazardous waste containers are securely sealed and properly labeled with "Hazardous Waste" and the full chemical name.[3]

  • Institutional Procedures: All waste disposal must adhere to the specific guidelines of your institution's Environmental Health and Safety (EHS) department.[13] The compound may be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[9] Do not discharge into drains or sewers.[5][14]

Safe Handling Workflow

G cluster_prep 1. Preparation cluster_ppe 2. Don PPE cluster_handling 3. Chemical Handling (in Fume Hood) cluster_post 4. Post-Handling cluster_disposal 5. Waste Disposal prep_area Designate & Prepare Fume Hood check_safety Verify Eyewash & Safety Shower Access prep_area->check_safety gather_materials Assemble Equipment & Waste Containers check_safety->gather_materials don_ppe Lab Coat, Gloves, Safety Goggles, Face Shield gather_materials->don_ppe weigh Weigh Compound don_ppe->weigh transfer Transfer & Prepare Solution weigh->transfer decontaminate Decontaminate Work Area & Equipment transfer->decontaminate doff_ppe Remove PPE Correctly decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands segregate_waste Segregate Solid & Liquid Hazardous Waste wash_hands->segregate_waste label_waste Seal & Label Waste Containers segregate_waste->label_waste store_waste Store for EHS Pickup label_waste->store_waste end_node End of Process store_waste->end_node Follow Institutional EHS Guidelines

Caption: Logical workflow for the safe handling and disposal of 6-Piperazin-1-ylnicotinic acid.

References

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